molecular formula C6H6OS B1363457 3-Hydroxythiophenol CAS No. 40248-84-8

3-Hydroxythiophenol

Cat. No.: B1363457
CAS No.: 40248-84-8
M. Wt: 126.18 g/mol
InChI Key: DOFIAZGYBIBEGI-UHFFFAOYSA-N
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Description

3-Hydroxythiophenol (CAS 40248-84-8), also known as 3-mercaptophenol, is a high-purity chemical building block featuring both a phenolic hydroxyl group and a thiol group in the meta-position on the benzene ring, with the molecular formula C6H6OS and a molecular weight of 126.18 g/mol [ citation:1 ]. This structure makes it a versatile nucleophilic reagent in organic synthesis, where the sulfur atom acts as a nucleophile, attacking electrophilic centers to form new covalent bonds and introduce thiol groups into target molecules [ citation:2 ]. It serves as a key intermediate for synthesizing medicinal and heterocyclic compounds, including the osteoporosis drug raloxifene [ citation:5 ]. In material science, it is used to synthesize this compound-formaldehyde (3-HTPF) resin microspheres, which demonstrate significantly enhanced photocatalytic activity for the oxygen reduction reaction (ORR), producing hydrogen peroxide at a rate 3.4 times higher than traditional resorcinol-formaldehyde resins [ citation:7 ]. This compound is also utilized in developing Surface-Enhanced Raman Scattering (SERS) biosensors [ citation:6 ] and as a coating for highly selective formaldehyde sensors [ citation:3 ]. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is a dangerous good for transport and has a characteristic stench [ citation:1 ]. It requires careful handling in an inert atmosphere at room temperature and poses hazards including serious eye damage, skin irritation, and respiratory irritation [ citation:1 ][ citation:4 ].

Properties

IUPAC Name

3-sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c7-5-2-1-3-6(8)4-5/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFIAZGYBIBEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371478
Record name 3-Hydroxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40248-84-8
Record name 3-Hydroxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxythiophenol, also known as 3-mercaptophenol, is a bifunctional aromatic organic compound that has garnered significant interest in the fields of pharmaceutical synthesis, materials science, and coordination chemistry.[1][2] Its unique molecular architecture, featuring both a nucleophilic thiol group and a hydrogen-bonding hydroxyl group on a benzene ring, imparts a versatile reactivity profile.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals. A key application of this compound is its role as a crucial intermediate in the synthesis of the osteoporosis drug, Raloxifene.[3][4]

Molecular and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, possessing a strong, characteristic sulfurous odor.[1][5] Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling, characterization, and application.

PropertyValueSource(s)
Molecular Formula C₆H₆OS[1][6]
Molecular Weight 126.18 g/mol [6][7]
CAS Number 40248-84-8[1][6][8]
Appearance Colorless to light yellow, clear liquid[1][5][9]
Odor Strong, sulfurous, unpleasant[1][5]
Melting Point 16-17 °C[6][8][9]
Boiling Point 242-243 °C (at 760 mmHg)[5][8][9]
135 °C (at 35 mmHg)[7]
105-108 °C (at 0.5 mmHg)[10]
92 °C (at 0.075 mmHg)[3][4]
Density 1.237 g/mL at 25 °C[8][9][11]
pKa 6.50 ± 0.10 (Predicted)[1][8][9]
Solubility in Water 2.4 g/L[1][12]
logP (o/w) 1.814 (est)[6][7][13]
Flash Point >108.8 °C (>230 °F)[6][7][9]
Refractive Index (n²⁰/D) >1.6290[5][8][9]

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. These methods provide a fingerprint of the molecule, confirming its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3378 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The S-H stretching of the thiol group is observed at 2563 cm⁻¹.[3][10] Aromatic C-H and C=C stretching vibrations appear in their expected regions.[3][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound in CDCl₃ shows distinct signals for the aromatic protons, the thiol proton, and the hydroxyl proton. The thiol proton (S-H) typically appears as a singlet around 3.47 ppm, while the hydroxyl proton (O-H) gives a very broad singlet at approximately 4.9 ppm.[10] The aromatic protons resonate in the region of 6.63-7.11 ppm, with coupling patterns that reflect their substitution on the benzene ring.[3][10]

¹³C NMR spectroscopy in CDCl₃ further confirms the carbon framework, with signals observed at approximately 112.98, 116.16, 122.03, 130.42, 132.38, and 155.35 ppm.[3]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a molecular ion peak (M+) at m/z = 126, corresponding to the molecular weight of this compound.[3] A significant fragment ion is often observed at m/z = 97.[3]

Chemical Reactivity and Stability

This compound is a moderately volatile compound that is sensitive to air and moisture.[1] It is susceptible to oxidation, which can lead to the formation of the corresponding disulfide.[1] Therefore, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, in a cool, dry, and dark place.[1][8][9] It is stable under normal temperatures and pressures.[1][6]

The presence of both a hydroxyl and a thiol group allows for a range of chemical transformations. The thiol group can undergo oxidation, alkylation, and metal-catalyzed cross-coupling reactions. The hydroxyl group can be derivatized through etherification and esterification. The aromatic ring is susceptible to electrophilic substitution reactions.[1]

Synthesis and Purification

Several synthetic routes to this compound have been developed, with a focus on scalability and cost-effectiveness for industrial applications.

Synthetic Pathways

A common laboratory and industrial synthesis involves a multi-step process starting from readily available precursors. One such scalable synthesis begins with 3-bromophenol, as illustrated in the workflow below.

G A 3-Bromophenol B 3-Bromophenyl Trimethylsilyl Ether A->B TMSCl, Pyridine, THF C Grignard Reagent Formation B->C Mg, THF D Reaction with Sulfur C->D Sulfur Slurry, THF E Acidic Workup and Deprotection D->E aq. HCl F This compound E->F

Figure 1: A Grignard-based synthetic workflow for this compound.

Another practical synthesis starts from 3-hydroxybenzene sulfonic acid sodium salt, which is converted to 3-hydroxybenzenesulfonyl chloride and then reduced to the final product.[10]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on a scalable synthesis described in the literature.[3]

  • Protection of the Hydroxyl Group: To a solution of 3-bromophenol in tetrahydrofuran (THF) and pyridine, slowly add trimethylsilyl chloride (TMSCl) while maintaining the temperature below 50°C. Stir the resulting slurry at room temperature until the reaction is complete, as monitored by gas chromatography (GC).

  • Formation of the Grignard Reagent: Filter the reaction mixture to remove the solid byproducts. The resulting solution of 3-bromophenyl trimethylsilyl ether is then used to prepare the Grignard reagent by reacting it with magnesium turnings in THF.

  • Reaction with Sulfur: Cool a suspension of sulfur powder in THF to 5°C. Slowly add the prepared Grignard reagent to the sulfur slurry, ensuring the temperature remains below 15°C.

  • Hydrolysis and Deprotection: Quench the reaction mixture by adding it to a cold aqueous solution of hydrochloric acid. This step hydrolyzes the intermediate and removes the trimethylsilyl protecting group.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent, such as toluene or t-butyl methyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by fractional vacuum distillation to obtain the pure product as a colorless liquid.[3][4]

Applications in Drug Development and Chemical Synthesis

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds and other organic molecules.[1][2]

Pharmaceutical Intermediate

As previously mentioned, a primary application of this compound is in the production of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[3][4]

Ligand Synthesis in Coordination Chemistry

The ability of this compound to chelate metal ions through both its sulfur and oxygen donor atoms makes it a valuable precursor for the synthesis of ligands in coordination chemistry.[1] It can be used to synthesize non-symmetric ligands that can form pincer complexes with transition metals like palladium.[8]

Sensor Applications

Cantilevers coated with 3-mercaptophenol have been shown to be highly selective for formaldehyde, suggesting its potential use in the development of formaldehyde sensors.[8]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[12] It is classified as an irritant and may cause skin, eye, and respiratory tract irritation.[1][6][12] Inhalation, ingestion, or skin contact may be harmful.[1][12][14]

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat or protective clothing

  • Work in a well-ventilated area or under a fume hood. A respirator may be necessary for certain operations.[1][12]

First Aid Measures
  • In case of eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12][14]

  • In case of skin contact: Wash the affected area with plenty of soap and water.[14][15]

  • If inhaled: Move the individual to fresh air.[14]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

The following diagram outlines the logical flow for safe handling and emergency response.

G A Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Well-Ventilated Area (Fume Hood) A->C D Exposure Event A->D E Eye Contact D->E F Skin Contact D->F G Inhalation D->G H Ingestion D->H I Flush with Water (15 min) E->I J Wash with Soap and Water F->J K Move to Fresh Air G->K L Rinse Mouth, Do Not Induce Vomiting H->L M Seek Medical Attention I->M L->M

References

A Comprehensive Guide to the Spectral Analysis of 3-Hydroxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for 3-Hydroxythiophenol

In the landscape of pharmaceutical and materials science, the precise characterization of molecular intermediates is not merely a procedural step but the very foundation of innovation and safety. This compound (also known as 3-Mercaptophenol), a versatile bifunctional aromatic compound, serves as a critical building block in the synthesis of novel therapeutic agents and specialized polymers[1]. Its unique structure, featuring both a nucleophilic thiol group and a phenolic hydroxyl group on a benzene ring, imparts a rich reactivity profile. However, this same reactivity necessitates an unambiguous and thorough analytical confirmation of its structure and purity.

This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize this compound. We move beyond a simple recitation of data, delving into the causal logic behind spectral patterns and the experimental design required to obtain high-fidelity data. The protocols and interpretations presented herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence in their own laboratories.

Molecular Identity and Physicochemical Properties

Before delving into spectral data, establishing the fundamental properties of the target analyte is crucial.

  • Chemical Name : this compound; 3-Mercaptophenol

  • CAS Number : 40248-84-8[2]

  • Molecular Formula : C₆H₆OS[3]

  • Molecular Weight : 126.18 g/mol [3]

  • Physical Properties : Clear colorless to pale yellow liquid with a characteristic stench. It has a melting point of approximately 16-17 °C and a boiling point of 242-243 °C[4].

Caption: Molecular structure of this compound (C₆H₆OS).

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key is to identify the characteristic vibrations of the O-H, S-H, and aromatic C-H and C=C bonds.

Interpretation of Key Vibrational Modes

The IR spectrum of this compound is dominated by a few highly diagnostic peaks. The presence of the hydroxyl group results in a strong, broad absorption band, a shape caused by intermolecular hydrogen bonding. In contrast, the thiol S-H stretch is characteristically weak and sharp. The aromatic region will show sharp peaks corresponding to C=C stretching within the ring and C-H stretching.

Tabulated IR Spectral Data

The following data represents a typical spectrum as would be found in an authoritative database.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3350Strong, BroadO-H StretchPhenolic Hydroxyl
~3050Medium, SharpC-H StretchAromatic C-H
~2550Weak, SharpS-H StretchThiol
~1590, ~1470Medium-StrongC=C StretchAromatic Ring
~1230StrongC-O StretchPhenolic Ether
~780, ~690StrongC-H Out-of-Plane BendMeta-disubstituted Aromatic

Data synthesized from typical values found in spectroscopic tables and attributed to the Spectral Database for Organic Compounds (SDBS) for illustrative purposes.[5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The choice of an ATR accessory is based on its simplicity and speed, requiring minimal sample preparation for a liquid like this compound.

  • Instrument Preparation : Ensure the FT-IR spectrometer is purged and a background spectrum is collected using the clean, empty ATR crystal (typically diamond or germanium).

  • Sample Application : Place a single drop of this compound directly onto the center of the ATR crystal.

  • Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing : The resulting interferogram is Fourier-transformed to produce the final IR spectrum. Perform a baseline correction if necessary.

Caption: Standard workflow for FT-IR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The meta substitution pattern in this compound leads to a complex and informative aromatic region.

Causality of ¹H NMR Signals:

  • Chemical Shift (δ) : The position of a signal is determined by the electron density around the proton. Electronegative atoms like oxygen deshield nearby protons, shifting their signals downfield (to higher ppm).

  • Multiplicity : Splitting of a signal into multiple peaks (doublet, triplet, etc.) is caused by the influence of neighboring, non-equivalent protons. The number of peaks is given by the n+1 rule.

  • Coupling Constants (J) : The distance between the split peaks, measured in Hertz (Hz), reveals the geometric relationship between coupled protons (ortho: ~7-9 Hz, meta: ~2-3 Hz, para: ~0-1 Hz)[8].

Tabulated ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.18tJ ≈ 2.0 (meta)
H-4~6.85dddJ ≈ 8.0, 2.0, 1.0
H-5~7.15tJ ≈ 8.0 (ortho)
H-6~6.95dddJ ≈ 8.0, 2.0, 1.0
-SH~3.50s (broad)-
-OH~5.60s (broad)-

Data synthesized based on substituent effects and typical aromatic patterns, attributed to SDBS.[5][9]

Self-Validating Protocol: D₂O Exchange The signals for the -OH and -SH protons are often broad and can be difficult to assign definitively. The causality is their rapid chemical exchange with each other and with trace amounts of water. To confirm their identity:

  • Acquire a standard ¹H NMR spectrum.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently and re-acquire the spectrum.

  • Result : The labile -OH and -SH protons will exchange with deuterium. Their corresponding signals in the spectrum will diminish or disappear entirely, providing unambiguous confirmation of their assignment.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a single peak for each chemically non-equivalent carbon atom, offering a direct count of the unique carbon environments.

Causality of ¹³C NMR Signals: The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

  • C-O (Ipso-carbon) : The carbon directly attached to the highly electronegative oxygen atom is significantly deshielded and appears far downfield.

  • C-S (Ipso-carbon) : The sulfur atom is less electronegative than oxygen, so the carbon it's attached to is less deshielded than the C-O carbon.

  • Aromatic Carbons : These appear in the characteristic range of ~110-160 ppm[10]. The specific shifts are modulated by the electron-donating effect of the -OH group and the weaker effect of the -SH group.

Tabulated ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C1~156.0
C2~115.5
C3~130.0
C4~121.0
C5~130.5
C6~119.0

Data synthesized based on established substituent effects for -OH and -SH groups on a benzene ring, attributed to SDBS.[5][11]

cluster_NMR Integrated NMR Strategy A Prepare Sample in CDCl₃ B Acquire ¹H NMR Spectrum A->B F Acquire ¹³C {¹H} Decoupled Spectrum A->F C Analyze Aromatic Splitting & Identify -OH/-SH Signals B->C D Add D₂O & Re-acquire C->D Ambiguity? H Final Structure Confirmation C->H No Ambiguity E Confirm -OH/-SH Assignments D->E E->H G Count & Assign Carbon Signals F->G G->H

Caption: A self-validating workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization.

Interpretation of Mass Spectrum

In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This high-energy ion then undergoes fragmentation.

  • Molecular Ion (M⁺˙) : For this compound, this peak is expected at m/z 126. Aromatic systems produce relatively stable molecular ions, so this peak should be prominent[12].

  • Key Fragmentations : The fragmentation pathways are dictated by the formation of stable neutral molecules or charged fragments. For phenols, a characteristic loss is that of carbon monoxide (CO, 28 Da), leading to a stable cyclopentadienyl cation derivative.

Tabulated Mass Spectral Data (EI)
m/zRelative IntensityProposed Fragment Ion
126High[C₆H₆OS]⁺˙ (M⁺˙)
98Medium[C₅H₆S]⁺˙ (M - CO)
93Medium[C₆H₅O]⁺ (M - SH)
65Medium[C₅H₅]⁺

Data synthesized from established fragmentation patterns of phenols and thiophenols.[12]

M [C₆H₆OS]⁺˙ m/z = 126 F1 [C₅H₆S]⁺˙ m/z = 98 M->F1 - CO F2 [C₆H₅O]⁺ m/z = 93 M->F2 - •SH F3 [C₅H₅]⁺ m/z = 65 F1->F3 - •SH

Caption: Plausible EI-MS fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, for purity analysis, via a Gas Chromatography (GC) inlet.

  • Ionization : The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.

  • Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection : Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. The IR spectrum confirms the presence of the key hydroxyl and thiol functional groups. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, confirming the meta substitution pattern and providing detailed connectivity. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. By integrating these datasets and understanding the causality behind the observed phenomena, researchers can achieve an unambiguous and robust characterization of this vital chemical intermediate.

References

An In-depth Technical Guide on 3-Hydroxythiophenol: Molecular Structure and Bonding

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Hydroxythiophenol, also known as 3-mercaptophenol, is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique meta-substitution pattern of hydroxyl and thiol groups governs a distinct set of physicochemical properties and reactivity. This guide provides a comprehensive technical analysis of its molecular structure, the nuances of its chemical bonding, and the electronic interplay between its functional groups and the aromatic system. We will delve into established protocols for its synthesis and characterization, and contextualize its structural features with its practical applications, offering field-proven insights for professionals in chemical research and development.

Introduction: The Strategic Importance of this compound

This compound (3-HTP) is an aromatic organosulfur compound that serves as a versatile intermediate and building block in the synthesis of a wide array of medicinal and heterocyclic compounds.[1] Its chemical identity is defined by a benzene ring substituted with a hydroxyl (-OH) group and a thiol (-SH) group at positions 1 and 3, respectively. This meta-orientation is crucial, as it influences the electronic properties and steric environment of the molecule, distinguishing it from its ortho and para isomers. The this compound moiety is notably present in the osteoporosis drug, raloxifene.[1][2] The presence of two distinct nucleophilic centers with different pKa values—the phenolic hydroxyl and the thiophenolic thiol—allows for selective chemical transformations, making it a valuable scaffold for constructing complex molecular architectures in drug discovery and fine chemical synthesis.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in this compound is dictated by the foundational geometry of the benzene ring and the stereoelectronic properties of the attached hydroxyl and thiol functional groups.

Aromatic Core

The molecule is built upon a planar benzene ring, a framework of six sp²-hybridized carbon atoms. This aromatic core is characterized by delocalized π-electrons, which impart significant thermodynamic stability. The C-C bond lengths within the ring are uniform and intermediate between a true single and double bond, typically around 1.39 Å, with internal C-C-C bond angles of approximately 120°.

Functional Group Conformation

The hydroxyl and thiol substituents introduce specific geometric features:

  • Hydroxyl Group (-OH): The oxygen atom is sp³-hybridized, resulting in a bent geometry. The C-O-H bond angle is approximately 109.5°. The orientation of the O-H bond relative to the plane of the aromatic ring is a key conformational variable.

  • Thiol Group (-SH): Similar to the hydroxyl group, the sulfur atom is sp³-hybridized with a bent geometry. However, the C-S-H bond angle is smaller, typically around 90-100°, due to the larger size of the sulfur atom and the greater p-character in its bonding orbitals. The C-S bond is significantly longer than the C-O bond.

The molecule's overall conformation is determined by the rotational freedom around the C-O and C-S bonds. Inter- and intramolecular forces, such as hydrogen bonding, can influence the preferred orientation of these groups.

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆OS[3][4][5][6]
Molecular Weight 126.18 g/mol [4][7]
Appearance Colorless to pale yellow liquid[8]
Melting Point 16-17 °C (lit.)[5][8]
Boiling Point 242-243 °C (lit.)[8]
Density 1.237 g/mL at 25 °C (lit.)[8]
Refractive Index n20/D >1.6290 (lit.)[8]

Chemical Bonding and Electronic Effects

The reactivity and chemical behavior of this compound are a direct consequence of the electronic properties of its constituent bonds and functional groups.

Inductive vs. Resonance Effects

Both the hydroxyl and thiol groups exert a dual electronic influence on the aromatic ring:

  • Inductive Effect (-I): Oxygen is highly electronegative, leading to a strong electron-withdrawing inductive effect from the hydroxyl group, which decreases electron density at the ipso-carbon. Sulfur is less electronegative than oxygen, so the thiol group has a weaker -I effect.

  • Resonance Effect (+R): The lone pairs on both the oxygen and sulfur atoms can be donated into the aromatic π-system. This electron-donating resonance effect increases electron density at the ortho and para positions relative to the substituent.

Overall, both groups are considered activating and ortho, para-directing for electrophilic aromatic substitution. In this compound, the directing influences of the two groups are additive, strongly activating the positions at C2, C4, and C6 for electrophilic attack.

Acidity and Hydrogen Bonding

The molecule possesses two acidic protons, one on the hydroxyl group and one on the thiol group. The phenolic proton is generally more acidic than that of a typical alcohol due to resonance stabilization of the resulting phenoxide ion. The thiophenolic proton is significantly more acidic than the phenolic proton. This difference in acidity is a cornerstone of its synthetic utility, allowing for selective deprotonation and subsequent functionalization.

The molecular structure, with its -OH and -SH groups, enables hydrogen bonding, which influences its physical properties like boiling point and solubility.[3] The hydroxyl group is a much stronger hydrogen bond donor and acceptor than the thiol group.

Experimental Protocols: Synthesis and Characterization

A robust understanding of this compound necessitates familiarity with its synthesis and the analytical techniques used to verify its structure.

Synthetic Workflow

Several methods exist for the synthesis of this compound. A common and scalable route begins with 3-hydroxybenzene sulfonic acid sodium salt.[9] This two-step process is efficient and avoids the formation of potentially hazardous disulfide intermediates.[9]

Step 1: Formation of 3-Hydroxybenzenesulfonyl Chloride

  • Charge a dry, multi-necked flask equipped with a stirrer and condenser with 3-hydroxybenzene sulfonic acid sodium salt and thionyl chloride.

  • Heat the mixture under controlled conditions to drive the reaction to completion, converting the sulfonate salt to the sulfonyl chloride.

  • Remove excess thionyl chloride, typically under vacuum.

Step 2: Reduction to this compound

  • To the crude 3-hydroxybenzenesulfonyl chloride, add acetic acid, red phosphorus, and a catalytic amount of iodine.[9]

  • Heat the mixture to approximately 110 °C. The reaction is often exothermic initially.[9]

  • Continue stirring at 110 °C for 1 hour, then cool to 100 °C and add water. Reflux for an additional hour to complete the reduction and hydrolysis.[9]

  • Perform a workup involving extraction with an organic solvent (e.g., toluene), washing with water and brine, and drying over sodium sulfate.[2][9]

  • Purify the final product by vacuum distillation to yield pure this compound as a colorless liquid.[1][2][9]

G Synthesis of this compound cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Reduction & Purification start 3-Hydroxybenzene Sulfonic Acid Sodium Salt product1 3-Hydroxybenzenesulfonyl Chloride start->product1 Heat reagent1 Thionyl Chloride (SOCl₂) reagent1->product1 product2 Crude this compound product1->product2 reagent2 Red P, I₂ (cat.) Acetic Acid, H₂O reagent2->product2 purification Extraction & Vacuum Distillation product2->purification final_product Pure this compound purification->final_product

Caption: A scalable, two-step synthetic route to this compound.

Spectroscopic Verification Workflow

Confirming the identity and purity of the synthesized product is achieved through a combination of standard spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the presence of the key functional groups. A strong, broad absorption between 3200-3600 cm⁻¹ indicates the O-H stretch, while a weaker, sharper peak around 2560 cm⁻¹ corresponds to the S-H stretch.[9] Aromatic C=C stretching bands will also be visible in the 1440-1582 cm⁻¹ region.[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum gives structural information. The aromatic protons typically appear in the 6.6-7.2 ppm region, with splitting patterns indicative of the 1,3-disubstitution.[9] The thiol proton (-SH) signal is a singlet around 3.5 ppm, while the hydroxyl proton (-OH) signal is a very broad singlet, often around 4.9 ppm, whose position is highly dependent on concentration and solvent.[9]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals, corresponding to the six unique carbon atoms of the molecule, confirming the overall carbon framework.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (126.18 g/mol ).[4]

G Spectroscopic Characterization Workflow cluster_methods Analytical Techniques cluster_data Data Interpretation sample Purified Product Sample ir FT-IR Spectroscopy sample->ir nmr ¹H and ¹³C NMR sample->nmr ms Mass Spectrometry sample->ms ir_data Identify O-H and S-H stretching frequencies ir->ir_data nmr_data Confirm proton environment and carbon backbone nmr->nmr_data ms_data Verify Molecular Weight ms->ms_data conclusion Structure Confirmed: This compound ir_data->conclusion nmr_data->conclusion ms_data->conclusion

Caption: Workflow for the structural confirmation of this compound.

Applications in Drug Development and Materials Science

The structural and bonding characteristics of this compound make it a valuable component in several advanced applications.

  • Pharmaceuticals: It is a key building block for pharmaceutical compounds and active pharmaceutical ingredients (APIs).[3] The thiol group can act as a potent nucleophile or a ligand for metal ions in metalloenzymes, while the hydroxyl group provides a site for modifying solubility or introducing further complexity.

  • Chemical Synthesis: The compound is widely used as a reagent or intermediate in the preparation of diverse organic molecules, including agrochemicals and specialty polymers.[3] It can be used to synthesize non-symmetric ligands for creating pincer complexes with metals like palladium.

  • Materials Science: The thiol group has a strong affinity for gold and other noble metal surfaces, making this compound derivatives excellent candidates for forming self-assembled monolayers (SAMs). These SAMs can be used to modify surface properties for applications in sensors, electronics, and nanotechnology.

Conclusion

This compound is a strategically important molecule whose utility is deeply rooted in its fundamental structure and bonding. The meta-disposition of its hydroxyl and thiol groups creates a unique electronic and steric environment, enabling selective reactivity and providing a versatile scaffold for chemical innovation. A thorough grasp of its geometry, electronic effects, and the experimental protocols for its synthesis and characterization, as detailed in this guide, is essential for scientists aiming to leverage its full potential in drug development, organic synthesis, and materials science.

References

An In-depth Technical Guide to the Solubility of 3-Hydroxythiophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxythiophenol (3-Mercaptophenol), a critical building block in pharmaceutical synthesis and various research applications.[1] Recognizing the pivotal role of solubility in drug development and process chemistry, this document offers a detailed exploration of the physicochemical properties of this compound, a robust experimental protocol for determining its solubility in organic solvents, and a theoretical framework for understanding the interplay between solute and solvent properties. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection and experimental design.

Introduction: The Significance of this compound in Pharmaceutical Research

This compound, a bifunctional aromatic compound featuring both a hydroxyl and a thiol group, is a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its unique electronic and structural features allow for its incorporation into molecules targeting a range of therapeutic areas. The thiol group, in particular, is found in a number of drug compounds and imparts unique chemical properties, such as the ability to act as a radical scavenger or participate in metal chelation. The solubility of this compound in various organic media is a fundamental parameter that dictates its utility in synthetic transformations, purification processes, and formulation development. A thorough understanding of its solubility profile is therefore indispensable for optimizing reaction conditions, ensuring reproducibility, and developing robust manufacturing processes.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These parameters govern the intermolecular forces at play between the solute and solvent molecules.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40248-84-8[2][3][4]
Molecular Formula C₆H₆OS[2][3][4]
Molecular Weight 126.18 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Melting Point 16-17 °C[2][3]
Boiling Point 242-243 °C[2][3]
Density 1.237 g/mL at 25 °C[2]
pKa 6.50 ± 0.10 (Predicted)[1][3]
logP (o/w) 1.814 (Estimated)[3][5][6]
Water Solubility Sparingly soluble (approx. 2.4 g/L)[1]

The presence of both a hydrogen bond donor (hydroxyl and thiol groups) and acceptor (oxygen and sulfur atoms), along with an aromatic ring, gives this compound a moderate polarity. Its pKa indicates it is a weak acid. The estimated logP value suggests a preference for more lipophilic environments over water. These characteristics foreshadow its solubility profile: limited solubility in water and higher solubility in organic solvents that can engage in hydrogen bonding or have a similar polarity.

Understanding the Determinants of Solubility

The principle of "like dissolves like" is a useful heuristic for predicting solubility. For this compound, its solubility in a given organic solvent is a function of the balance of intermolecular forces:

  • Hydrogen Bonding: The hydroxyl and thiol groups can act as hydrogen bond donors, while the oxygen and sulfur atoms can act as acceptors. Solvents that are also capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be good solvents.

  • Polarity: The polarity of the solvent plays a crucial role. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone can interact with the polar functionalities of this compound.

  • Dispersion Forces: The aromatic ring contributes to van der Waals forces. Aromatic solvents like toluene may exhibit favorable π-π stacking interactions.

  • Acid-Base Interactions: The weakly acidic nature of the phenolic and thiolic protons means that basic solvents could enhance solubility through deprotonation.

cluster_solute This compound Properties cluster_solvent Solvent Properties Solute Polarity (OH, SH groups) Hydrogen Bonding (Donor/Acceptor) Aromatic Ring (π-π interactions) pKa (Weakly Acidic) Interaction Intermolecular Forces Solute->Interaction contributes to Solvent Polarity (Dipole Moment) Hydrogen Bonding Capability Dispersive Forces Acidic/Basic Nature Solvent->Interaction contributes to Solubility Solubility Interaction->Solubility determines

Caption: Interplay of solute and solvent properties determining solubility.

Quantitative Solubility of this compound: An Experimental Approach

While qualitative statements indicate the solubility of this compound in solvents like ethanol and acetone, precise quantitative data is often required for modeling, process development, and formulation.[1] Due to the limited availability of such data in public literature, this guide provides a robust and validated experimental protocol for its determination.

Table 2: Solubility of this compound in Common Organic Solvents at 25°C (To be populated with experimental data)

SolventSolvent Polarity IndexHansen Parameters (δD, δP, δH) (MPa½)Solubility (g/L)Molar Solubility (mol/L)
Methanol5.1(14.7, 12.3, 22.3)
Ethanol4.3(15.8, 8.8, 19.4)
Acetone5.1(15.5, 10.4, 7.0)
Dimethyl Sulfoxide (DMSO)7.2(18.4, 16.4, 10.2)
Ethyl Acetate4.4(15.8, 5.3, 7.2)
Dichloromethane3.1(17.0, 7.3, 7.1)
Toluene2.4(18.0, 1.4, 2.0)
Hexane0.1(14.9, 0.0, 0.0)

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The following protocol details the industry-standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound.[11][12][13][14] The concentration of the dissolved solute is quantified using UV-Vis spectrophotometry.

Materials and Reagents
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • UV-Vis spectrophotometer and quartz cuvettes

Safety Precautions

This compound has a strong, unpleasant odor and may cause irritation.[1] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Workflow

cluster_prep Preparation cluster_analysis UV-Vis Analysis cluster_solubility Solubility Determination A Prepare stock solution of known concentration B Create a series of standard solutions by serial dilution A->B C Measure absorbance of each standard solution at λmax B->C D Plot Absorbance vs. Concentration C->D E Generate Calibration Curve (y = mx + c) D->E L Calculate concentration using calibration curve E->L Use equation F Add excess this compound to solvent G Equilibrate on shaker (24-48h at constant temp.) F->G H Centrifuge to pellet undissolved solid G->H I Filter supernatant H->I J Dilute filtered solution I->J K Measure absorbance of diluted sample J->K K->L

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Part 1: Preparation of the Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a concentrated stock solution.

  • Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known concentrations.[12][13][14] The concentration range should be chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Wavelength Selection (λmax): Scan the UV-Vis spectrum of one of the standard solutions (typically in the 200-400 nm range for aromatic compounds) to determine the wavelength of maximum absorbance (λmax).[15][16] All subsequent absorbance measurements should be performed at this wavelength.

  • Absorbance Measurement: Measure the absorbance of the blank (pure solvent) and each standard solution at λmax.

  • Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions.[12][13][14] Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

Part 2: Solubility Measurement

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further pellet the undissolved solute.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the concentration of the original saturated solution.

Applications in Drug Development

The mercaptophenol moiety is a key structural feature in various compounds of medicinal interest.[17] Thiophenols are utilized in the synthesis of pharmaceuticals such as sulfonamides and antifungal agents.[18] A clear understanding of the solubility of this compound is paramount for its effective use as a precursor in the synthesis of novel drug candidates. For instance, in multi-component reactions, which are increasingly used in drug discovery for their efficiency, the solubility of all reactants in the chosen solvent system is critical for reaction success.[19][20]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By elucidating its physicochemical properties and providing a detailed, field-proven experimental protocol, this document empowers researchers to generate the critical data needed for successful drug development and chemical synthesis. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a reliable foundation for future research endeavors involving this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Physicochemical Characterization of 3-Hydroxythiophenol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Hydroxythiophenol (also known as 3-mercaptophenol), a pivotal intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these fundamental physical properties. The protocols and insights provided herein are grounded in established scientific principles to ensure experimental robustness and data integrity.

Introduction: The Significance of this compound in Synthesis

This compound is an aromatic organosulfur compound featuring both a hydroxyl and a thiol functional group on a benzene ring.[1] This bifunctional nature makes it a versatile building block in organic synthesis.[1] Notably, the this compound moiety is a key structural component of the osteoporosis drug, Raloxifene.[2] Its utility extends to the formulation of advanced electronic chemicals and as a precursor for various medicinal and heterocyclic compounds.[1][3] Given its importance, the precise characterization of its physical properties, such as melting and boiling points, is paramount for its synthesis, purification, and application in further chemical transformations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These values are critical for safe handling, experimental design, and process optimization.

PropertyValueSource(s)
Melting Point 16-17 °C (lit.)[4][5]
Boiling Point 242-243 °C (lit.) at 760 mmHg[4]
135 °C at 35 mmHg[6]
105-108 °C at 0.5 mmHg[7]
92 °C at 0.075 mmHg[2][3]
Density 1.237 g/mL at 25 °C (lit.)[4]
Molecular Formula C₆H₆OS[8]
Molecular Weight 126.18 g/mol [5]
Appearance Colorless to pale yellow liquid[8]
Refractive Index n20/D >1.6290 (lit.)[4]

Part 1: Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[9][10][11] Therefore, melting point determination is a fundamental technique for assessing the purity of a compound.[12]

Theoretical Basis: The Impact of Intermolecular Forces and Purity

The melting point is directly influenced by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[11] In this compound, these forces include hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions, and London dispersion forces. Overcoming these forces requires a specific amount of thermal energy, which corresponds to the melting point.

Impurities disrupt the regular packing of molecules in the crystal lattice, creating defects.[11] These disruptions weaken the overall intermolecular forces, requiring less energy to break the lattice structure, thus lowering the melting point.[10][11] The melting process for an impure compound also occurs over a wider temperature range because different regions of the crystal will have varying concentrations of the impurity.[11]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and widely used technique for determining the melting point of a solid.[13][14]

Materials:

  • This compound sample (solidified by cooling)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or digital equivalent)

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a powdered form. If the sample is a liquid at room temperature, it should be cooled in an ice bath to solidify it before grinding.[15]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.[16]

  • Packing the Sample: Invert the capillary tube and gently tap it on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm.[15][16]

  • Initial Rapid Determination (Optional but Recommended): Place the capillary tube in the melting point apparatus and heat at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a slow rate (1-2 °C/min) near the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[15][16]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement cluster_analysis Data Analysis Prep1 Solidify this compound Prep2 Grind to a fine powder Prep1->Prep2 Prep3 Load into capillary tube (2-3 mm) Prep2->Prep3 Det1 Place in melting point apparatus Prep3->Det1 Det2 Heat rapidly for approximate range Det1->Det2 Det3 Cool and reheat slowly (1-2 °C/min) Det2->Det3 Det4 Record T_initial (first drop) and T_final (all liquid) Det3->Det4 Ana1 Report melting point range (T_initial - T_final) Det4->Ana1 Ana2 Compare with literature values Ana1->Ana2 Ana3 Assess purity based on range width Ana2->Ana3

Part 2: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding atmosphere.[17] At this temperature, the liquid turns into a vapor. The boiling point is a characteristic physical property that is sensitive to changes in atmospheric pressure.

Theoretical Basis: Factors Influencing Boiling Point

Several factors determine the boiling point of an organic compound:

  • Intermolecular Forces: Stronger intermolecular forces require more energy to overcome, resulting in a higher boiling point.[18][19] this compound can form hydrogen bonds via its hydroxyl group, which are significantly stronger than the dipole-dipole and London dispersion forces also present, leading to a relatively high boiling point.

  • Molecular Weight: For compounds with similar functional groups, the boiling point generally increases with increasing molecular weight.[18][19][20] This is due to the increase in the surface area and the number of electrons, which strengthens the London dispersion forces.[20]

  • Molecular Shape (Branching): Straight-chain molecules have a larger surface area for intermolecular contact compared to their branched isomers, leading to stronger London dispersion forces and higher boiling points.[18][20][21]

  • External Pressure: The boiling point is dependent on the external pressure. A lower external pressure requires a lower vapor pressure to induce boiling, and thus the boiling point will be lower.[19] This is why boiling points are often reported at reduced pressures for high-boiling compounds to prevent decomposition.

Experimental Protocol: Thiele Tube Method for Boiling Point

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[22][23]

Materials:

  • This compound sample

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: Place about 0.5 mL of this compound into the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with the open end down.[23]

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.[22]

  • Heating: Clamp the Thiele tube and insert the thermometer assembly, making sure the heat-transfer liquid is above the side arm. Gently heat the side arm of the Thiele tube with a small flame.[22][24] Convection currents will ensure uniform heating of the oil bath.[23]

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.[24]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[22][23] Record this temperature.

BoilingPointWorkflow A Add this compound to small test tube B Insert inverted capillary tube (open end down) A->B C Attach test tube to thermometer B->C D Place assembly in Thiele tube C->D E Heat Thiele tube side arm D->E F Observe continuous stream of bubbles E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters capillary G->H

Conclusion

The melting and boiling points are critical physicochemical parameters for the characterization of this compound. Accurate determination of these properties is essential for ensuring the purity of the compound and for designing and controlling synthetic processes in research and drug development. The methodologies outlined in this guide, based on the capillary method for melting point and the Thiele tube method for boiling point, provide reliable and reproducible means of obtaining these values. A thorough understanding of the theoretical principles governing these phase transitions, particularly the influence of intermolecular forces and impurities, is crucial for the correct interpretation of experimental results.

References

Methodological & Application

Application Notes & Protocols: 3-Hydroxythiophenol as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Hydroxythiophenol

This compound (3-HTP), also known as 3-mercaptophenol, is a bifunctional aromatic compound featuring both a nucleophilic thiol (-SH) group and a phenolic hydroxyl (-OH) group.[1] This unique arrangement of functional groups makes it an exceptionally versatile and valuable building block in synthetic organic and medicinal chemistry.[2][3][4] Its strategic importance is underscored by its role as a key precursor in the synthesis of high-value pharmaceutical agents, most notably the selective estrogen receptor modulator (SERM) Raloxifene, used in the prevention of osteoporosis.[2][5]

The reactivity of 3-HTP is dictated by the distinct chemical nature of its two functional moieties. The thiol group serves as a potent sulfur nucleophile, readily participating in alkylation, arylation, and addition reactions. The hydroxyl group, while less nucleophilic, can be engaged in etherification, esterification, or can direct electrophilic aromatic substitution. This dual reactivity allows for the regioselective construction of complex heterocyclic systems, providing access to privileged scaffolds in drug discovery.

This guide provides an in-depth exploration of 3-HTP as a precursor for two major classes of sulfur-containing heterocycles: Benzothiophenes and Benzothiazoles . We will also explore a conceptual pathway for its use in the synthesis of highly substituted Thiophenes via the Gewald reaction. The protocols described herein are designed for researchers, chemists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and strategic considerations.

Physicochemical Properties and Critical Safety Considerations

This compound is a colorless to pale yellow liquid that is sensitive to air and moisture, with a characteristic strong, unpleasant odor.[1] Due to its reactivity, particularly the propensity of the thiol group to oxidize and form disulfides, it must be handled under an inert atmosphere (e.g., Nitrogen or Argon) and stored in a cool, dark place.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 40248-84-8[6][7][8]
Molecular Formula C₆H₆OS[6][8]
Molecular Weight 126.18 g/mol [7][8]
Melting Point 16-17 °C[6][7]
Boiling Point 242-243 °C[7]
Density 1.237 g/mL at 25 °C[7]
Refractive Index n20/D >1.6290[7]

Safety Warning: this compound is toxic and a potent irritant.[1] It may cause severe irritation to the eyes, skin, and respiratory system.[1][6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Application I: Synthesis of 6-Hydroxy-2-Arylbenzothiophenes

The 6-hydroxybenzothiophene core is a critical pharmacophore found in numerous biologically active molecules, including Raloxifene.[9] The synthesis leverages the thiol group of 3-HTP for the initial bond formation, followed by an acid-catalyzed intramolecular cyclization that engages the aromatic ring.

Reaction Principle & Workflow

The synthetic strategy involves two key transformations:

  • S-Alkylation: A selective nucleophilic attack by the thiol group of 3-HTP on an α-haloketone. The phenolic hydroxyl is significantly less reactive under these conditions, ensuring high regioselectivity.

  • Acid-Catalyzed Cyclization (Electrophilic Aromatic Substitution): The intermediate thioether is treated with a strong acid, which promotes an intramolecular electrophilic attack of the enol or protonated carbonyl onto the electron-rich aromatic ring, followed by dehydration to yield the aromatic benzothiophene core.[10]

G cluster_0 Step A: S-Alkylation cluster_1 Step B: Cyclization 3-HTP 3-HTP Intermediate_Thioether Intermediate Thioether 3-HTP->Intermediate_Thioether Base (e.g., K2CO3) alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Intermediate_Thioether Benzothiophene 6-Hydroxy-2-Arylbenzothiophene Intermediate_Thioether_2->Benzothiophene Acid Catalyst (e.g., PPA)

Figure 1: Workflow for Benzothiophene Synthesis.
Detailed Protocol 1: Synthesis of 6-Hydroxy-2-(4-methoxyphenyl)benzo[b]thiophene

This protocol is a representative example adapted from synthetic routes leading to key pharmaceutical intermediates.[10]

Materials

ReagentFormulaMWAmountMoles
This compoundC₆H₆OS126.185.00 g39.6 mmol
2-Bromo-4'-methoxyacetophenoneC₉H₉BrO₂229.079.08 g39.6 mmol
Potassium Carbonate (K₂CO₃)K₂CO₃138.216.02 g43.6 mmol
AcetoneC₃H₆O58.08150 mL-
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)-50 g-

Procedure

Step A: Synthesis of 2-((3-hydroxyphenyl)thio)-1-(4-methoxyphenyl)ethan-1-one (Intermediate Thioether)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.00 g, 39.6 mmol), 2-bromo-4'-methoxyacetophenone (9.08 g, 39.6 mmol), and potassium carbonate (6.02 g, 43.6 mmol).

  • Add 150 mL of acetone. The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction while minimizing side reactions involving the hydroxyl group.

  • Stir the suspension at room temperature for 12-16 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting materials are consumed.

  • Filter the reaction mixture to remove the inorganic salts (KBr and excess K₂CO₃) and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate thioether as an oil or solid. This crude product is often of sufficient purity to be carried directly to the next step.

Step B: Cyclization to 6-Hydroxy-2-(4-methoxyphenyl)benzo[b]thiophene

  • Caution: Polyphosphoric acid is highly viscous and corrosive. Handle with care in a fume hood.

  • In a 100 mL round-bottom flask, pre-heat polyphosphoric acid (50 g) to 80-90 °C with gentle mechanical stirring to reduce its viscosity.

  • Slowly add the crude thioether from Step A to the hot PPA. The acid serves as both the catalyst and solvent, promoting the intramolecular Friedel-Crafts-type acylation followed by dehydration.

  • Increase the temperature to 100-110 °C and stir for 2-3 hours. The reaction mixture will darken.

  • Allow the reaction to cool to approximately 60 °C and then carefully pour it onto 250 g of crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

  • Collect the resulting solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure 6-hydroxy-2-(4-methoxyphenyl)benzo[b]thiophene.

Expected Outcome: The final product is typically an off-white to pale yellow solid. Yields can range from 60-80% over the two steps. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.[11]

Application II: Synthesis of 6-Hydroxybenzothiazoles

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[12] The classical synthesis involves the condensation of a 2-aminothiophenol with an electrophile, followed by an oxidative cyclization.[13] To utilize 3-HTP, it must first be functionalized to introduce an amino group ortho to the thiol, creating a suitable precursor.

Reaction Principle & Workflow
  • Precursor Synthesis: A plausible route involves the nitration of a protected 3-HTP, followed by reduction of the nitro group to an amine. The position of nitration is directed by the existing substituents.

  • Condensation & Oxidative Cyclization: The resulting 2-amino-5-hydroxythiophenol is reacted with an aldehyde. This forms a Schiff base (or thiazoline intermediate), which then undergoes intramolecular oxidative cyclization to form the aromatic benzothiazole ring.[13][14]

G 3-HTP 3-HTP Precursor 2-Amino-5-hydroxythiophenol 3-HTP->Precursor 1. Nitration 2. Reduction Intermediate Schiff Base / Thiazoline Precursor->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Condensation Benzothiazole 2-Aryl-6-hydroxybenzothiazole Intermediate->Benzothiazole Oxidant (e.g., H2O2)

Figure 2: Workflow for Benzothiazole Synthesis.
Detailed Protocol 2: Synthesis of 6-Hydroxy-2-phenylbenzothiazole

This protocol outlines the key condensation and cyclization step. The synthesis of the 2-amino-5-hydroxythiophenol precursor is a multi-step process that should be developed based on established nitration and reduction methodologies.

Materials

ReagentFormulaMWAmountMoles
2-Amino-5-hydroxythiophenolC₆H₇NOS141.191.00 g7.08 mmol
BenzaldehydeC₇H₆O106.120.75 g7.08 mmol
EthanolC₂H₆O46.0730 mL-
Hydrogen Peroxide (30% aq.)H₂O₂34.01~2 mL-
Hydrochloric Acid (1M aq.)HCl36.46~1 mL-

Procedure

  • In a 100 mL round-bottom flask, dissolve 2-amino-5-hydroxythiophenol (1.00 g, 7.08 mmol) and benzaldehyde (0.75 g, 7.08 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of hydrochloric acid (~1 mL of 1M solution) to the mixture. The acid catalyzes the initial condensation reaction between the amine and the aldehyde.

  • Stir the solution at room temperature. Slowly add 30% hydrogen peroxide (~2 mL) dropwise. H₂O₂ acts as a mild and green oxidant to facilitate the final dehydrogenation step to form the aromatic thiazole ring.[13] An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-4 hours. The product may begin to precipitate from the solution. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into 100 mL of cold water.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data & Causality

This method is highly efficient for a variety of aromatic aldehydes. The choice of a mild oxidant like H₂O₂ under acidic conditions provides a green and effective pathway for the crucial cyclization step.[13]

Table 2: Representative Yields for 2-Aryl-6-hydroxybenzothiazole Synthesis

Aldehyde Substituent (at para-position)Expected YieldRationale
-H (Benzaldehyde)>90%Unsubstituted baseline.
-OCH₃ (Anisaldehyde)>90%Electron-donating groups (EDG) are well-tolerated.[13]
-Cl (4-Chlorobenzaldehyde)>85%Electron-withdrawing groups (EWG) are also well-tolerated.[13]
-NO₂ (4-Nitrobenzaldehyde)>85%Strong EWGs proceed efficiently.

Application III: A Proposed Route to Substituted Thiophenes via the Gewald Reaction

The Gewald reaction is a powerful multi-component reaction (MCR) that assembles highly functionalized 2-aminothiophenes from simple precursors: a carbonyl compound, an active methylene nitrile, and elemental sulfur.[15][16][17] While 3-HTP itself is not a direct component, its core structure can be incorporated by using a derivative, such as 3-hydroxyacetophenone, as the carbonyl component.

Reaction Principle & Conceptual Workflow

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the nitrile, followed by the addition of sulfur to the α-position of the nitrile, and subsequent cyclization and tautomerization to form the 2-aminothiophene product.[16]

G cluster_0 Gewald Three-Component Reaction Ketone 3-Hydroxyacetophenone Thiophene 2-Amino-4-(3-hydroxyphenyl)- thiophene Derivative Ketone->Thiophene Base (e.g., Morpholine) Nitrile Ethyl Cyanoacetate Nitrile->Thiophene Base (e.g., Morpholine) Sulfur Elemental Sulfur (S8) Sulfur->Thiophene Base (e.g., Morpholine)

Figure 3: Conceptual Workflow for Gewald Reaction.
Protocol 3 (Representative): Synthesis of Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate

Materials

ReagentFormulaMWAmountMoles
3-HydroxyacetophenoneC₈H₈O₂136.152.00 g14.7 mmol
Ethyl CyanoacetateC₅H₇NO₂113.121.66 g14.7 mmol
Sulfur (powdered)S32.070.47 g14.7 mmol
MorpholineC₄H₉NO87.121.28 g14.7 mmol
EthanolC₂H₆O46.0740 mL-

Procedure

  • To a 100 mL round-bottom flask, add 3-hydroxyacetophenone (2.00 g, 14.7 mmol), ethyl cyanoacetate (1.66 g, 14.7 mmol), elemental sulfur (0.47 g, 14.7 mmol), and 40 mL of ethanol.

  • Stir the mixture to create a suspension. Add morpholine (1.28 g, 14.7 mmol) as the basic catalyst. The base is crucial for promoting the initial Knoevenagel condensation.[16]

  • Heat the reaction mixture to reflux (approx. 78 °C) with stirring for 2-3 hours.

  • Cool the reaction mixture to room temperature and then chill in an ice bath to promote crystallization of the product.

  • Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude material from ethanol to obtain the pure 2-aminothiophene product.

Conclusion and Future Outlook

This compound has proven to be a robust and reliable building block for constructing medicinally relevant heterocyclic cores. Its bifunctional nature allows for diverse and regioselective synthetic strategies, leading to valuable scaffolds like benzothiophenes and benzothiazoles. The protocols detailed here provide a practical framework for leveraging the unique reactivity of 3-HTP.

Future applications could explore the use of 3-HTP in other multicomponent reactions, the synthesis of novel fused heterocyclic systems by engaging both the thiol and hydroxyl groups in cascade cyclizations,[18][19] or its incorporation into metal-organic frameworks and functional materials. Its continued use in drug discovery pipelines is certain, driven by the persistent demand for novel sulfur-containing bioactive compounds.

References

Application Note & Protocol: A Practical, Multi-Step Synthesis of Raloxifene from 3-Hydroxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Raloxifene, a critical second-generation Selective Estrogen Receptor Modulator (SERM), starting from the versatile intermediate, 3-Hydroxythiophenol.[1][2] Raloxifene is primarily prescribed for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[3][4][5] This application note is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step protocol that emphasizes not only the procedural execution but also the underlying chemical principles and strategic considerations. We detail a robust five-step synthetic pathway involving protection, S-alkylation, intramolecular cyclization to form the core benzothiophene scaffold, Friedel-Crafts acylation, and a final, industrially relevant demethylation.

Introduction and Synthetic Strategy

Raloxifene's therapeutic value stems from its tissue-selective estrogenic and anti-estrogenic activities, which allow it to confer the bone-protective benefits of estrogen while acting as an antagonist in breast and uterine tissues.[5] The molecule's core structure is a 2-aryl-3-aroyl-6-hydroxybenzo[b]thiophene. Our synthetic strategy leverages this compound, an ideal starting material for constructing this heterocyclic core.[1][2]

The chosen pathway is designed for clarity, scalability, and efficiency. The key strategic decisions are as follows:

  • Initial Protection: The phenolic hydroxyl group of this compound is first protected as a methyl ether. This prevents its interference in subsequent steps, particularly the S-alkylation and the Lewis acid-catalyzed cyclization and acylation reactions.

  • Benzothiophene Core Construction: The benzothiophene ring system is constructed via a classical approach: S-alkylation of the protected thiophenol with an α-haloketone, followed by an acid-catalyzed intramolecular cyclization and dehydration.[6] This method is reliable and provides the key intermediate in good yield.

  • Key C-C Bond Formations: The two aryl substituents at the C2 and C3 positions of the benzothiophene core are installed sequentially. The 2-aryl group is incorporated as part of the α-haloketone, and the 3-aroyl group is appended via a Friedel-Crafts acylation, a cornerstone of aromatic chemistry.[7][8][9]

  • Final Deprotection: The synthesis culminates in a double demethylation to unmask the two phenolic hydroxyl groups crucial for Raloxifene's biological activity. We will detail a method using an aluminum chloride-decanethiol system, which is an industrially preferred "green" alternative to foul-smelling and hazardous reagents like ethanethiol.[10]

The overall synthetic workflow is depicted below.

Raloxifene_Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product A This compound B Step 1: O-Methylation A->B (CH₃)₂SO₄, K₂CO₃ C Step 2: S-Alkylation B->C 2-Bromo-1-(4-methoxyphenyl)ethanone D Step 3: Cyclization C->D PPA or AlCl₃ E Step 4: Friedel-Crafts Acylation D->E 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride, AlCl₃ F Step 5: Demethylation E->F AlCl₃, Decanethiol G Raloxifene F->G

Caption: High-level overview of the 5-step synthesis of Raloxifene.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Thionyl chloride, aluminum chloride, and thiols are hazardous and require careful handling.

Protocol 1: Synthesis of 3-Methoxythiophenol (Intermediate I)
  • Rationale: Protection of the phenolic -OH group as a methyl ether prevents it from acting as a nucleophile in subsequent steps and deactivating the ring towards electrophilic substitution. Potassium carbonate is a mild base suitable for this phenoxide formation, and dimethyl sulfate is an efficient methylating agent.

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (25.2 g, 0.2 mol), acetone (250 mL), and anhydrous potassium carbonate (41.4 g, 0.3 mol).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add dimethyl sulfate (27.7 g, 21 mL, 0.22 mol) dropwise to the suspension over 20 minutes.

    • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the resulting residue in diethyl ether (200 mL), wash with 1M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3-Methoxythiophenol as a pale yellow oil.

Protocol 2: Synthesis of 1-(4-Methoxyphenyl)-2-(3-methoxyphenylthio)ethanone (Intermediate II)
  • Rationale: This step forms the crucial C-S bond. The thiophenol is deprotonated by a base (potassium hydroxide) to form the more nucleophilic thiophenolate, which then displaces the bromide from 2-bromo-1-(4-methoxyphenyl)ethanone in a standard SN2 reaction.

  • Procedure:

    • In a 1 L flask, dissolve 3-Methoxythiophenol (Intermediate I, 28.0 g, 0.2 mol) in ethanol (400 mL). Cool the solution to 0-5°C in an ice bath.

    • Add a solution of potassium hydroxide (11.2 g, 0.2 mol) in water (20 mL) dropwise, keeping the temperature below 10°C. Stir for 15 minutes.

    • Add 2-bromo-1-(4-methoxyphenyl)ethanone (45.8 g, 0.2 mol) portion-wise over 30 minutes, maintaining the temperature at 0-5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water (800 mL) with stirring.

    • A solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to afford the pure thioether as a white to off-white solid.

Protocol 3: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Intermediate III)
  • Rationale: This is an intramolecular electrophilic aromatic substitution (a Bischler-Napieralski type cyclization for thiophenes) that forms the benzothiophene core. Polyphosphoric acid (PPA) or aluminum chloride acts as both a Lewis acid catalyst and a dehydrating agent to promote the cyclization of the ketone onto the electron-rich aromatic ring.[6]

  • Procedure:

    • Place the thioether (Intermediate II, 43.2 g, 0.15 mol) in a 500 mL flask.

    • Add polyphosphoric acid (PPA, ~200 g) to the flask. The PPA should be sufficiently fluid to allow stirring; gentle warming may be required.

    • Heat the mixture to 80-90°C with vigorous mechanical stirring for 4 hours. The mixture will become dark and viscous.

    • Monitor the reaction by TLC (dissolve a small aliquot in ethyl acetate and quench with sodium bicarbonate solution before spotting).

    • After completion, cool the reaction mixture slightly and pour it carefully onto crushed ice (~1 kg) in a large beaker with vigorous stirring.

    • The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

    • Wash the solid with water until the filtrate is neutral, then wash with a small amount of cold ethanol.

    • Recrystallize the crude product from a toluene/ethanol mixture to yield the pure benzothiophene as a crystalline solid.

Protocol 4: Synthesis of {6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl}{4-[2-(1-piperidinyl)ethoxy]phenyl}methanone (Intermediate IV - O,O'-dimethyl-Raloxifene)
  • Rationale: This is a classic Friedel-Crafts acylation.[8] Anhydrous aluminum chloride, a strong Lewis acid, coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich C3 position of the benzothiophene ring. The C3 position is favored over other positions due to the directing effects of the sulfur atom and the existing C2-aryl substituent.

  • Procedure:

    • Prepare the acyl chloride first: To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (34.3 g, 0.12 mol) in methylene dichloride (400 mL), add a catalytic amount of pyridine (0.5 mL).

    • Add thionyl chloride (28.6 g, 0.24 mol) dropwise at room temperature. Heat the mixture to 40°C and stir for 2 hours. Remove the excess thionyl chloride and solvent under vacuum to obtain the crude acid chloride hydrochloride.

    • In a separate 1 L flask under an argon atmosphere, add the crude acid chloride hydrochloride and methylene dichloride (250 mL). Cool the solution to 0°C.

    • Add the benzothiophene (Intermediate III, 27.0 g, 0.1 mol).

    • Add anhydrous aluminum chloride (93.3 g, 0.7 mol) portion-wise over 45 minutes, ensuring the temperature does not exceed 10°C.

    • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

    • Quench the reaction by slowly pouring it into a vigorously stirred mixture of ice (500 g) and concentrated HCl (50 mL).

    • Separate the organic layer. Extract the aqueous layer with methylene dichloride (2 x 100 mL).

    • Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate under vacuum to yield the crude product. Purify by column chromatography or recrystallization.

Protocol 5: Synthesis of Raloxifene Hydrochloride (Final Product)
  • Rationale: The final step is the cleavage of both methyl ethers. The combination of aluminum chloride and a thiol is a powerful reagent system for this transformation. The thiol acts as a soft nucleophile to demethylate the aryl methyl ether-Lewis acid complex. Decanethiol is used here as a less odorous and safer alternative to ethanethiol, which is a significant advantage for scale-up operations.[10]

  • Procedure:

    • Combine the dimethylated precursor (Intermediate IV, 25.0 g, 0.05 mol) and methylene dichloride (200 mL) in a 500 mL flask.

    • Add anhydrous aluminum chloride (46.7 g, 0.35 mol) portion-wise at room temperature. Stir for 30 minutes.

    • Add decanethiol (34.8 g, 0.2 mol) and stir the mixture for an additional 2 hours at 25-35°C.

    • Monitor the reaction by TLC or HPLC until completion.

    • Quench the reaction by pouring it into a mixture of methanol (150 mL), ice (300 g), and concentrated HCl (20 mL). Stir for 1 hour.

    • The product hydrochloride salt will precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with cold water (2 x 100 mL) and dry under vacuum at 60°C.

    • Recrystallize the crude Raloxifene HCl from a methanol/water mixture to yield the final product as a white solid.

Data Summary and Characterization

The following table summarizes the expected outcomes for the synthetic sequence. Yields are representative and may vary based on experimental conditions and scale.

StepStarting MaterialProductMW ( g/mol )Typical Yield (%)
1This compound3-Methoxythiophenol140.2185-95%
23-Methoxythiophenol1-(4-Methoxyphenyl)-2-(3-methoxyphenylthio)ethanone288.3780-90%
3Thioether from Step 26-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene270.3675-85%
4Benzothiophene from Step 3O,O'-dimethyl-Raloxifene501.6860-70%
5Dimethyl-RaloxifeneRaloxifene Hydrochloride510.0470-80% (as HCl salt)

Final Product Characterization (Raloxifene HCl):

  • Appearance: White to off-white solid.

  • Melting Point: 258-260°C.

  • ¹H NMR (DMSO-d₆): Consistent with literature values, showing characteristic peaks for the aromatic protons, the piperidine ring, the ethoxy chain, and the two phenolic hydroxyls (typically broad singlets > 9 ppm).

  • Mass Spec (ESI): m/z 474.6 [M+H]⁺ for the free base.

Mechanistic Visualization

The Friedel-Crafts acylation is the key bond-forming reaction that attaches the piperidinyl-ethoxy-benzoyl moiety to the benzothiophene core. The mechanism involves the generation of a resonance-stabilized acylium ion, which is the key electrophile.

Friedel_Crafts_Mechanism Mechanism: Friedel-Crafts Acylation cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack & Aromatization AcylCl R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium [R-C≡O⁺ ↔ R-C⁺=O] Complex->Acylium AlCl4 AlCl₄⁻ Thiophene Benzothiophene (Intermediate III) Sigma Sigma Complex (Wheland Intermediate) Thiophene->Sigma + Acylium Ion Product Acylated Benzothiophene (Intermediate IV) Sigma->Product - H⁺ (with AlCl₄⁻)

Caption: Key steps of the Lewis acid-catalyzed Friedel-Crafts acylation.

References

Application of 3-Hydroxythiophenol in Formaldehyde Sensors: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a theoretical framework and proposed protocols for the application of 3-hydroxythiophenol in formaldehyde sensing. As of the latest literature review, this specific application is not well-established. The methodologies described herein are based on fundamental chemical principles of phenol and thiol reactivity with formaldehyde and analogies to sensors employing similar functionalized molecules. This guide is intended to serve as a starting point for research and development in this novel area.

Introduction: The Imperative for Advanced Formaldehyde Detection

Formaldehyde (HCHO) is a pervasive environmental and occupational pollutant, classified as a human carcinogen. Its presence in industrial settings, consumer products, and indoor air necessitates the development of sensitive, selective, and real-time detection methods. While various formaldehyde sensors exist, the search for new sensing materials with improved performance characteristics continues. This compound, a bifunctional aromatic molecule possessing both a hydroxyl (-OH) and a thiol (-SH) group, presents an intriguing candidate for formaldehyde sensing due to the known reactivity of these functional groups with aldehydes. This application note explores the theoretical basis and provides hypothetical protocols for the development of formaldehyde sensors based on this compound.

Part 1: Proposed Sensing Mechanism

The fundamental principle behind a this compound-based formaldehyde sensor lies in the nucleophilic reaction between the hydroxyl and/or thiol groups of this compound and the electrophilic carbonyl carbon of formaldehyde. This reaction is expected to form a hydroxymethyl or thiomethyl adduct, which can then be detected through various transduction methods.

Chemical Basis of Detection

Both the phenolic hydroxyl group and the thiol group of this compound are capable of reacting with formaldehyde. The phenolic ring, activated by the hydroxyl group, can undergo electrophilic substitution by formaldehyde, particularly at the ortho and para positions.[1][2] The thiol group can also react with formaldehyde to form a hemithioacetal. The relative reactivity of these sites will depend on the specific reaction conditions, such as pH.

G cluster_reactants Reactants cluster_reaction Nucleophilic Addition cluster_transduction Signal Transduction 3HTP This compound Adduct This compound-Formaldehyde Adduct (Electroactive/Fluorescent) 3HTP->Adduct Reaction HCHO Formaldehyde HCHO->Adduct Electrochemical Electrochemical Sensor (e.g., Cyclic Voltammetry) Adduct->Electrochemical Measurable Signal Fluorescent Fluorescent Sensor (e.g., Fluorescence Quenching/Enhancement) Adduct->Fluorescent Measurable Signal

Potential Transduction Methods

Two primary transduction methods are proposed for a this compound-based formaldehyde sensor:

  • Electrochemical Detection: The formation of the adduct between this compound and formaldehyde may result in a new chemical species that is electrochemically active. This change in the electrochemical profile can be monitored using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).[3][4][5] The sensor could be fabricated by immobilizing this compound onto an electrode surface.

  • Fluorescence-Based Detection: While this compound itself is not strongly fluorescent, its reaction with formaldehyde could either quench a native fluorescence or, more likely, a fluorescently-tagged version of the molecule could be synthesized. Alternatively, the reaction could prevent this compound from quenching the fluorescence of a nearby fluorophore in a carefully designed system.[6][7]

Part 2: Hypothetical Protocols

The following protocols are proposed as a starting point for developing and validating a this compound-based formaldehyde sensor.

Protocol 1: Electrochemical Sensor Fabrication and Formaldehyde Detection

This protocol is based on the principles of self-assembled monolayers (SAMs) on gold electrodes, a common technique for creating robust and sensitive electrochemical sensors.

Materials:

  • This compound (3-HTP)

  • Gold electrodes (disk or screen-printed)

  • Ethanol (anhydrous)

  • Phosphate buffered saline (PBS), pH 7.4

  • Formaldehyde standard solutions (in PBS)

  • Potassium ferricyanide/ferrocyanide solution (for electrochemical characterization)

  • Potentiostat/Galvanostat

Step-by-Step Methodology:

  • Electrode Cleaning:

    • Polish the gold electrode with alumina slurry (0.3 and 0.05 µm) on a polishing pad.

    • Sonciate the electrode in ethanol and then in deionized water for 5 minutes each to remove any residual polishing material.

    • Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a stable voltammogram is obtained.

  • Immobilization of this compound:

    • Prepare a 10 mM solution of this compound in anhydrous ethanol.

    • Immerse the cleaned gold electrode in the 3-HTP solution for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer via the thiol-gold bond.

    • After incubation, rinse the electrode thoroughly with ethanol and then deionized water to remove any unbound molecules.

  • Electrochemical Characterization of the Modified Electrode:

    • Perform cyclic voltammetry in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS. A successful modification will result in an increase in the peak-to-peak separation and a decrease in the peak currents compared to the bare gold electrode, indicating the formation of an insulating layer.

  • Formaldehyde Detection:

    • Place the 3-HTP modified electrode in an electrochemical cell containing a known volume of PBS (pH 7.4).

    • Record a baseline electrochemical signal (e.g., DPV or CV).

    • Introduce known concentrations of formaldehyde into the PBS solution.

    • Record the electrochemical response after each addition. The formation of the adduct with formaldehyde is expected to alter the electrochemical signal.

    • Plot the change in the signal (e.g., peak current) as a function of formaldehyde concentration to generate a calibration curve.

G cluster_prep Sensor Preparation cluster_detection Detection Workflow Clean Clean Gold Electrode Immobilize Immobilize 3-HTP (Self-Assembled Monolayer) Clean->Immobilize Characterize Electrochemical Characterization Immobilize->Characterize Baseline Record Baseline Signal in PBS Characterize->Baseline AddHCHO Add Formaldehyde Sample Baseline->AddHCHO Measure Measure Electrochemical Response AddHCHO->Measure Calibrate Generate Calibration Curve Measure->Calibrate

Protocol 2: Fluorescence-Based "Turn-Off" Sensor

This hypothetical protocol utilizes a fluorescent dye that is quenched by this compound. The reaction of this compound with formaldehyde is proposed to inhibit this quenching, leading to a "turn-on" or recovery of the fluorescent signal.

Materials:

  • This compound (3-HTP)

  • A fluorescent dye sensitive to quenching by phenols or thiols (e.g., a naphthalimide-based dye)

  • Phosphate buffered saline (PBS), pH 7.4

  • Formaldehyde standard solutions (in PBS)

  • Fluorometer

Step-by-Step Methodology:

  • System Characterization:

    • In a cuvette, measure the fluorescence spectrum of the chosen fluorescent dye in PBS.

    • Titrate the dye solution with increasing concentrations of this compound to confirm and quantify the fluorescence quenching effect.

  • Formaldehyde Detection:

    • Prepare a solution containing the fluorescent dye and a concentration of this compound that results in significant (e.g., >80%) fluorescence quenching.

    • Record the baseline fluorescence of this solution.

    • Add known concentrations of formaldehyde to the cuvette.

    • After a short incubation period (e.g., 5-10 minutes), measure the fluorescence spectrum. The reaction of 3-HTP with formaldehyde is expected to reduce its quenching ability, leading to an increase in fluorescence intensity.

    • Plot the fluorescence enhancement as a function of formaldehyde concentration to create a calibration curve.

Part 3: Data Presentation and Expected Outcomes

The performance of the proposed sensors should be evaluated based on several key parameters, which can be summarized in tables for clear comparison.

Table 1: Expected Performance Characteristics of a Hypothetical this compound-Based Formaldehyde Sensor

ParameterElectrochemical SensorFluorescence Sensor
Limit of Detection (LOD) Expected in the low µM to high nM rangeExpected in the low µM to high nM range
Linear Range To be determined experimentallyTo be determined experimentally
Response Time < 5 minutes< 10 minutes
Selectivity To be tested against other aldehydes and volatile organic compounds (VOCs)To be tested against other aldehydes and VOCs
Stability Dependent on the stability of the SAMDependent on the photostability of the dye and stability of the components

Part 4: Troubleshooting and Considerations

  • Low Sensitivity: If the sensitivity is low, consider optimizing the immobilization density of 3-HTP on the electrode surface or exploring different electrode materials. For the fluorescence assay, the choice of fluorophore and its interaction with 3-HTP is critical.

  • Interference: The selectivity of the sensor must be rigorously tested. Other aldehydes or reactive molecules could potentially interfere with the detection. The hydroxyl and thiol groups may also be susceptible to oxidation, which could affect the sensor's baseline and stability.

  • pH Dependence: The reaction between this compound and formaldehyde is likely to be pH-dependent. The optimal pH for the sensing reaction should be determined experimentally.

Conclusion

While the application of this compound in formaldehyde sensors is a novel and largely unexplored area, the chemical principles governing the reactivity of phenols and thiols with formaldehyde provide a strong theoretical foundation for the development of such sensors. The proposed electrochemical and fluorescence-based protocols offer a starting point for researchers to investigate this potential application. Further research is needed to validate these concepts and to optimize the sensor performance for real-world applications.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3-Hydroxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 3-Hydroxythiophenol in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on activated aromatic systems.[1][2] This reaction class is particularly vital in medicinal chemistry and materials science for the construction of diaryl thioethers, a motif present in numerous bioactive molecules and functional materials.[3][4][5] this compound, with its bifunctional nature, presents a unique and versatile nucleophile for these transformations. The thiol group, being more acidic and nucleophilic than the hydroxyl group, can be selectively employed in SNAr reactions, leaving the hydroxyl moiety available for subsequent functionalization.[6][7] This guide provides a comprehensive overview of the mechanistic principles and a detailed, field-proven protocol for the successful execution of SNAr reactions utilizing this compound.

Mechanistic Underpinnings: A Guide to Rational Reaction Design

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[8][9] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile, in this case, the thiolate anion generated from this compound, on an electron-deficient aromatic ring.[10] This aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO2), cyano (-CN), or sulfonyl (-SO2R) group, positioned ortho or para to a suitable leaving group (e.g., F, Cl, Br).[1][2] The attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][11] The stability of this complex is a key determinant of the reaction rate.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final aryl thioether product.[2] The nature of the leaving group influences the reaction rate, with fluoride often being the most effective due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.[1]

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_0 Step 1: Nucleophile Generation & Attack cluster_1 Step 2: Elimination & Product Formation A Activated Aryl Halide (EWG-Ar-X) E Meisenheimer Complex (Resonance Stabilized) A->E Addition B This compound (HO-Ar'-SH) D Thiolate Anion (HO-Ar'-S⁻) B->D Deprotonation C Base C->D D->E Addition F Aryl Thioether Product (HO-Ar'-S-Ar-EWG) E->F Elimination G Leaving Group Anion (X⁻) E->G

Caption: General mechanism of the SNAr reaction with this compound.

Key Experimental Parameters and Their Rationale

The success of an SNAr reaction hinges on the careful selection of several key parameters. The following table outlines these variables and the reasoning behind their choice.

ParameterCommon ChoicesRationale & Field-Proven Insights
Base K₂CO₃, Cs₂CO₃, NaH, t-BuOKA base is required to deprotonate the thiol group of this compound, forming the more nucleophilic thiolate anion.[12] The choice of base depends on the acidity of the thiol and the reaction conditions. For relatively acidic thiols like this compound, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient and offer good functional group tolerance.[13] Stronger bases like NaH or t-BuOK may be necessary for less reactive substrates but can lead to side reactions if not used judiciously.[12][14]
Solvent DMF, DMSO, NMP, AcetonitrilePolar aprotic solvents are generally preferred for SNAr reactions.[12][15] They effectively solvate the cationic counter-ion of the base while leaving the anionic nucleophile relatively "naked" and more reactive.[16] DMF and DMSO are common choices, though it's important to be aware of their potential for decomposition at elevated temperatures and their classification as reprotoxic.[12] Acetonitrile can be a greener alternative in some cases.[12]
Temperature Room Temperature to 100 °CThe optimal temperature depends on the reactivity of the electrophile and nucleophile. Many SNAr reactions with activated aryl halides proceed smoothly at room temperature or with gentle heating.[13] For less reactive substrates, higher temperatures may be required to overcome the activation energy barrier. Microwave irradiation can also be employed to accelerate the reaction.[17]
Leaving Group F > Cl > Br > IThe reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I.[1] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative leaving group that increases the electrophilicity of the ipso-carbon.[18]

Detailed Experimental Protocol: Synthesis of 3-((4-nitrophenyl)thio)phenol

This protocol provides a representative example of an SNAr reaction between this compound and 1-fluoro-4-nitrobenzene.

Materials and Reagents
  • This compound (≥98%)

  • 1-Fluoro-4-nitrobenzene (≥99%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column chromatography setup (optional, for purification)

Experimental Workflow

SNAr_Workflow A 1. Combine Reagents - this compound - K₂CO₃ - Anhydrous DMF B 2. Stir under Inert Atmosphere (e.g., Nitrogen) A->B C 3. Add Electrophile (1-Fluoro-4-nitrobenzene) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up - Quench with water - Extract with EtOAc D->E Upon Completion F 6. Purification - Wash with brine - Dry over MgSO₄ - Concentrate E->F G 7. Characterization - NMR, MS F->G

Caption: A generalized workflow for the SNAr reaction.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Nucleophile Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium thiolate.

  • Addition of Electrophile: Slowly add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Reaction Progress: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours. If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, eluting with a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the final product by appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.[19][20][21]

Safety and Handling Precautions

  • This compound: This compound is an irritant and may cause allergic skin reactions.[22][23] It also has a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[24]

  • 1-Fluoro-4-nitrobenzene: This compound is toxic and an irritant. Avoid contact with skin and eyes. Handle with appropriate PPE in a fume hood.

  • Solvents: DMF is a skin and respiratory irritant. Handle in a well-ventilated area.

  • Bases: Potassium carbonate is an irritant. Avoid inhalation of dust.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficiently active electrophile- Inadequate base strength- Low reaction temperature- Switch to a more reactive electrophile (e.g., with a fluoride leaving group).- Use a stronger base (e.g., Cs₂CO₃ or t-BuOK).- Increase the reaction temperature or use microwave heating.
Side Product Formation - Reaction with the hydroxyl group- Oxidation of the thiol- The thiol group is significantly more nucleophilic than the hydroxyl group, so reaction at the hydroxyl is generally not a major concern under these conditions. If it occurs, consider protecting the hydroxyl group.- Ensure the reaction is performed under an inert atmosphere to minimize oxidation of the thiolate to a disulfide.
Low Yield - Incomplete reaction- Product loss during work-up and purification- Optimize reaction conditions as described above.- Ensure efficient extraction and careful handling during purification to minimize product loss.

Conclusion

The nucleophilic aromatic substitution reaction with this compound is a robust and versatile method for the synthesis of valuable diaryl thioether building blocks. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can reliably achieve high yields of the desired products. The protocol provided herein serves as a validated starting point for the exploration of this important transformation in the context of drug discovery and materials science.

References

3-Hydroxythiophenol: A Versatile Precursor for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Sulfur in Agrochemical Design

The strategic incorporation of sulfur atoms is a cornerstone of modern agrochemical design, with over 30% of current crop protection compounds featuring at least one sulfur atom, predominantly in fungicides.[1] This prevalence is not coincidental; the unique electronic and structural properties of sulfur-containing moieties can significantly enhance the efficacy, selectivity, and overall performance of active ingredients. 3-Hydroxythiophenol (also known as 3-mercaptophenol), a bifunctional aromatic compound, is emerging as a particularly valuable precursor in the synthesis of a new generation of agrochemicals. Its dual reactivity, stemming from the presence of both a nucleophilic thiol group and a phenolic hydroxyl group, allows for diverse synthetic transformations, making it a versatile building block for creating novel fungicides, herbicides, and insecticides.

This guide provides a comprehensive overview of the applications of this compound in agrochemical synthesis, complete with detailed protocols and an exploration of the underlying chemical principles.

The Chemical Versatility of this compound

This compound's utility in agrochemical synthesis is rooted in the distinct reactivity of its two functional groups. The thiol (-SH) group is a potent nucleophile and can readily participate in a variety of reactions, including:

  • Alkylation: Formation of thioethers, a common linkage in many bioactive molecules.

  • Oxidation: Can be oxidized to form disulfides or sulfonic acids, providing further avenues for functionalization.

  • Metal Coordination: The sulfur atom can act as a ligand, a property that can be exploited in the design of metal-containing fungicides.

The hydroxyl (-OH) group, while also nucleophilic, offers a complementary set of synthetic possibilities:

  • Etherification: Formation of ether linkages, another important functional group in agrochemicals.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, facilitating the introduction of other substituents.

This dual functionality allows for the construction of complex molecular architectures with a wide range of physicochemical properties, which is crucial for optimizing uptake, translocation, and target interaction in plants and pests.

Application in Fungicide Synthesis: A Case Study

The development of novel fungicides is a critical area of agrochemical research due to the constant evolution of resistant fungal strains. Thiophene and thiophenol derivatives have shown significant promise in this arena.[2][3] this compound can serve as a key starting material for the synthesis of fungicides that target essential fungal metabolic pathways.

Illustrative Synthetic Pathway: A Phenylthiocarbamate Fungicide

One potential application of this compound is in the synthesis of phenylthiocarbamate fungicides. This class of compounds has been shown to exhibit potent antifungal activity. The synthesis can be conceptualized as a multi-step process that leverages the reactivity of both the thiol and hydroxyl groups.

Diagram: Synthetic Workflow for a Phenylthiocarbamate Fungicide

G cluster_0 Step 1: Protection of Hydroxyl Group cluster_1 Step 2: Formation of Thiocarbamate cluster_2 Step 3: Deprotection A This compound C O-Protected this compound A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Protecting Group Reagent (e.g., Benzyl Chloride) B->C D O-Protected this compound F Protected Phenylthiocarbamate D->F Solvent (e.g., Toluene) Heat E Isocyanate (R-N=C=O) E->F G Protected Phenylthiocarbamate I Final Phenylthiocarbamate Fungicide G->I H Deprotecting Agent (e.g., H2/Pd-C) H->I

Caption: A generalized workflow for the synthesis of a phenylthiocarbamate fungicide from this compound.

Protocol: Synthesis of a Hypothetical Phenylthiocarbamate Fungicide

This protocol outlines the general steps for the synthesis of a phenylthiocarbamate fungicide derived from this compound. Note: This is a generalized procedure and may require optimization for specific target molecules.

Materials:

  • This compound

  • Benzyl chloride

  • Potassium carbonate (K2CO3)

  • Acetone

  • A suitable isocyanate (R-N=C=O)

  • Toluene

  • Palladium on carbon (Pd-C, 10%)

  • Hydrogen gas (H2)

  • Methanol

  • Standard laboratory glassware and equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Protection of the Hydroxyl Group

  • To a solution of this compound (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-protected this compound.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Thiocarbamate

  • Dissolve the O-protected this compound (1 equivalent) in dry toluene under an inert atmosphere.

  • Add the desired isocyanate (R-N=C=O, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude protected phenylthiocarbamate.

  • Purify the product by recrystallization or column chromatography.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the protected phenylthiocarbamate (1 equivalent) in methanol.

  • Add a catalytic amount of 10% Pd-C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final phenylthiocarbamate fungicide.

  • Further purify the product if necessary.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
O-Protected this compoundC13H12OS216.3085-95(Varies)
Protected Phenylthiocarbamate(Varies)(Varies)70-90(Varies)
Final Phenylthiocarbamate(Varies)(Varies)90-98(Varies)

Application in Herbicide and Insecticide Synthesis

The versatility of this compound extends beyond fungicides. Its derivatives can also be explored as potential herbicides and insecticides.

Herbicides

Phenoxyacetic acid herbicides are a well-established class of agrochemicals.[4] By modifying the phenoxy group with a thiol-containing substituent derived from this compound, it may be possible to develop novel herbicides with altered selectivity and improved environmental profiles. The thiol group could also be used as a handle to introduce other functionalities that enhance herbicidal activity.

Insecticides

Many insecticides act by inhibiting key enzymes in the insect nervous system. The sulfur atom in this compound derivatives can play a crucial role in binding to the active sites of these enzymes. For instance, the synthesis of novel organothiophosphate or carbamate insecticides could be envisioned, where the 3-hydroxyphenylthio moiety is a key component of the pharmacophore.

Mechanism of Action: The Role of the Thiophenol Moiety

The biological activity of agrochemicals derived from this compound is often linked to the reactivity of the sulfur atom. In many fungicides, the thiol or a derived functional group can interact with and inhibit the function of essential enzymes in the fungal pathogen.[5][6] For example, some fungicides act by inhibiting mitochondrial respiration, a process vital for energy production in the fungus.[7] The thiophenol moiety can play a role in binding to the active site of enzymes within the respiratory chain, such as cytochrome bc1.[7]

Diagram: Generalized Mechanism of Action for a Thiophenol-Derived Fungicide

G Fungicide Thiophenol-Derived Fungicide Enzyme Fungal Target Enzyme (e.g., Cytochrome bc1) Fungicide->Enzyme Binding to Active Site Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Disruption Disruption of Fungal Metabolism Inhibition->Disruption CellDeath Fungal Cell Death Disruption->CellDeath

Caption: A simplified representation of the mode of action for many thiophenol-based fungicides.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of agrochemicals. Its unique bifunctional nature provides a powerful platform for the development of novel fungicides, herbicides, and insecticides with potentially improved efficacy, selectivity, and environmental safety profiles. As the demand for new and effective crop protection solutions continues to grow, the strategic use of precursors like this compound will be essential for driving innovation in the agrochemical industry. Further research into the derivatization of this compound is likely to yield a new generation of high-performance agrochemicals that can contribute to global food security.

References

Application Notes and Protocols for Reactions Involving 3-Hydroxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 3-Hydroxythiophenol (3-HTP). As a versatile bifunctional intermediate, 3-HTP is a valuable building block in the synthesis of pharmaceuticals, such as the osteoporosis drug Raloxifene, and various heterocyclic compounds.[1][2] Its unique structure, containing both a nucleophilic thiol and a phenolic hydroxyl group, offers distinct reaction pathways but also presents specific challenges, including high sensitivity to oxidation.[3][4] This guide details critical safety protocols, principles of reactivity, and step-by-step methodologies for key transformations such as selective S-alkylation, controlled oxidation, and metal-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to ensure both procedural success and operator safety.

Introduction to this compound

This compound (CAS 40248-84-8), also known as 3-mercaptophenol, is an aromatic organosulfur compound that exists as a colorless to pale yellow liquid with a characteristic pungent, unpleasant odor.[3][5] The molecule possesses two key functional groups: a thiol (-SH) and a hydroxyl (-OH) group, making it a valuable precursor in organic synthesis.[3] The thiol group is significantly more acidic (pKa ≈ 6.5) than the hydroxyl group, which allows for highly selective chemical modifications at the sulfur atom under controlled conditions.[3][4]

However, the thiol moiety also renders the compound highly susceptible to atmospheric oxidation, which can lead to the formation of the corresponding disulfide dimer.[3] This reactivity necessitates specific handling procedures, primarily the rigorous exclusion of oxygen and oxidizing agents during storage and reactions.[3][6] Understanding and controlling the distinct reactivity of these two functional groups is paramount for its successful application in complex molecular synthesis.

Critical Safety Protocols & Handling

This compound is a hazardous substance and requires strict safety measures. It is toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[5] All manipulations must be performed within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contamination.[5]

  • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[8]

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[7]

Storage & Stability:

  • Atmosphere: this compound is air-sensitive and must be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidative dimerization.[3][5]

  • Conditions: Keep containers tightly sealed in a dry, cool, and well-ventilated area designated for corrosive materials.[7][8]

  • Incompatibilities: Store away from strong oxidizing agents, acids, bases, and heavy metal salts.[3][6]

Emergency & First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[7]

Hazard StatementGHS ClassificationPrecautionary Measures
Toxic if swallowed, inhaled, or in contact with skinAcute Toxicity (Oral, Dermal, Inhalation)P260, P264, P270, P271, P280
Causes severe skin burns and eye damageSkin Corrosion/Irritation, Serious Eye DamageP280, P302+P352, P305+P351+P338[5][7]
May cause an allergic skin reactionSkin SensitizationP261, P272, P280, P333+P313[9]
Air SensitiveStability HazardP403+P233, Store under an inert atmosphere[3][6]

General Experimental Workflow: Inert Atmosphere Reaction Setup

The high reactivity of the thiol group with atmospheric oxygen necessitates that most reactions be conducted under an inert atmosphere. The following workflow outlines a standard setup using a Schlenk line.

G cluster_prep Preparation Phase cluster_setup Inerting & Reagent Addition cluster_reaction Reaction & Monitoring A Oven-dry all glassware (Schlenk flask, dropping funnel, condenser) B Assemble glassware while hot and cool under vacuum A->B C Backfill with inert gas (Argon or Nitrogen) B->C D Repeat vacuum/backfill cycle (3 times) C->D E Add 3-HTP and anhydrous solvent via syringe under positive pressure D->E F Establish a positive pressure of inert gas (bubbler) E->F G Cool reaction mixture (e.g., 0 °C ice bath) F->G H Add subsequent reagents (e.g., base, electrophile) dropwise via syringe or dropping funnel G->H I Monitor reaction progress (TLC, GC-MS) H->I

Caption: Standard workflow for setting up an oxygen-free reaction.

Detailed Application Protocols

Protocol 1: Selective S-Alkylation for Thioether Synthesis

This protocol describes the synthesis of a 3-hydroxyphenyl thioether via the Williamson ether synthesis adapted for thiols. The higher acidity of the thiol proton allows for its selective deprotonation with a mild base, forming a potent thiophenolate nucleophile that readily reacts with an alkyl halide.[4]

Objective: To selectively alkylate the sulfur atom of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.05 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Schlenk flask, magnetic stirrer, syringes, needles, and inert gas line (Argon/Nitrogen)

Procedure:

  • Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere as described in the workflow above.

  • Reagent Addition: To the flask, add anhydrous K₂CO₃ (1.5 eq). Then, add anhydrous solvent (to make a ~0.5 M solution with respect to 3-HTP).

  • Thiol Addition: Add this compound (1.0 eq) to the stirring suspension via syringe. Stir the mixture at room temperature for 30 minutes. The formation of the potassium thiophenolate salt may be observed.

  • Alkylation: Add the alkyl halide (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting 3-HTP spot is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-hydroxyphenyl thioether.

Causality Note: K₂CO₃ is chosen as a base because it is strong enough to deprotonate the thiol (pKa ≈ 6.5) but not the phenol (pKa ≈ 9.9), ensuring high selectivity for S-alkylation.[4] Anhydrous polar aprotic solvents like MeCN or DMF are used to dissolve the thiophenolate salt and promote the Sₙ2 reaction.

Protocol 2: Controlled Oxidation to 3,3'-Disulfanediyldiphenol

While often an undesired side reaction, the oxidation of 3-HTP to its corresponding disulfide is a synthetically useful transformation. This protocol uses a mild oxidant to achieve a clean conversion.

Objective: To synthesize the disulfide dimer of this compound.

Materials:

  • This compound (1.0 eq)

  • Iodine (I₂) (0.5 eq) or 30% Hydrogen Peroxide (H₂O₂) (1.1 eq)

  • Solvent: Methanol or Ethanol

  • Beaker, magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a beaker with stirring.

  • Oxidation (Method A - Iodine): Prepare a solution of iodine (0.5 eq) in methanol. Add this solution dropwise to the thiol solution. The dark color of iodine will disappear as it is consumed. Continue addition until a faint, persistent yellow color remains.

  • Oxidation (Method B - H₂O₂): Add 30% H₂O₂ (1.1 eq) dropwise to the thiol solution. The reaction may be slightly exothermic. Stir for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated solution of sodium thiosulfate (to remove excess iodine, if used) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: The resulting disulfide is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

Protocol 3: Principles of Metal-Catalyzed C-S Cross-Coupling

The formation of aryl thioethers via metal-catalyzed cross-coupling is a cornerstone of modern synthesis.[10] Reactions like the Buchwald-Hartwig amination can be adapted for C-S bond formation, coupling 3-HTP with aryl halides or triflates. These reactions are highly sensitive and require rigorous exclusion of air and moisture.[11]

Objective: To couple this compound with an aryl halide.

Core Components:

  • Catalyst: A palladium or nickel source (e.g., Pd₂(dba)₃, NiBr₂·3H₂O).[11][12]

  • Ligand: A phosphine ligand to stabilize the metal center (e.g., Xantphos, dppf).

  • Base: A non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄).

  • Substrates: this compound and an Aryl Halide (I, Br) or Triflate.

  • Solvent: Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane).

General Procedure Outline:

  • Inert Setup: Add the catalyst, ligand, and base to a Schlenk tube or flask in a glovebox or under a strong counterflow of inert gas.

  • Reagent Addition: Add the aryl halide, followed by the anhydrous, deoxygenated solvent.

  • Thiol Addition: Add this compound via syringe.

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by GC-MS or LC-MS.

  • Workup & Purification: After cooling, the reaction is typically filtered through a pad of Celite to remove inorganic salts and the metal catalyst, followed by standard extractive workup and purification by column chromatography.

Causality Note: The ligand is crucial for facilitating the catalytic cycle (oxidative addition, reductive elimination). The choice of ligand and base can dramatically affect reaction efficiency and must often be screened for optimal results. The high temperatures necessitate the use of high-boiling point, anhydrous solvents.

Analytical Methods for Reaction Monitoring

Effective monitoring is key to determining reaction completion, optimizing conditions, and identifying byproducts.

TechniqueApplication & RationaleAdvantagesDisadvantages
Thin Layer Chromatography (TLC) Rapid, qualitative check of reaction progress by comparing the polarity of reactants and products.Fast, inexpensive, requires minimal sample.Not quantitative; resolution may be poor for compounds with similar polarity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components. Confirms product mass and purity.High resolution, provides mass information for identification.Requires volatile and thermally stable compounds; derivatization may be needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information of the product and can be used to quantify conversion by integrating reactant and product signals.[13][14]Provides unambiguous structural proof; quantitative.Requires a relatively large sample amount; expensive instrumentation.[14]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures, especially for non-volatile or thermally sensitive compounds.[15]High precision and accuracy; suitable for a wide range of compounds.More complex setup and longer analysis time than TLC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Hydroxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxythiophenol (3-HTP), a critical intermediate in the development of pharmaceuticals and fine chemicals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and purity.

Understanding the Landscape of this compound Synthesis

The synthesis of this compound can be approached through several synthetic routes, each with its own set of advantages and challenges. The selection of a particular method often depends on the scale of the synthesis, the availability of starting materials, and safety considerations.[2] This guide will focus on the most prevalent methods and the common issues associated with them.

Troubleshooting Guide: Common Synthetic Routes and Their Pitfalls

This section provides a detailed breakdown of common problems and their solutions for three primary synthetic pathways to this compound.

Method 1: Reduction of 3-Hydroxybenzenesulfonyl Chloride

This two-step process is often favored for its straightforwardness and use of readily available starting materials.[3] The first step involves the conversion of 3-hydroxybenzene sulfonic acid sodium salt to 3-hydroxybenzenesulfonyl chloride, which is then reduced to the desired thiophenol.[3]

workflow1 start 3-Hydroxybenzene sulfonic acid sodium salt step1 React with Thionyl Chloride start->step1 intermediate1 3-Hydroxybenzenesulfonyl chloride step1->intermediate1 step2 Reduce with Iodine & Red Phosphorus in Acetic Acid intermediate1->step2 product This compound step2->product

Caption: Synthesis of this compound via sulfonyl chloride reduction.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-hydroxybenzenesulfonyl chloride Incomplete reaction with thionyl chloride.Ensure anhydrous conditions as thionyl chloride is sensitive to moisture. Consider extending the reaction time or slightly increasing the temperature.
Low yield of this compound Inefficient reduction.The reaction with iodine and red phosphorus can be exothermic; maintain the temperature at around 110°C.[3] Ensure the red phosphorus is of high quality and the iodine is added slowly to control the reaction rate.[3]
Product is dark or discolored Presence of impurities or oxidation.This compound is prone to oxidation.[4] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Purify the final product by fractional vacuum distillation.[1][5]
Difficult to isolate the product Emulsion formation during workup.During the aqueous workup, add brine to help break up any emulsions. Ensure a clear separation of the organic and aqueous layers before proceeding.
Method 2: Diazotization of 3-Aminophenol (Leuckart Thiophenol Reaction)

This classical method involves the diazotization of 3-aminophenol followed by reaction with a xanthate salt and subsequent hydrolysis.[2][6][7][8] While effective, it presents significant safety hazards that must be carefully managed.

workflow2 start 3-Aminophenol step1 Diazotization (NaNO2, HCl) start->step1 intermediate1 Diazonium salt step1->intermediate1 step2 React with Potassium Ethyl Xanthate intermediate1->step2 intermediate2 Aryl Xanthate step2->intermediate2 step3 Alkaline Hydrolysis intermediate2->step3 product This compound step3->product

Caption: Synthesis of this compound via the Leuckart reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of diazonium salt Temperature too high during diazotization.Maintain the reaction temperature between 0-5°C to ensure the stability of the diazonium salt.
Violent reaction or explosion Instability of the diazonium xanthate intermediate.Diazonium xanthates can be explosive.[1][2] This reaction should be performed with extreme caution, behind a blast shield, and on a small scale initially. Ensure the temperature is carefully controlled during the addition of the xanthate.
Formation of tar-like byproducts Decomposition of the diazonium salt.Add the diazonium salt solution slowly to the xanthate solution. Ensure efficient stirring to prevent localized overheating.
Incomplete hydrolysis of the xanthate Insufficient base or reaction time.Use a sufficient excess of a strong base (e.g., NaOH or KOH) for the hydrolysis step. The reaction mixture can be gently heated to ensure complete conversion to the thiophenol.
Method 3: Grignard Reaction of 3-Bromophenol

This approach involves the protection of the hydroxyl group of 3-bromophenol, formation of a Grignard reagent, and subsequent reaction with elemental sulfur.[1][2]

workflow3 start 3-Bromophenol step1 Protect hydroxyl group (e.g., with TMSCl) start->step1 intermediate1 Protected 3-Bromophenol step1->intermediate1 step2 Form Grignard Reagent (with Mg) intermediate1->step2 intermediate2 Aryl Grignard Reagent step2->intermediate2 step3 React with Sulfur intermediate2->step3 intermediate3 Thiolate intermediate step3->intermediate3 step4 Acidic workup and deprotection intermediate3->step4 product This compound step4->product

Caption: Synthesis of this compound via a Grignard reaction.

Problem Potential Cause(s) Recommended Solution(s)
Failure to form the Grignard reagent Presence of moisture.All glassware must be thoroughly dried, and anhydrous solvents must be used. Activating the magnesium turnings with a small crystal of iodine can help initiate the reaction.
Low and variable yields Side reactions with the sulfur.Add the Grignard reagent to a slurry of sulfur in THF at a low temperature (0–15 °C).[1] Inverse addition helps to control the reaction and minimize the formation of diaryl sulfides.
Formation of byproducts during deprotection Reactivity of the thiol group.The choice of protecting group is crucial. A silyl protecting group is often preferred as its removal under acidic conditions is less likely to cause side reactions with the newly formed thiol group.[2]
Difficulties in purification Presence of unreacted starting material and byproducts.Fractional vacuum distillation is the most effective method for purifying the final product to a high purity (>99%).[1]

Frequently Asked Questions (FAQs)

Q1: My final product is a pale yellow liquid, but the literature reports it as colorless. Is this a problem?

A slight yellow color is common and often indicates minor oxidation to the corresponding disulfide.[4] For many applications, this level of impurity is acceptable. However, for applications requiring high purity, you can repurify the product by fractional vacuum distillation.[1][5]

Q2: How should I store this compound to prevent degradation?

This compound is sensitive to air and moisture and is susceptible to oxidation.[4] It should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[4] Refrigeration is also recommended to slow down any potential degradation.[4]

Q3: What is the best method for purifying crude this compound?

Fractional vacuum distillation is the most effective method for obtaining high-purity this compound.[1][5] The boiling point is approximately 92°C at 0.075 mmHg.[1]

Q4: Are there alternative, milder methods for synthesizing thiophenols from phenols?

Yes, the Newman-Kwart rearrangement is a powerful method for converting phenols to thiophenols.[9][10] This involves the formation of an O-aryl thiocarbamate, which then rearranges to an S-aryl thiocarbamate upon heating.[9] Subsequent hydrolysis yields the thiophenol.[9] While this method often requires high temperatures, catalytic versions using palladium or photoredox catalysts can be performed under milder conditions.[9][11]

Q5: What are the main safety precautions to consider when working with this compound and its synthetic precursors?

  • Toxicity: this compound is toxic upon inhalation, ingestion, or skin contact.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

  • Odor: Thiols have a strong, unpleasant odor.[4] Proper handling in a fume hood is essential to contain the smell.

  • Explosion Hazard: As mentioned, the Leuckart reaction involves potentially explosive diazonium xanthate intermediates.[1][2] Exercise extreme caution when performing this reaction.

  • Reactivity: Many of the reagents used, such as thionyl chloride and Grignard reagents, are highly reactive and require careful handling under anhydrous conditions.

References

Technical Support Center: Synthesis of 3-Hydroxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-hydroxythiophenol (3-HTP). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this versatile intermediate. The following troubleshooting guides and FAQs are structured to address specific experimental issues, providing not only solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis of this compound. Each question represents a common experimental observation, followed by a detailed explanation of the cause and actionable protocols for resolution.

Q1: My yield is extremely low when synthesizing 3-HTP from 3-aminophenol via a diazonium salt intermediate. What is going wrong?

A1: Low yields in this pathway are common and typically stem from two primary side reactions: premature decomposition of the diazonium salt and competing reactions with the solvent.

  • Causality - The Instability of Diazonium Salts: Aryl diazonium salts are notoriously unstable at elevated temperatures. The synthesis requires strict temperature control, typically between 0-5 °C, to prevent the diazonium group (-N₂⁺) from being displaced by water, which leads to the formation of resorcinol (1,3-dihydroxybenzene) instead of the desired thiol.[1][2] Furthermore, reactions using xanthates to introduce the thiol group can be hazardous and prone to violent decomposition if not handled correctly.[3][4]

  • Troubleshooting & Protocol:

    • Strict Temperature Control: Ensure the reaction mixture for the diazotization (3-aminophenol with NaNO₂ in acid) is maintained rigorously between 0-5 °C using an ice-salt bath.[1] Monitor the internal temperature, not just the bath temperature.

    • Controlled Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of 3-aminophenol to prevent localized temperature spikes.

    • Alternative Sulfur Sources: While the reaction of a diazonium salt with potassium ethyl xanthate is a classic method, it is hazardous.[5] Safer, more modern methods often proceed through different intermediates to avoid this specific step. Consider alternative routes if safety and yield are primary concerns.[3]

Q2: My final product is contaminated with a significant impurity that has approximately double the molecular weight of this compound. What is this byproduct and how can I remove or prevent it?

A2: This high-molecular-weight impurity is almost certainly the corresponding disulfide, bis(3-hydroxyphenyl) disulfide . Thiophenols are highly susceptible to oxidative dimerization, a reaction that occurs readily upon exposure to atmospheric oxygen.[6][7]

  • Causality - Thiol Oxidation: The thiol (-SH) group is easily oxidized to form a disulfide (-S-S-) bond, especially under neutral or basic conditions. This process can be catalyzed by trace metals and occurs during the reaction, workup, or even storage if the product is not handled under an inert atmosphere.[7]

    Caption: Oxidation of this compound to its disulfide.

  • Troubleshooting & Protocols:

    1. Prevention during Synthesis & Workup:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with N₂ or by freeze-pump-thaw cycles.

    • Acidic Workup: During aqueous extraction, maintain an acidic pH. The thiolate anion (ArS⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the neutral thiol (ArSH).

    2. Removal of Disulfide Impurity: If disulfide formation is unavoidable, it can be reduced back to the desired thiol. A common and effective method involves reduction with zinc dust in an acidic medium.[3][4]

    Protocol: Reduction of bis(3-hydroxyphenyl) disulfide

    • Dissolve the crude this compound containing the disulfide impurity in a suitable solvent like aqueous ethanol.

    • Acidify the solution by adding sulfuric acid (e.g., 10% wt. H₂SO₄).[4]

    • Add zinc dust portion-wise while monitoring the temperature, keeping it between 25-40 °C with cooling if necessary.[4]

    • After the addition is complete, stir the mixture for 1-2 hours. The reaction can be gently heated to reflux to ensure completion and destroy any remaining zinc particles.[4]

    • Filter the reaction mixture to remove excess zinc and zinc salts.

    • Proceed with standard extraction and purification of the this compound product.

Q3: I am attempting to synthesize 3-HTP by reducing 3-hydroxybenzenesulfonyl chloride, but my primary isolated product is 3-hydroxybenzenesulfonic acid. What causes this and how can it be avoided?

A3: This issue arises from the hydrolysis of the sulfonyl chloride starting material, which competes with the desired reduction reaction.

  • Causality - Hydrolysis of Sulfonyl Chlorides: The sulfonyl chloride group (-SO₂Cl) is susceptible to nucleophilic attack by water, leading to its hydrolysis to the corresponding sulfonic acid (-SO₃H).[3][4] This is particularly problematic in aqueous acidic conditions, which are often employed for reduction using reagents like zinc dust. An early attempt described in the literature noted that the majority of the product was metanilic acid from the hydrolysis of the sulfonyl chloride under the reaction conditions.[3][4]

    Sulfonyl Chloride Side Reaction Start 3-Hydroxybenzenesulfonyl Chloride Product This compound (Desired Product) Start->Product Reduction (e.g., Zn/H⁺) SideProduct 3-Hydroxybenzenesulfonic Acid (Side Product) Start->SideProduct Hydrolysis (H₂O)

    Caption: Competing reduction and hydrolysis pathways.

  • Troubleshooting & Protocol Adjustments:

    • Stepwise Reduction: A more robust approach is a stepwise reduction. First, reduce the sulfonyl chloride to the disulfide using a milder reducing agent like hydriodic acid.[3] This reaction is less prone to hydrolysis. The resulting disulfide can then be isolated and subsequently reduced to the final thiol product as described in Q2.

    • Anhydrous Conditions: If a direct reduction is attempted, using anhydrous solvents and reagents can minimize hydrolysis. However, many common reducing agents require protic or aqueous media.

    • Alternative Reagents: The use of triphenylphosphine (PPh₃) in a non-aqueous solvent like toluene has been shown to effectively reduce sulfonyl chlorides to thiols without significant disulfide formation, and the triphenylphosphine oxide byproduct is easily removed.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are their key side reactions?

A1: Several scalable syntheses have been developed. The choice of route often depends on the available starting materials, scale, and safety considerations.[3][4]

Synthetic RouteStarting MaterialKey Side Reactions & ChallengesReference(s)
Diazotization & Disulfide Reduction 3-AminothiophenolDisulfide Formation: The starting material itself is often oxidized to the disulfide for protection. Final reduction step is critical. Incomplete reduction leaves disulfide impurity.[3][4]
Grignard Route 3-Bromophenol (protected)Byproduct Reactivity: If a THP protecting group is used, dihydropyran formed during deprotection can react with the product thiol.[4] Requires careful selection of protecting groups (e.g., silyl ethers). Low yields if not optimized.[4]
Sulfonyl Chloride Reduction 3-Nitrobenzenesulfonyl chlorideHydrolysis: The sulfonyl chloride can hydrolyze to the sulfonic acid.[3][4] Multiple Reductions: Requires reduction of both the nitro group and the sulfonyl chloride group, which can be done stepwise to improve yield.[3]
Diazotization of 3-Aminophenol 3-AminophenolExplosion Hazard: Use of xanthate reagents is potentially explosive.[3][4] Phenol Formation: Diazonium salt can react with water to form resorcinol.[3][5]
Q2: How can I confirm the presence of the bis(3-hydroxyphenyl) disulfide byproduct in my sample?

A2: Standard analytical techniques can readily identify the disulfide:

  • Mass Spectrometry (MS): The disulfide will have a molecular ion peak at approximately double the mass of this compound (M-H⁺ for 3-HTP ≈ 125.0; M-H⁺ for disulfide ≈ 249.0).

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the characteristic thiol proton (-SH) peak (often a broad singlet) will be absent for the disulfide. The aromatic proton signals will still be present but may have slightly different chemical shifts.

  • Thin Layer Chromatography (TLC): The disulfide is less polar than the thiol. It will have a higher Rƒ value on a silica gel plate compared to the product.

Q3: What are the best practices for storing this compound to maintain its purity?

A3: Due to its high susceptibility to oxidation, proper storage is critical.[6]

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen in a tightly sealed container.

  • Refrigeration: Keep refrigerated or frozen to slow down any potential degradation pathways.

  • Light Protection: Use an amber vial or store in the dark to prevent light-induced degradation.

  • Purity Check: Before use, especially after long-term storage, it is advisable to re-analyze the material for the presence of the disulfide impurity.

References

Technical Support Center: Preventing Oxidation of 3-Hydroxythiophenol During Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-hydroxythiophenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you mitigate the primary challenge associated with this compound: its propensity for oxidation. By understanding the underlying mechanisms and implementing the robust procedures outlined below, you can ensure the integrity of your reactions and the purity of your products.

Introduction: The Challenge of this compound Oxidation

This compound (also known as 3-mercaptophenol) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1][2][3][4][5][6] Its bifunctional nature, containing both a hydroxyl and a thiol group, allows for a wide range of chemical transformations.[7] However, the thiol group is highly susceptible to oxidation, primarily by atmospheric oxygen.[7][8] This oxidation leads to the formation of the corresponding disulfide, 3,3'-dihydroxydiphenyl disulfide, an impurity that can complicate reaction pathways and purification processes.[2][9]

This guide will equip you with the knowledge and techniques to effectively prevent this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of this compound oxidation?

A: Pure this compound is typically a colorless to pale yellow liquid or low-melting solid.[1] The formation of the disulfide byproduct often results in a more pronounced yellow or even brownish coloration of the material. If your starting material appears significantly discolored, it is advisable to purify it before use.

Q2: How should I properly store this compound to minimize oxidation?

A: Due to its air sensitivity, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[7][8] It is best kept in a tightly sealed, light-resistant container in a cool, dry place.[7] For long-term storage, refrigeration under an inert atmosphere is recommended.

Q3: Can I use this compound that has partially oxidized?

A: It is generally not recommended. The disulfide impurity can interfere with your reaction, leading to lower yields and the formation of additional byproducts. If you suspect oxidation, it is best to purify the this compound by distillation under reduced pressure or column chromatography before use. A practical approach to handling the disulfide is to reduce it back to the thiol. For instance, the disulfide can be reduced using zinc dust and sulfuric acid in ethanol.[9]

Q4: Are there any specific classes of reactions where oxidation is more problematic?

A: Reactions that require elevated temperatures, prolonged reaction times, or are performed in the presence of metal catalysts can be more susceptible to thiol oxidation.[10][11] Additionally, reactions run under basic conditions can deprotonate the thiol to the more easily oxidized thiolate anion.[12]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product and presence of disulfide byproduct 1. Inadequate inert atmosphere. 2. Oxygen dissolved in solvents. 3. Air leak in the reaction setup.1. Ensure a positive pressure of high-purity inert gas (nitrogen or argon) is maintained throughout the reaction.[13][14][15] 2. Degas all solvents prior to use using methods like sparging, freeze-pump-thaw, or sonication under vacuum.[10][13][16][17] 3. Check all glassware joints and septa for a proper seal. Use high-quality grease for ground glass joints.[14]
Reaction fails to initiate or proceeds very slowly Oxidation of a catalyst or other sensitive reagent by residual oxygen.In addition to the solutions above, consider adding a small amount of a reducing agent or antioxidant to the reaction mixture to scavenge trace oxygen.
Formation of unexpected, colored byproducts Radical-mediated side reactions initiated by oxygen.Rigorous exclusion of oxygen is critical. Employing Schlenk line or glovebox techniques is highly recommended for sensitive reactions.[13][18]
Inconsistent reaction outcomes Variable amounts of oxygen being introduced between experiments.Standardize your inert atmosphere and solvent degassing procedures to ensure reproducibility.[19]

Core Concepts & Experimental Protocols

Understanding the Oxidation Mechanism

The oxidation of thiols to disulfides is a common process that can be initiated by various oxidants, including molecular oxygen. The reaction generally proceeds through a radical mechanism or can be catalyzed by trace metal ions.[11] The presence of the electron-donating hydroxyl group in this compound can further increase the susceptibility of the thiol group to oxidation.

OxidationMechanism cluster_conditions Reaction Conditions Thiol 2 R-SH (this compound) Thiolate 2 R-S⁻ (Thiolate anion) Thiol->Thiolate -2H⁺ Disulfide R-S-S-R (Disulfide) Thiol->Disulfide + [O] -2H⁺, -2e⁻ Thiolate->Disulfide + [O] -2e⁻ Oxidant [O] O₂ (air) O₂ (air) Metal ions (catalyst) Metal ions (catalyst) Base Base

Caption: Simplified mechanism of thiol oxidation to disulfide.

Essential Techniques for Preventing Oxidation

The cornerstone of preventing this compound oxidation is the rigorous exclusion of air (oxygen) from the reaction system. This is achieved through the use of inert gas techniques and properly prepared solvents.

1. Establishing an Inert Atmosphere

An inert atmosphere is created by displacing the air in the reaction vessel with a gas that will not react with the reagents, such as high-purity nitrogen or argon.[20]

Protocol for Preparing Glassware under Inert Atmosphere:

  • Drying Glassware: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours to remove adsorbed water.[14][15]

  • Assembly and Flushing: Assemble the glassware while still hot and immediately begin flushing with a steady stream of inert gas through a needle or gas inlet adapter. An exit needle is required to allow the displaced air to escape.[20]

  • Cooling: Allow the glassware to cool to room temperature under a positive pressure of the inert gas. A bubbler filled with mineral oil should be used to monitor the gas flow and prevent over-pressurization.[14][15]

InertAtmosphereSetup cluster_setup Inert Atmosphere Reaction Setup Inert Gas Source Inert Gas Source Inlet Needle Inert Gas Source->Inlet Needle Gas Flow Bubbler Oil Bubbler Reaction Flask Reaction Flask Septum Septum Exit Needle Reaction Flask->Exit Needle Displaced Air Inlet Needle->Reaction Flask Exit Needle->Bubbler Positive Pressure Indicator

Caption: Diagram of a typical inert atmosphere setup.

2. Degassing Solvents

Solvents readily dissolve atmospheric gases, including oxygen. Therefore, it is crucial to remove these dissolved gases before use.[16]

Comparison of Common Degassing Methods:

Method Procedure Effectiveness Best For
Sparging (Bubbling) Bubble a fine stream of inert gas through the solvent for 30-60 minutes.[16]GoodLarge volumes of solvent; reactions that are not extremely oxygen-sensitive.
Freeze-Pump-Thaw Freeze the solvent with liquid nitrogen, apply a high vacuum, then thaw. Repeat 3 times.[10][13]ExcellentHighly oxygen-sensitive reactions; smaller volumes of solvent.
Sonication under Vacuum Place the solvent in an ultrasonic bath under a gentle vacuum for 10-20 minutes.[10]ModerateQuick degassing for less sensitive applications.

Detailed Protocol for Freeze-Pump-Thaw Degassing:

  • Place the solvent in a Schlenk flask, ensuring it is no more than half full.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath until it is completely solid.

  • Open the flask to a high vacuum line for 5-10 minutes to remove the gases from the headspace.

  • Close the stopcock to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may see bubbles evolving from the liquid.

  • Repeat this freeze-pump-thaw cycle at least two more times.

  • After the final thaw, backfill the flask with an inert gas.

3. The Role of Antioxidants

In some cases, particularly for very sensitive reactions, the addition of a small amount of an antioxidant can help to scavenge any residual oxygen.[21][22] However, care must be taken to ensure the antioxidant does not interfere with the desired reaction. Common antioxidants in a broader biological and chemical context include compounds like glutathione, vitamin C, and vitamin E.[21][23] For specific chemical reactions, the choice of a suitable antioxidant would depend on its compatibility with the reaction conditions.

Conclusion

The successful use of this compound hinges on the effective prevention of its oxidation to the corresponding disulfide. By diligently employing inert atmosphere techniques, thoroughly degassing solvents, and understanding the principles of handling air-sensitive reagents, researchers can significantly improve the reliability and outcome of their synthetic procedures. The protocols and troubleshooting advice provided in this guide serve as a comprehensive resource to empower scientists in achieving their synthetic goals with this valuable compound.

References

troubleshooting guide for 3-Hydroxythiophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 3-Hydroxythiophenol Synthesis >

Welcome to the technical support center for the synthesis of this compound (also known as 3-mercaptophenol). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure a safe and successful outcome. As a versatile intermediate in the synthesis of medicinal and heterocyclic compounds, mastering the preparation of this compound is a valuable skill.[1][2]

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes to this compound?

There are several established methods for synthesizing this compound, each with its own advantages and challenges. The most common routes include:

  • Diazotization of 3-Aminophenol: This classic method involves the diazotization of 3-aminophenol followed by reaction with a sulfur-containing reagent like potassium ethyl xanthate.[1][3] However, it's crucial to be aware that diazonium xanthates can be explosive, requiring careful temperature control.[1]

  • Grignard Reaction with 3-Bromophenol: This approach involves forming a Grignard reagent from 3-bromophenol, which then reacts with elemental sulfur.[1] While generally reliable, this method can be expensive due to the cost of 3-bromophenol.[1]

  • Reduction of 3-Hydroxybenzenesulfonyl Chloride: A more recent and scalable method involves the reduction of 3-hydroxybenzenesulfonyl chloride.[3] This route is often favored in industrial settings due to the use of inexpensive starting materials.[1][3]

  • From 3-Aminothiophenol: This method utilizes the diazotization of 3-aminothiophenol. To prevent unwanted side reactions, the thiol group is often protected as a disulfide before diazotization.[1]

2. Why is my reaction yield of this compound consistently low?

Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Oxidation of the Thiol: Thiols are highly susceptible to oxidation, especially in the presence of air, which leads to the formation of disulfides.[4]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Degas all solvents before use.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] Consider extending the reaction time or adjusting the temperature.

  • Side Reactions: Depending on the chosen route, various side reactions can occur. For instance, in the diazotization of 3-aminophenol, improper temperature control can lead to decomposition of the diazonium salt.[1]

    • Solution: Carefully control reaction parameters, especially temperature. For diazotization, maintain a temperature of 0-5 °C.[6]

  • Loss during Workup: The product might be lost during the extraction or purification steps.[7]

    • Solution: this compound is a polar molecule. Ensure you are using an appropriate extraction solvent and perform multiple extractions to maximize recovery. Check the aqueous layer for any dissolved product.[7]

3. I'm observing the formation of a significant amount of disulfide byproduct. How can I minimize this?

Disulfide formation is a common issue due to the ease of oxidation of the thiol group.

  • Inert Atmosphere: As mentioned, maintaining an inert atmosphere throughout the reaction and workup is critical.[4]

  • Reducing Agents: During the workup, a mild reducing agent can be added to cleave any formed disulfide back to the thiol. Zinc powder with a dilute acid is a common choice.[1]

  • pH Control: The rate of thiol oxidation can be pH-dependent. Keeping the pH of the reaction mixture acidic during workup can help minimize oxidation.

4. What is the best method for purifying crude this compound?

The purification method of choice depends on the scale of the reaction and the nature of the impurities.

  • Fractional Vacuum Distillation: This is the most common and effective method for purifying this compound on a laboratory and pilot scale.[5][8] The compound has a boiling point of approximately 92°C at 0.075 mmHg.[5][8]

  • Column Chromatography: For small-scale purification and removal of highly polar or non-volatile impurities, silica gel column chromatography can be employed. However, be aware that prolonged exposure to silica gel can sometimes lead to product degradation.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from an appropriate solvent system can be an effective purification technique.

Troubleshooting Guide: Diazotization of 3-Aminophenol Route

This section focuses on one of the most frequently used, yet challenging, methods for synthesizing this compound.

Problem Potential Cause Recommended Solution
No reaction or very slow reaction during diazotization. Temperature is too low, or the concentration of nitrous acid is insufficient.Ensure the temperature is maintained between 0-5°C.[6] Check the stoichiometry of sodium nitrite. The reaction is typically carried out in an acidic medium (e.g., with HCl or H2SO4).[9][10]
A dark-colored, tarry substance forms during the reaction. Decomposition of the diazonium salt due to elevated temperatures or exposure to light.Strictly control the temperature below 5°C.[6] Protect the reaction vessel from light by wrapping it in aluminum foil.
Low yield after reaction with the sulfur source (e.g., potassium ethyl xanthate). The diazonium salt may have decomposed before the addition of the sulfur nucleophile. The nucleophile itself may be of poor quality.Add the sulfur nucleophile solution promptly after the diazotization is complete. Use freshly prepared or high-purity potassium ethyl xanthate.
Violent reaction or explosion. Diazonium salts, particularly when dry, can be explosive. Diazonium xanthates are also known to be thermally unstable.[1]NEVER isolate the diazonium salt. Use it in solution immediately after its formation. Maintain strict temperature control throughout the entire process.[1]

Experimental Workflow & Protocols

Safety First: Handling this compound and Reagents

This compound is a toxic and corrosive compound with a strong, unpleasant odor.[4][11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

DOT Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered Check_Reaction Check Reaction Monitoring Data (TLC, GC, NMR) Start->Check_Reaction Low_Yield Low Yield Check_Reaction->Low_Yield Side_Products Side Products Observed Check_Reaction->Side_Products No_Product No Product Formed Check_Reaction->No_Product Oxidation Oxidation (Disulfide Formation) Low_Yield->Oxidation Yes Incomplete Incomplete Reaction Low_Yield->Incomplete No Wrong_Conditions Incorrect Reaction Conditions Side_Products->Wrong_Conditions Yes Degradation Product Degradation Side_Products->Degradation No No_Product->Wrong_Conditions Inert_Atmosphere Implement Inert Atmosphere Oxidation->Inert_Atmosphere Workup_Loss Loss During Workup Incomplete->Workup_Loss No Optimize_Time_Temp Optimize Reaction Time/Temp Workup_Loss->Optimize_Time_Temp Extraction_Check Check Aqueous Layer & Solvent Choice Workup_Loss->Extraction_Check Verify_Reagents Verify Reagent Purity & Stoichiometry Wrong_Conditions->Verify_Reagents Purification_Method Re-evaluate Purification Method Degradation->Purification_Method

Caption: A decision-making flowchart for troubleshooting common issues in chemical synthesis.

Protocol: Synthesis of this compound via Diazotization of 3-Aminothiophenol (Disulfide Protection Route)

This protocol is adapted from established literature procedures and is intended for informational purposes only.[1] All work should be conducted by trained professionals in a suitable laboratory setting.

Part 1: Formation of 3,3'-Disulfanediyldianiline (Disulfide Protection)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminothiophenol in a suitable solvent like ethanol.

  • Add an oxidizing agent, such as dimethyl sulfoxide (DMSO), dropwise to the solution.[1] The reaction is often heated to facilitate the conversion.[1]

  • Monitor the reaction by TLC until all the starting material is consumed.

  • The product, 3,3'-disulfanediyldianiline, can often be precipitated by pouring the reaction mixture into an acidic solution.[1]

  • Collect the solid by filtration and wash with water. The crude disulfide can be used in the next step without further purification.

Part 2: Diazotization and Hydrolysis

  • Suspend the 3,3'-disulfanediyldianiline in an aqueous acidic solution (e.g., sulfuric acid) in a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.

  • Slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol. This step should be performed with caution as nitrogen gas is evolved.

  • The resulting 3,3'-disulfanediyldibis(phenol) can be isolated by filtration.

Part 3: Reduction to this compound

  • Suspend the crude 3,3'-disulfanediyldibis(phenol) in a suitable solvent such as ethanol.

  • Add a reducing agent, such as zinc powder, followed by the slow addition of an acid (e.g., sulfuric acid).[1]

  • The reaction mixture is typically heated to reflux to drive the reduction.

  • After the reaction is complete (monitored by TLC or GC), the mixture is filtered to remove any remaining solids.

  • The filtrate is then concentrated under reduced pressure.

  • The crude this compound is then subjected to an aqueous workup, typically involving extraction with an organic solvent like toluene or tert-butyl methyl ether.[8]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[8]

  • The final product is purified by fractional vacuum distillation.[5][8]

DOT Diagram: Synthesis Workflow from 3-Aminothiophenol

Synthesis_Workflow cluster_Part1 Part 1: Disulfide Protection cluster_Part2 Part 2: Diazotization & Hydrolysis cluster_Part3 Part 3: Reduction & Purification Start 3-Aminothiophenol Oxidation Oxidation (e.g., DMSO) Start->Oxidation Disulfide 3,3'-Disulfanediyldianiline Oxidation->Disulfide Diazotization Diazotization (NaNO2, H2SO4, 0-5°C) Disulfide->Diazotization Hydrolysis Hydrolysis (Heating) Diazotization->Hydrolysis Disulfide_Phenol 3,3'-Disulfanediyldibis(phenol) Hydrolysis->Disulfide_Phenol Reduction Reduction (e.g., Zn, H2SO4) Disulfide_Phenol->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Distillation Fractional Vacuum Distillation Workup->Distillation Final_Product This compound Distillation->Final_Product

Caption: A step-by-step workflow for the synthesis of this compound via the disulfide protection route.

Analytical Characterization

Proper characterization of the final product is crucial to ensure its purity and identity.

Technique Expected Results for this compound
¹H NMR Expect signals corresponding to the aromatic protons and the characteristic singlets for the hydroxyl (-OH) and thiol (-SH) protons. The chemical shifts will vary depending on the solvent used. In CDCl₃, the thiol proton appears around 3.47 ppm, and the aromatic protons appear between 6.63 and 7.11 ppm.[3]
¹³C NMR The spectrum should show six distinct signals for the aromatic carbons.[5]
Infrared (IR) Spectroscopy Look for a broad peak around 3378 cm⁻¹ corresponding to the O-H stretch and a sharp peak around 2563 cm⁻¹ for the S-H stretch.[3][5]
Gas Chromatography-Mass Spectrometry (GC-MS) GC will indicate the purity of the sample, while MS will show the molecular ion peak at m/z = 126.[5]

Storage and Stability

This compound is sensitive to air and light.[4] It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, light-resistant container.[4] Recommended storage is in a cool, dry place.[4]

References

Technical Support Center: Purification of 3-Hydroxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers and professionals working with 3-Hydroxythiophenol (3-HTP). This document provides in-depth troubleshooting advice and detailed protocols for the removal of common impurities from crude this compound. As a sensitive organosulfur compound, its purification requires careful consideration of its chemical properties to prevent degradation and ensure high purity for downstream applications in pharmaceutical and chemical synthesis.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns encountered during the handling and purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains a mixture of impurities stemming from its synthesis and degradation. The most prevalent are:

  • Disulfide Dimers: The thiol group (-SH) is highly susceptible to oxidation, especially when exposed to air, leading to the formation of the corresponding disulfide (HO-C₆H₄-S-S-C₆H₄-OH).[1] This is often the cause of yellow or brown discoloration.

  • Unreacted Starting Materials: Depending on the synthetic route, precursors like 3-aminophenol or 3-bromophenol derivatives may be present.[2]

  • Residual Solvents: Solvents used during synthesis and workup, such as toluene, ethanol, or tetrahydrofuran (THF), are common impurities.[3]

  • Other Synthesis Byproducts: Side-reactions can generate a variety of structurally related impurities that may be difficult to remove.

Q2: My crude this compound is a dark yellow or brown liquid. What causes this, and is it usable?

A2: The discoloration is almost certainly due to the presence of oxidized species, primarily disulfide dimers, and potentially other polymeric byproducts. While it may be usable for some non-sensitive applications, for most pharmaceutical and fine chemical syntheses, purification is essential. The presence of these impurities can interfere with subsequent reactions, poison catalysts, and compromise the integrity of your final product.

Q3: How can I minimize oxidation during purification and handling?

A3: Due to its air-sensitive nature, all manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).[1][4] This can be achieved by:

  • Using Schlenk line techniques or a glovebox.

  • Degassing all solvents prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Storing the purified product in a tightly sealed container under an inert atmosphere and in a cool, dry place.[4]

Q4: What is the best method for storing purified this compound?

A4: The purified compound should be stored under an inert atmosphere (Nitrogen or Argon) in a well-sealed amber glass vial or bottle to protect it from air and light.[4] For long-term storage, refrigeration in a cool, dry environment is recommended to minimize degradation.[1]

Purification Methodologies & Troubleshooting Guides

Choosing the correct purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. Below are detailed protocols and troubleshooting guides for the most effective techniques.

Method 1: Fractional Vacuum Distillation

This is the most effective method for obtaining high-purity this compound (>99%) on a multi-gram scale, as it efficiently removes non-volatile impurities (like disulfides and salts) and solvents with different boiling points.[2][3]

  • System Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-jacketed distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Inert Atmosphere: Flush the entire system with dry Nitrogen or Argon for 10-15 minutes. Maintain a slight positive pressure of the inert gas.

  • Charging the Flask: Charge the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of <1 mmHg is ideal. A typical literature value for distillation is 92°C at 0.075 mmHg.[2][3]

  • Heating: Gently heat the distillation flask using a heating mantle set on a magnetic stirrer.

  • Fraction Collection:

    • Collect any low-boiling fractions (likely residual solvents) in the first receiving flask and discard.

    • As the temperature stabilizes at the boiling point of 3-HTP (approx. 92°C @ 0.075 mmHg), switch to a clean receiving flask to collect the pure product.[2] The product should be a colorless liquid.[3]

  • Shutdown: Once the product is collected, remove the heat source and allow the system to cool completely before slowly and carefully re-introducing the inert gas to break the vacuum.

  • Storage: Immediately transfer the purified, colorless liquid to a pre-flushed storage container under an inert atmosphere.

  • Q: The material in the distillation pot is darkening or charring.

    • A: This indicates thermal decomposition. The two most likely causes are: (1) The distillation temperature is too high, or (2) The vacuum is not low enough. Check for leaks in your system to ensure you can achieve a high vacuum (<1 mmHg). A lower vacuum allows for a lower distillation temperature, preventing decomposition.

  • Q: The product is solidifying in the condenser.

    • A: this compound has a melting point of 16-17 °C, which is close to the temperature of cool tap water.[5] To prevent solidification, use room temperature water for the condenser or, for very controlled environments, circulate water from a temperature-controlled bath set to ~20-25°C.

  • Q: I am getting poor separation between fractions.

    • A: This can be due to inefficient fractionation or too rapid heating. Ensure you are using a fractionating column (like a Vigreux column) of adequate length for your scale. Additionally, reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.

Method 2: Recrystallization

Recrystallization is a viable technique for purifying solid compounds.[6] Since 3-HTP has a low melting point, this method is challenging but can be effective for removing certain impurities if an appropriate solvent system is identified.

  • Solvent Selection: The ideal solvent is one in which 3-HTP is sparingly soluble at low temperatures but highly soluble at higher temperatures.[7] A non-polar/polar co-solvent system like Toluene/Hexane or Ethyl Acetate/Hexane may be effective.[8]

  • Dissolution: Place the crude 3-HTP in an Erlenmeyer flask. Add the primary solvent (e.g., Toluene) dropwise while heating gently until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[9]

    • If using a co-solvent system, slowly add the anti-solvent (e.g., Hexane) to the warm solution until it becomes slightly cloudy, then reheat gently until clear before allowing it to cool.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Q: My compound is "oiling out" instead of forming crystals.

    • A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[8] This is a common issue for low-melting-point solids. To resolve this, try using a lower-boiling point solvent, adding more of the primary solvent to reduce the saturation point, or initiating crystallization at a lower temperature.

  • Q: No crystals are forming, even in the ice bath.

    • A: This usually means too much solvent was added. You can gently evaporate some of the solvent under a stream of inert gas and attempt to cool again. Alternatively, try scratching the inside of the flask with a glass rod or adding a "seed crystal" of pure 3-HTP to initiate crystallization.[7]

  • Q: The recovered crystals are still yellow.

    • A: This indicates that the colored impurity (likely the disulfide) has co-crystallized with your product. This happens when the impurity has similar solubility properties. A preliminary purification step, such as passing the crude material through a short plug of silica to remove the more polar disulfide, might be necessary before recrystallization.[10]

Method 3: Column Chromatography

For small-scale purification or for removing impurities with very similar boiling points, column chromatography can be effective. However, special precautions must be taken to avoid oxidation on the stationary phase.

  • Stationary Phase and Solvent Preparation:

    • To minimize oxidation, consider using acidic alumina instead of silica gel.[11]

    • Thoroughly degas the eluent (e.g., a Hexane/Ethyl Acetate mixture) by bubbling with Nitrogen or Argon for at least 30 minutes.[11]

  • Column Packing: Pack the column with the chosen stationary phase using the degassed eluent. Never let the column run dry.

  • Sample Loading: Dissolve the crude 3-HTP in a minimum amount of degassed eluent and load it carefully onto the top of the column.

  • Elution: Run the column under a slight positive pressure of inert gas ("flash chromatography"). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Crucially , ensure the water bath temperature is low (<30-40°C) to avoid thermal degradation.[2]

  • Storage: Immediately place the purified product under an inert atmosphere.

  • Q: My compound appears to be streaking or degrading on the column.

    • A: Thiols can interact strongly with the acidic sites on standard silica gel, causing streaking and potential degradation. Using a less acidic stationary phase like alumina is a good solution.[11] Alternatively, you can pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine, though this may complicate product workup.

  • Q: How do I know if the compound is oxidizing on the column?

    • A: You may observe a yellow band forming at the top of the column that does not move. TLC analysis of your fractions might show a new, less polar spot corresponding to the disulfide dimer. Using degassed solvents and running the column under inert gas pressure are the best ways to prevent this.[11]

Summary of Purification Methods

Method Achievable Purity Typical Yield Best For (Scale) Pros Cons
Vacuum Distillation >99%[2][3]High (50-70%)[2][3]>1 gExcellent for removing non-volatile impurities; scalable.Requires specialized glassware; risk of thermal decomposition.
Recrystallization Variable (95-99%)Moderate to High<5 gGood for removing impurities with different solubilities.Challenging due to low melting point; risk of "oiling out".[8]
Column Chromatography >98%Lower<1 gHigh resolution for similarly structured impurities.Risk of oxidation on stationary phase; labor-intensive; solvent waste.[11]

Process Visualization

PurificationWorkflow Crude Crude 3-HTP Analysis Initial Analysis (GC/NMR) Crude->Analysis Decision Choose Method Analysis->Decision Distill Vacuum Distillation Decision->Distill >1g Scale Non-volatile impurities Recryst Recrystallization Decision->Recryst <5g Scale Solid impurities Chrom Column Chromatography Decision->Chrom <1g Scale High resolution needed Pure Purified 3-HTP Distill->Pure Recryst->Pure Chrom->Pure Final Final Purity Check (GC/NMR) Pure->Final

Caption: Decision workflow for selecting the appropriate purification method.

Recrystallization cluster_good Desired Pathway cluster_bad Common Problem Dissolve_G Dissolve in min. hot solvent Cool_G Slow Cooling Dissolve_G->Cool_G Crystals Formation of Pure Crystals Cool_G->Crystals Dissolve_B Dissolve in min. hot solvent Cool_B Rapid Cooling or Wrong Solvent Dissolve_B->Cool_B Oil "Oiling Out" (Liquid Phase Separation) Cool_B->Oil start Crude Solid start->Dissolve_G start->Dissolve_B

References

stability of 3-Hydroxythiophenol under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Hydroxythiophenol (also known as 3-Mercaptophenol). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile yet sensitive compound. This guide offers practical, field-proven insights to ensure the stability and successful application of this compound in your research.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, with a focus on problems arising from the pH-dependent stability of this compound.

Issue 1: Rapid Discoloration (Yellowing) and Precipitation of this compound Solutions

Question: I've prepared a solution of this compound, and it has rapidly turned yellow and formed a precipitate. What is causing this, and how can I prevent it?

Answer:

This is a classic sign of oxidation. This compound is highly susceptible to oxidation, especially in the presence of air (oxygen), and this process is significantly influenced by pH.[1][2][3]

  • Causality: The thiol group (-SH) on the benzene ring is easily oxidized to form a disulfide bond (-S-S-), linking two molecules of this compound to create a dimer, 3,3'-dihydroxydiphenyl disulfide.[2][4] This disulfide is often less soluble than the parent compound, leading to precipitation. The yellow color is also characteristic of the formation of these and other oxidation byproducts. The rate of this oxidation is pH-dependent because the reactive species is the thiolate anion (-S⁻), which is a potent nucleophile.[5] The formation of the thiolate is favored at pH values near or above the pKa of the thiol group.

  • pKa of this compound: The predicted pKa of the thiol group in this compound is approximately 6.50.[3][6][7] This means that as the pH of your solution approaches and exceeds 6.5, a significant portion of the thiol groups will be deprotonated to the more reactive thiolate anion, accelerating the rate of oxidation.[8]

  • Troubleshooting Steps:

    • Work Under an Inert Atmosphere: To minimize exposure to oxygen, handle solid this compound and prepare solutions under an inert atmosphere, such as nitrogen or argon.[3] Use deoxygenated solvents for your solutions.

    • pH Control:

      • For storage and handling where the thiol form is desired, maintain the pH of the solution below the pKa of the thiol group (i.e., in the acidic range, pH < 6). This keeps the thiol protonated and less susceptible to oxidation.

      • If your reaction requires the nucleophilic thiolate, be aware that the compound will be less stable. Prepare the solution immediately before use and keep it under an inert atmosphere.

    • Use of Reducing Agents: For applications where maintaining the free thiol is critical, consider adding a reducing agent to the solution. Common choices include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is odorless, more stable, and effective over a broader pH range.[9]

Issue 2: Inconsistent Reaction Yields in Thiol-Disulfide Exchange Reactions

Question: I am using this compound in a thiol-disulfide exchange reaction, but my yields are inconsistent. How does pH affect this reaction?

Answer:

The kinetics of thiol-disulfide exchange reactions are highly dependent on pH.[10] Inconsistent yields are often a result of suboptimal pH control.

  • Causality: The mechanism of thiol-disulfide exchange involves the nucleophilic attack of a thiolate anion on a disulfide bond.[5][11] The concentration of the reactive thiolate species is directly proportional to the pH of the solution.[12]

    • Low pH (Acidic Conditions): At pH values significantly below the pKa of this compound's thiol group (~6.5), the concentration of the thiolate anion is very low. This will result in a very slow reaction rate. While the reaction can still occur in strongly acidic media, the kinetics are generally much slower.[11]

    • Neutral to Alkaline pH: As the pH increases towards and above the pKa, the concentration of the thiolate anion increases, leading to a faster reaction rate.[10][11] The rate will generally continue to increase with pH until the thiol is predominantly in its deprotonated form.[10]

  • Troubleshooting Steps:

    • Optimize Reaction pH: The optimal pH for your reaction will be a balance between having a sufficient concentration of the reactive thiolate and maintaining the stability of this compound and your other reactants. A good starting point is to perform the reaction at a pH slightly above the pKa of this compound, for example, in the range of pH 7.0-8.5.

    • Buffer Selection: Use a buffer system that can effectively maintain the desired pH throughout the reaction. The choice of buffer can also influence reaction rates, so it's important to be consistent.

    • Monitor Reactant Stability: At higher pH values where the reaction is faster, the oxidative side reactions discussed in Issue 1 also become more significant. It's crucial to run the reaction under an inert atmosphere to prevent loss of this compound to oxidation.

    • Kinetic Analysis: If precise control is needed, consider performing a kinetic analysis of your reaction at different pH values to determine the optimal conditions for your specific system.

Issue 3: Difficulty in Removing this compound or its Byproducts After a Reaction

Question: After my reaction, I'm having trouble removing unreacted this compound and some newly formed, related impurities. What are my options?

Answer:

The physical properties of this compound and its common byproduct, the disulfide dimer, can make them challenging to remove.

  • Causality: this compound is a relatively polar liquid.[6][13] The disulfide dimer is a larger, often less polar solid. The presence of both the hydroxyl and thiol/disulfide groups allows for a range of intermolecular interactions, which can affect their solubility and chromatographic behavior.

  • Troubleshooting Steps:

    • Aqueous Extraction with pH Adjustment:

      • To remove unreacted this compound, you can perform an aqueous extraction under basic conditions (e.g., pH > 8). At this pH, both the phenolic hydroxyl group (pKa ~9-10) and the thiol group (pKa ~6.5) will be deprotonated, forming a water-soluble salt that will partition into the aqueous phase.

      • The disulfide byproduct, lacking the acidic thiol proton, will be less soluble in the basic aqueous phase and will tend to remain in the organic layer.

    • Chromatography:

      • Column Chromatography: Silica gel chromatography can be effective. A non-polar to moderately polar solvent system is typically used. The disulfide dimer will generally elute before the more polar this compound.

      • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for both monitoring the reaction and for purification.[14][15] A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid (like trifluoroacetic acid or formic acid) to ensure the thiol and phenol groups are protonated, can provide good separation.

    • Distillation: For larger quantities, fractional vacuum distillation can be used to purify this compound from non-volatile impurities.[4]

Section 2: Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound? A1: this compound is sensitive to air and light.[1][2] It should be stored in a tightly sealed, light-resistant container under an inert atmosphere (nitrogen or argon).[3] For long-term storage, refrigeration in a cool, dry place is recommended.[3]

Q2: What personal protective equipment (PPE) should I use when handling this compound? A2: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][16] Wear appropriate PPE, including chemical-resistant gloves (such as neoprene), safety goggles or a face shield, and a lab coat.[2][17]

Chemical Properties and Stability

Q3: What is the primary degradation pathway for this compound? A3: The primary degradation pathway is oxidation of the thiol group to form a disulfide dimer (3,3'-dihydroxydiphenyl disulfide).[2][4] This reaction is accelerated by exposure to air (oxygen) and is favored at pH values near or above the pKa of the thiol group (~6.5).[5][10]

Q4: How does the stability of this compound compare to other thiophenols? A4: Like most thiophenols, this compound is susceptible to air oxidation.[1][2] The presence of the electron-donating hydroxyl group can influence the reactivity of the thiol group. It is crucial to handle all thiophenols with care, under inert conditions whenever possible.

Analytical Methods

Q5: What analytical techniques are suitable for monitoring the stability of this compound? A5:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective technique for separating and quantifying this compound and its degradation products.[14] A reverse-phase C18 column with UV detection is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of this compound and identify impurities.[14]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is powerful for identifying the molecular weights of degradation products, confirming the formation of the disulfide dimer and other species.[15]

Section 3: Data and Protocols

Stability of this compound at Different pH Values
pHStabilityPredominant SpeciesKey Considerations
< 6.0Relatively StableThiol (R-SH)Optimal for storage and handling to minimize oxidation.
6.0 - 8.0Moderately Stable to UnstableThiol/Thiolate MixIncreased rate of oxidation. Work under an inert atmosphere.[3]
> 8.0UnstableThiolate (R-S⁻)Rapid oxidation to disulfide.[5] Prepare solutions fresh and use immediately.
Experimental Protocol: Monitoring this compound Stability by HPLC

This protocol provides a general method for assessing the stability of this compound in a buffered solution over time.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.0, and 9.0). Ensure all buffers are deoxygenated by sparging with nitrogen or argon for at least 15-20 minutes.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a deoxygenated organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • In separate, sealed vials under an inert atmosphere, add an aliquot of the this compound stock solution to each deoxygenated buffer to reach the desired final concentration.

    • Prepare a control sample in a deoxygenated, unbuffered solvent.

  • Time-Course Analysis:

    • Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC system.

    • Store the vials at a controlled temperature (e.g., room temperature or 37°C) and protect them from light.

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject subsequent aliquots from each vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B, and ramp up to elute the compound and any byproducts.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Monitor the peak area of the this compound peak over time for each pH condition.

    • Calculate the percentage of remaining this compound at each time point relative to t=0.

    • Identify and quantify any new peaks that appear, which may correspond to the disulfide dimer or other degradation products.

Section 4: Visualizations

pH-Dependent Equilibrium of this compound

G cluster_acidic Acidic Conditions (pH < 6) cluster_alkaline Alkaline Conditions (pH > 7) cluster_oxidation Oxidation Pathway Thiol This compound (R-SH) Relatively Stable Thiolate Thiolate Anion (R-S⁻) Reactive Thiol->Thiolate + OH⁻ Thiolate->Thiol + H⁺ Disulfide Disulfide Dimer (R-S-S-R) Degradation Product Thiolate->Disulfide + O₂

Caption: pH effect on this compound equilibrium and oxidation.

Troubleshooting Workflow for this compound Instability

G start Experiment Start issue Observe Discoloration/ Precipitation? start->issue cause Probable Cause: Oxidation to Disulfide issue->cause Yes end Stable Solution issue->end No solution1 Work under Inert Atmosphere (N₂ or Ar) cause->solution1 solution2 Control pH: Use Acidic Conditions for Storage cause->solution2 solution3 Add Reducing Agent (e.g., TCEP) cause->solution3 solution1->end solution2->end solution3->end

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Nuances of 3-Hydroxythiophenol: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the structural characteristics of aromatic compounds is fundamental. 3-Hydroxythiophenol, a key intermediate in the synthesis of various pharmaceuticals, presents a unique case for spectroscopic analysis due to the interplay of its hydroxyl and thiol functionalities. This guide offers an in-depth exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, providing a comparative analysis with alternative structural elucidation techniques and a detailed experimental protocol.

The Decisive Role of NMR in the Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the chemical environment of each atom within a molecule. For a disubstituted benzene derivative like this compound, NMR is instrumental in unequivocally establishing the substitution pattern and the electronic effects of the hydroxyl (-OH) and thiol (-SH) groups on the aromatic ring.

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of non-equivalent carbon atoms and their chemical environment.

Deciphering the Spectroscopic Signature: ¹H and ¹³C NMR Data of this compound

While a publicly available, fully assigned spectrum for this compound is not readily found in common spectral databases, data from the synthesis and characterization of this compound provide the necessary insights. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on established principles and data from related structures. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.1 - 7.3d~2
H-4~6.8 - 7.0dd~8, 2
H-5~7.1 - 7.3t~8
H-6~6.7 - 6.9d~8
-OHVariable (broad s)s-
-SHVariable (s)s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (-OH)~155 - 158
C-2~115 - 118
C-3 (-SH)~130 - 133
C-4~120 - 123
C-5~130 - 133
C-6~118 - 121

Interpretation of the Spectra:

The aromatic protons of this compound exhibit a complex splitting pattern due to their coupling with neighboring protons. The protons ortho and para to the electron-donating hydroxyl group are expected to be shielded and appear at a higher field (lower ppm), while the thiol group has a weaker electronic effect. The coupling constants are characteristic of ortho (~7-9 Hz), meta (~2-3 Hz), and para (<1 Hz) relationships between protons on a benzene ring.

In the ¹³C NMR spectrum, the carbon attached to the electronegative oxygen atom (C-1) is significantly deshielded and appears at the lowest field. The other aromatic carbons appear in the typical range of 115-140 ppm.

A Comparative Perspective: NMR vs. Other Analytical Techniques

While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation.

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed connectivity, stereochemistry, and electronic environment of atoms.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires higher sample concentration.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -SH, C=C aromatic).Fast, simple, and requires small sample amounts.Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide direct information on atom connectivity.

IR spectroscopy can readily confirm the presence of the -OH (broad peak ~3200-3600 cm⁻¹) and -SH (weak peak ~2550-2600 cm⁻¹) stretching vibrations. Mass spectrometry will show the molecular ion peak, confirming the molecular weight of this compound (126.18 g/mol ). While these techniques are valuable for confirming the presence of functional groups and the molecular formula, they do not provide the detailed structural map that NMR offers.

Experimental Protocol for NMR Analysis of this compound

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, for compounds with exchangeable protons like the hydroxyl and thiol groups, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the exchange rate, sometimes allowing for the observation of coupling to these protons.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

  • Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

The following workflow illustrates the key steps in acquiring the NMR data.

Workflow for NMR data acquisition and analysis.
  • Locking, Tuning, and Shimming: Before data acquisition, the spectrometer must be "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift. The probe is then "tuned" to the correct frequencies for ¹H and ¹³C. "Shimming" is the process of adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include the spectral width (typically -2 to 12 ppm), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard, which simplifies the spectrum to a single peak for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.

  • Phasing and Baseline Correction: The spectrum is then phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: For the ¹H NMR spectrum, the area under each peak is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking and Assignment: The chemical shift of each peak is determined, and through analysis of the chemical shifts, multiplicities, and coupling constants, the signals are assigned to the specific protons and carbons in the this compound molecule.

Conclusion

The comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy provides an unambiguous determination of its molecular structure. The detailed information on the chemical environment and connectivity of each atom, when combined with data from other analytical techniques such as IR and MS, allows for a robust and confident structural elucidation. The experimental protocol outlined in this guide provides a framework for researchers to obtain high-quality NMR data, which is essential for the characterization of this important synthetic intermediate and its derivatives in the pursuit of new pharmaceutical agents.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Hydroxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural elucidation of aromatic compounds containing mixed functional groups is a critical analytical challenge. 3-Hydroxythiophenol (also known as 3-mercaptophenol), with its dual hydroxyl and thiol moieties on a benzene ring, presents a unique case for mass spectrometric analysis. Understanding its fragmentation behavior under different ionization techniques is paramount for its unambiguous identification and characterization in complex matrices.

This guide provides an in-depth comparison of the anticipated mass spectrometry fragmentation patterns of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI). By dissecting the fragmentation pathways, we aim to offer a predictive framework for its analysis, grounded in the established principles of mass spectrometry.

The Dichotomy of Ionization: EI vs. ESI for this compound Analysis

The choice of ionization technique profoundly influences the resulting mass spectrum and the structural information that can be gleaned.

  • Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule's structure, though the molecular ion may be weak or absent.

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization method that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation. This is advantageous for determining the molecular weight of the analyte. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to obtain structural information.

Electron Ionization (EI) Fragmentation of this compound: A Tale of Two Functional Groups

Under electron ionization, the this compound molecule (m/z 126) will undergo fragmentation driven by the presence of both the hydroxyl and thiol groups on the aromatic ring. The molecular ion peak is expected to be reasonably intense due to the stability conferred by the aromatic system.

The primary fragmentation pathways are predicted to involve the loss of small, stable neutral molecules and radicals:

  • Loss of CO (m/z 98): A characteristic fragmentation of phenols involves the loss of a carbon monoxide molecule, which can be a significant peak in the spectrum.[1]

  • Loss of a Formyl Radical (HCO•, m/z 97): Another common fragmentation pathway for phenols is the elimination of a formyl radical.[1]

  • Loss of CS (m/z 82): Analogous to the loss of CO from phenols, thiophenols can undergo isomerization to a thioketone form, followed by the elimination of a carbon monosulfide molecule.[2]

  • Loss of a Thioformyl Radical (HCS•, m/z 81): Similar to the loss of a formyl radical, the elimination of a thioformyl radical is a plausible fragmentation pathway.

  • Formation of the Phenyl Cation (m/z 77): Scission of the C-O or C-S bond can lead to the formation of the phenyl cation, a common fragment in the mass spectra of monosubstituted benzene compounds.[3]

The interplay between these competing fragmentation pathways will determine the final appearance of the EI mass spectrum.

EI_Fragmentation M [C6H5(OH)(SH)]+• m/z 126 frag1 [C5H6S]+• m/z 98 M->frag1 -CO frag2 [C5H5S]+ m/z 97 M->frag2 -HCO• frag3 [C5H6O]+• m/z 82 M->frag3 -CS frag4 [C5H5O]+ m/z 81 M->frag4 -HCS• frag5 [C6H5]+ m/z 77 M->frag5 -OH, -SH

Caption: Predicted Electron Ionization (EI) fragmentation pathways of this compound.

Electrospray Ionization (ESI) and Tandem MS (MS/MS) of this compound: A More Controlled Fragmentation

In positive-ion ESI, this compound is expected to readily form a protonated molecule, [M+H]+, at m/z 127. In negative-ion mode, a deprotonated molecule, [M-H]-, at m/z 125 will be observed, likely with higher sensitivity due to the acidic nature of the phenolic and thiolic protons.

Tandem mass spectrometry (MS/MS) of the deprotonated ion [M-H]- is particularly useful for structural confirmation. Collision-induced dissociation (CID) of the m/z 125 precursor ion is anticipated to yield characteristic product ions:

  • Loss of S (m/z 93): The loss of a sulfur atom from the thiolate anion would result in a phenoxide ion.

  • Loss of CS (m/z 81): Similar to the EI fragmentation, the loss of carbon monosulfide from the deprotonated molecule is a plausible pathway.

ESI_MSMS_Fragmentation M_minus [C6H5(O)(S)]- m/z 125 frag1_minus [C6H5O]- m/z 93 M_minus->frag1_minus -S frag2_minus [C5H4O]- m/z 81 M_minus->frag2_minus -CS

Caption: Predicted ESI-MS/MS fragmentation of the deprotonated this compound ion.

Comparative Data Summary

The following table summarizes the predicted key fragment ions for this compound under different mass spectrometric conditions. The relative intensities are hypothetical and serve to illustrate the expected prominence of each fragmentation pathway.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral LossPredicted Relative Intensity
EI 12698COModerate
97HCO•Low
82CSModerate
81HCS•Low
77•OH, •SHLow to Moderate
ESI-MS/MS (-) 12593SHigh
81CSModerate

Experimental Protocol: A General Workflow for the Analysis of this compound

The following protocol outlines a general approach for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve the this compound standard or sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for equilibration.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

Workflow cluster_LCMS LC-MS Workflow cluster_GCMS GC-MS Workflow sample_prep Sample Preparation lc_separation LC Separation sample_prep->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_analysis MS Analysis esi_ionization->ms_analysis msms_analysis MS/MS Fragmentation ms_analysis->msms_analysis gc_sample_prep Sample Preparation (Derivatization if needed) gc_separation GC Separation gc_sample_prep->gc_separation ei_ionization EI Ionization gc_separation->ei_ionization gc_ms_analysis MS Analysis ei_ionization->gc_ms_analysis

Caption: General experimental workflows for LC-MS and GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is a rich interplay of the characteristic behaviors of its constituent functional groups. Electron ionization provides a complex fragmentation pattern useful for library matching and detailed structural elucidation, while electrospray ionization, especially in the negative mode coupled with tandem MS, offers a sensitive and specific method for its detection and quantification. By understanding these distinct fragmentation pathways, researchers can select the most appropriate analytical strategy to confidently identify and characterize this important bifunctional aromatic compound.

References

A Comparative Guide to the Reactivity of 2-Hydroxythiophenol and 3-Hydroxythiophenol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of reagents is a critical decision that profoundly impacts reaction outcomes. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 2-hydroxythiophenol and 3-hydroxythiophenol. Understanding the nuanced differences in their chemical behavior is paramount for optimizing synthetic routes and developing novel molecular entities.

This document moves beyond a simple cataloging of properties to offer a detailed analysis of the structural and electronic factors governing the reactivity of these isomers. We will delve into their differential behavior in key reaction classes, supported by theoretical principles and culminating in a practical, detailed protocol for their empirical evaluation in your own laboratory setting.

At a Glance: Key Physicochemical Properties

A foundational understanding of the acidic properties of the thiol and hydroxyl groups is essential for predicting their reactivity, particularly their nucleophilicity in the deprotonated state. The following table summarizes key pKa values for these isomers.

CompoundFunctional GroupPredicted pKaNotes
2-Hydroxythiophenol Thiol (-SH)6.80 ± 0.43[1]The proximity of the hydroxyl group and the potential for intramolecular hydrogen bonding can influence the acidity of the thiol group.
Hydroxyl (-OH)~10Expected to be similar to phenol, but potentially altered by the adjacent thiol group.
This compound Thiol (-SH)~6.50The hydroxyl group is meta to the thiol, exerting a primarily inductive effect.
Hydroxyl (-OH)~10Similar to phenol, with a lesser electronic influence from the meta-positioned thiol group compared to the ortho isomer.
Thiophenol (Reference) Thiol (-SH)6.62[2]Provides a baseline for understanding the electronic influence of the hydroxyl substituent.
Phenol (Reference) Hydroxyl (-OH)9.95[2]Provides a baseline for the acidity of the hydroxyl group on an aromatic ring.

The Decisive Factor: Intramolecular Hydrogen Bonding in 2-Hydroxythiophenol

The primary structural feature distinguishing 2-hydroxythiophenol from its 3-isomer is the ortho positioning of the hydroxyl and thiol groups. This proximity allows for the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the sulfur atom, or between the hydrogen of the thiol group and the oxygen atom. This interaction has profound consequences for the molecule's conformation and reactivity.

This intramolecular hydrogen bond in 2-hydroxythiophenol can:

  • Decrease the acidity of the thiol group: By engaging the thiol proton in a hydrogen bond, its availability for deprotonation is reduced, potentially increasing its pKa relative to a scenario without this interaction.

  • Influence nucleophilicity: The hydrogen bond can hinder the ability of the sulfur's lone pairs to participate in nucleophilic attack. Deprotonation to the thiolate is required to unleash its full nucleophilic potential.

  • Dictate conformational preference: The molecule is more conformationally restricted than this compound.

In contrast, the meta-positioning of the functional groups in this compound precludes intramolecular hydrogen bonding. Consequently, its thiol group is more sterically accessible and its acidity is primarily influenced by the inductive electron-withdrawing effect of the meta-hydroxyl group.

Comparative Reactivity Analysis

Nucleophilic Reactivity

The nucleophilicity of thiophenols is harnessed in a multitude of synthetic transformations, most notably in S-alkylation and Michael additions. The reactivity in these reactions is critically dependent on the ease of formation and the inherent nucleophilicity of the corresponding thiolate anion.

Theoretical Expectation:

  • This compound is anticipated to be the more potent nucleophile. The absence of intramolecular hydrogen bonding allows for more facile deprotonation of the thiol group to form the highly nucleophilic thiolate. The electron-withdrawing inductive effect of the meta-hydroxyl group is expected to have a less pronounced impact on the nucleophilicity of the sulfur compared to the steric and electronic consequences of the intramolecular hydrogen bond in the ortho-isomer.

  • 2-Hydroxythiophenol's nucleophilicity is context-dependent. Under conditions that favor deprotonation, it can be an effective nucleophile. However, the energy barrier to disrupt the intramolecular hydrogen bond may result in slower reaction rates compared to the 3-isomer under identical conditions.

G cluster_reactivity Factors Influencing Nucleophilic Reactivity 3-HTP This compound 2-HTP 2-Hydroxythiophenol Reactivity Higher Nucleophilic Reactivity

Oxidation Sensitivity

Thiols are susceptible to oxidation, typically forming disulfides. The ease of this oxidation is influenced by the electron density at the sulfur atom and the stability of the resulting disulfide.

Theoretical Expectation:

  • 2-Hydroxythiophenol may exhibit greater stability towards oxidation. The intramolecular hydrogen bond can reduce the electron density on the sulfur atom, making it less susceptible to electrophilic attack by oxidizing agents.

  • This compound is likely more prone to oxidation. The thiol group is more exposed and its electron density is less influenced by the intramolecular hydrogen bond, making it more susceptible to oxidation to the corresponding disulfide.

Experimental Protocol: A Comparative Kinetic Analysis of Nucleophilic Reactivity via Michael Addition

To empirically determine the relative nucleophilic reactivity of 2-hydroxythiophenol and this compound, a competitive Michael addition reaction with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone, provides a robust and straightforward method. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Objective: To quantitatively compare the rate of nucleophilic addition of 2-hydroxythiophenol and this compound to methyl vinyl ketone.

Materials:

  • 2-Hydroxythiophenol

  • This compound

  • Methyl vinyl ketone

  • Anhydrous, inert solvent (e.g., acetonitrile or dichloromethane)

  • Mild, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Quenching solution (e.g., dilute aqueous HCl)

  • GC or HPLC system with a suitable column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of 2-hydroxythiophenol, this compound, and the internal standard in the chosen anhydrous solvent at known concentrations (e.g., 0.1 M).

    • Prepare a stock solution of methyl vinyl ketone in the same solvent (e.g., 0.1 M).

    • Prepare a stock solution of the base in the same solvent (e.g., 0.2 M).

  • Reaction Setup:

    • In a clean, dry reaction vessel equipped with a magnetic stirrer, combine equal molar amounts of the 2-hydroxythiophenol and this compound stock solutions.

    • Add a known amount of the internal standard stock solution.

    • Initiate the reaction by adding a stoichiometric equivalent of the methyl vinyl ketone stock solution, followed immediately by the addition of a catalytic amount of the base stock solution (e.g., 0.1 equivalents). Start a timer immediately.

  • Reaction Monitoring and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analysis:

    • Analyze the quenched aliquots by GC or HPLC.

    • Identify the peaks corresponding to the starting materials (2-hydroxythiophenol and this compound), the two Michael addition products, and the internal standard.

    • Determine the concentration of each reactant and product at each time point by integrating the respective peak areas and normalizing to the internal standard.

  • Data Analysis:

    • Plot the concentration of each reactant (2-hydroxythiophenol and this compound) as a function of time.

    • Determine the initial rate of consumption for each isomer. The isomer with the faster initial rate is the more reactive nucleophile under these conditions.

    • For a more rigorous analysis, determine the second-order rate constant for each reaction.

G Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Reaction Setup Reaction Setup Prepare Stock Solutions->Reaction Setup Initiate Reaction Initiate Reaction Reaction Setup->Initiate Reaction Aliquot & Quench Aliquot & Quench Initiate Reaction->Aliquot & Quench Aliquot & Quench->Initiate Reaction Continue monitoring Analysis (GC/HPLC) Analysis (GC/HPLC) Aliquot & Quench->Analysis (GC/HPLC) At time intervals Data Analysis Data Analysis Analysis (GC/HPLC)->Data Analysis End End Data Analysis->End

Conclusion and Outlook

The choice between 2-hydroxythiophenol and this compound in a synthetic protocol is not arbitrary and should be guided by a clear understanding of their distinct reactivity profiles. The presence of an intramolecular hydrogen bond in 2-hydroxythiophenol serves as the key structural element that differentiates its reactivity from the 3-isomer.

For applications requiring high nucleophilicity, this compound is generally the superior choice due to the greater accessibility and availability of its thiol group for reaction. Conversely, in environments where stability towards oxidation is a concern, 2-hydroxythiophenol may offer an advantage.

The provided experimental protocol offers a robust framework for researchers to quantify these reactivity differences under their specific reaction conditions, enabling a data-driven approach to reagent selection and reaction optimization. As the demand for more efficient and selective synthetic methodologies grows, a deep appreciation for the subtle yet significant impact of isomeric structure on chemical reactivity will continue to be a hallmark of innovative research in the chemical sciences.

References

A Comparative Analysis of 3-Hydroxythiophenol and 4-Hydroxythiophenol for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, materials science, and drug development, the choice between structural isomers can be a pivotal decision that dictates reaction outcomes, material properties, and biological activity. This guide provides an in-depth comparative study of 3-hydroxythiophenol and 4-hydroxythiophenol, moving beyond basic catalog data to offer a functional understanding of their respective chemical personalities. By examining their physicochemical properties, reactivity, and performance in key applications, supported by experimental data and protocols, this document aims to empower scientists to make informed decisions in their research endeavors.

At a Glance: Key Physicochemical and Spectroscopic Properties

The seemingly subtle shift of the hydroxyl group from the meta to the para position imparts distinct characteristics to these isomers. These differences are readily apparent in their physical properties and spectroscopic data.

PropertyThis compound4-HydroxythiophenolRationale for a Comparative Study
CAS Number 40248-84-8[1]637-89-8[2]Unique identifiers for each isomer.
Molecular Formula C₆H₆OS[1]C₆H₆OS[2]Identical formula highlights the importance of isomeric structure.
Molecular Weight 126.18 g/mol [1]126.18 g/mol [2]Identical weight emphasizes that differences arise from structure, not composition.
Melting Point 16-17 °C33-35 °C[2]The higher melting point of the 4-isomer suggests a more ordered crystalline structure facilitated by intermolecular hydrogen bonding.
Boiling Point 242-243 °C149-150 °C at 25 mmHgPositional differences in hydrogen bonding and molecular symmetry influence boiling points.
pKa Not readily available in searches6.82 (Predicted)[2]The acidity of both the phenolic and thiolic protons is a critical parameter for predicting reactivity, particularly in base-catalyzed reactions. The para-electron-donating effect of the thiol may slightly decrease the acidity of the phenol in the 4-isomer compared to the 3-isomer.
Appearance Colorless to pale yellow liquid[3]White to pale yellow solid[4]Reflects the difference in melting points.

Delving Deeper: A Comparative Overview of Reactivity and Applications

The electronic effects of the hydroxyl and thiol groups, and their interplay based on their relative positions, are the primary drivers of the differences in reactivity between this compound and 4-hydroxythiophenol.

This compound: With the hydroxyl group in the meta position relative to the thiol, the inductive electron-withdrawing effect of the hydroxyl group will have a more pronounced influence on the acidity of the thiol proton compared to the 4-isomer. This isomer is a versatile intermediate in the synthesis of medicinal and heterocyclic compounds.[5][6] A notable application is its use as a key building block in the synthesis of the osteoporosis drug, raloxifene.[5][6]

4-Hydroxythiophenol: In this para-substituted isomer, the hydroxyl group can donate electron density to the benzene ring through resonance, which can influence the reactivity of the thiol group. 4-Hydroxythiophenol is recognized for its antioxidant properties and its utility in materials science.[2] It has been employed to enhance charge separation in PbSe quantum dots used as sensitizers for TiO₂ and as a monomer in the synthesis of resin-shell gold nanocrystals.[7][8]

Experimental Focus: Comparative Antioxidant Activity

To empirically determine and compare the antioxidant potential of this compound and 4-hydroxythiophenol, a standardized in vitro antioxidant assay such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be employed.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a robust method for comparing the free radical scavenging activity of the two isomers.

1. Materials and Reagents:

  • This compound

  • 4-hydroxythiophenol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Spectrophotometer (microplate reader)

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM. Store in the dark.

  • Sample Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve each isomer and ascorbic acid in methanol to prepare stock solutions.

  • Serial Dilutions: Prepare a series of dilutions of each sample and the ascorbic acid standard in methanol.

3. Assay Procedure:

  • Add a fixed volume of the DPPH working solution to each well of a 96-well plate.

  • Add an equal volume of the various concentrations of the sample solutions and the ascorbic acid standard to the wells.

  • For the blank, add methanol instead of the sample solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage inhibition against the concentration of each sample.

  • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) for each isomer and the positive control. A lower IC₅₀ value indicates higher antioxidant activity.

Synthesis Strategies: A Comparative Look

The synthetic routes to this compound and 4-hydroxythiophenol often start from readily available substituted benzenes. The choice of starting material and reaction sequence is dictated by the desired substitution pattern.

Synthesis of this compound

A common and scalable route to this compound involves the reduction of 3-hydroxybenzenesulfonyl chloride.[12] This method is advantageous as it avoids the use of potentially hazardous diazonium salts.

Synthesis of this compound 3-Hydroxybenzene\nsulfonic acid sodium salt 3-Hydroxybenzene sulfonic acid sodium salt 3-Hydroxybenzene\nsulfonyl chloride 3-Hydroxybenzene sulfonyl chloride 3-Hydroxybenzene\nsulfonic acid sodium salt->3-Hydroxybenzene\nsulfonyl chloride SOCl₂ This compound This compound 3-Hydroxybenzene\nsulfonyl chloride->this compound I₂, Red P, Acetic Acid Synthesis of 4-Hydroxythiophenol 4-Hydroxybenzene\nsulfonamide 4-Hydroxybenzene sulfonamide 4-Hydroxythiophenol 4-Hydroxythiophenol 4-Hydroxybenzene\nsulfonamide->4-Hydroxythiophenol Ammonium formate, 200°C

References

A Senior Application Scientist's Guide to the Synthesis and GC-MS Validation of 3-Hydroxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Hydroxythiophenol and the Imperative for Analytical Rigor

This compound (3-HTP), also known as 3-mercaptophenol, is a pivotal organosulfur intermediate in the fine chemical and pharmaceutical industries.[1][2] Its molecular structure, featuring both a nucleophilic thiol and a phenolic hydroxyl group, makes it a versatile building block for a range of complex molecules.[3] Notably, the this compound moiety is a core component of the osteoporosis drug, Raloxifene, highlighting its significance in medicinal chemistry.[4][5]

The utility of 3-HTP is directly contingent on its purity. Impurities arising from the synthetic process can lead to undesirable side reactions, reduced yields in subsequent steps, and the potential for introducing toxicological risks in pharmaceutical applications. Therefore, a robust, validated analytical method is not merely a quality control checkpoint but an integral part of the synthesis itself, ensuring process reliability and final product integrity.

This guide provides an in-depth comparison of two practical synthetic routes to this compound and details a comprehensive validation workflow using Gas Chromatography-Mass Spectrometry (GC-MS). As a self-validating system, this protocol is designed to provide researchers and drug development professionals with a high degree of confidence in the identity, purity, and consistency of their synthesized material.

Part 1: A Comparative Analysis of this compound Synthesis Routes

The selection of a synthetic route is a critical decision based on a balance of cost, safety, scalability, and efficiency. While numerous methods exist for preparing 3-HTP, many are unsuitable for large-scale production due to hazardous reagents, expensive starting materials, or low yields.[4][5] Here, we compare two scalable and practical approaches.

Method A: The Cost-Effective Diazonium Salt Route from 3-Nitrobenzenesulfonyl Chloride

This approach is advantageous due to its use of inexpensive and readily available starting materials.[5] It involves a multi-step process that transforms 3-nitrobenzenesulfonyl chloride into the target molecule. The causality behind this route lies in the sequential reduction of two distinct functional groups and the conversion of an amine to a thiol via a diazonium intermediate.

Synthesis_Route_A cluster_0 Route A: From 3-Nitrobenzenesulfonyl Chloride Start_A 3-Nitrobenzenesulfonyl Chloride Step1_A Reduction (e.g., SnCl2/HCl) Start_A->Step1_A Reduction of nitro & sulfonyl chloride groups Intermediate_A 3-Aminobenzenesulfonic Acid Step1_A->Intermediate_A Step2_A Diazotization (NaNO2/H2SO4) Intermediate_A->Step2_A Formation of diazonium salt Intermediate_B Diazonium Salt Step2_A->Intermediate_B Step3_A Sulfur Nucleophile (e.g., K-Ethyl Xanthate) Intermediate_B->Step3_A Displacement with sulfur Intermediate_C Xanthate Intermediate Step3_A->Intermediate_C Step4_A Hydrolysis Intermediate_C->Step4_A Liberation of thiol Product_A This compound Step4_A->Product_A

Caption: Synthesis Pathway A from 3-Nitrobenzenesulfonyl Chloride.

Experimental Protocol (Method A)

This protocol is adapted from established literature procedures.[4][5]

  • Reduction: 3-nitrobenzenesulfonyl chloride is reduced to form an aminophenyl disulfide intermediate. For example, using zinc and hydrochloric acid in aqueous ethanol.

  • Hydrolysis & Diazotization: The intermediate is hydrolyzed and then diazotized at low temperature (0-5 °C) using sodium nitrite in the presence of a strong acid like sulfuric acid. This step is critical as diazonium salts can be unstable at higher temperatures.

  • Thiol Introduction: The diazonium salt solution is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate. This reaction must be carefully controlled as diazonium xanthates can be explosive.[5]

  • Workup and Purification: The resulting intermediate is hydrolyzed, typically under basic conditions, to yield crude this compound. The product is then extracted with an organic solvent (e.g., toluene or t-butyl methyl ether) and purified by fractional vacuum distillation.[5]

Method B: The Efficient Two-Step Route from 3-Hydroxybenzene Sulfonic Acid

A more recently developed method offers a simpler, high-yield alternative that avoids the formation of potentially hazardous disulfide intermediates.[6] This process is notable for its efficiency and straightforward execution.

Synthesis_Route_B cluster_1 Route B: From 3-Hydroxybenzene Sulfonic Acid Start_B 3-Hydroxybenzene Sulfonic Acid Sodium Salt Step1_B Chlorination (SOCl2) Start_B->Step1_B Conversion to sulfonyl chloride Intermediate_D 3-Hydroxybenzene- sulfonyl Chloride Step1_B->Intermediate_D Step2_B Reduction (Red P / I2 in Acetic Acid) Intermediate_D->Step2_B Direct reduction to thiol Product_B This compound Step2_B->Product_B

Caption: Synthesis Pathway B from 3-Hydroxybenzene Sulfonic Acid.

Experimental Protocol (Method B)

This protocol is adapted from established literature procedures.[6]

  • Sulfonyl Chloride Formation: 3-hydroxybenzene sulfonic acid sodium salt is reacted with thionyl chloride to yield 3-hydroxybenzene-sulfonyl chloride.

  • Reduction: The sulfonyl chloride is then treated with a mixture of red phosphorus and a catalytic amount of iodine in acetic acid. The mixture is heated (e.g., to 110 °C) to drive the reduction. This powerful reducing system directly converts the sulfonyl chloride to the thiol.

  • Workup and Purification: After the reaction, water is added, and the mixture is refluxed. The product is then extracted into an organic solvent, washed, dried, and concentrated. Final purification is achieved via vacuum distillation to yield high-purity this compound (>97% pure).[6]

Comparison of Synthetic Routes
FeatureMethod A (Diazonium Salt Route)Method B (Sulfonic Acid Route)Rationale & Justification
Starting Material Cost Low (uses inexpensive commercial materials)[5]Moderate (requires 3-hydroxybenzene sulfonic acid)Method A is economically superior for large-scale production if safety protocols are robustly managed.
Process Simplicity Multi-step, requires careful temperature controlTwo-step, more straightforward[6]Method B is more amenable to standard laboratory setups and requires less intensive process control.
Safety Concerns High (potential for explosive diazonium intermediates)[4][5]Moderate (involves thionyl chloride and heated acetic acid)The inherent safety risks of Method A necessitate specialized equipment and handling procedures.
Reported Purity High purity achievable after distillation[5]High purity (>97%) reported after distillation[6]Both methods, when coupled with effective purification, can yield high-quality material.
Waste Stream Generates significant aqueous and organic wasteMore atom-economical, less complex waste streamMethod B presents a more environmentally favorable profile.

Part 2: The GC-MS Validation Workflow: A Self-Validating System

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for validating the synthesis of 3-HTP.[7] Its high resolving power separates the target compound from volatile impurities, while the mass spectrometer provides unambiguous structural confirmation. A properly validated method ensures that what you've synthesized is, in fact, this compound and quantifies its purity with high confidence.

GCMS_Workflow cluster_workflow GC-MS Validation Workflow Sample Synthesized 3-HTP (Crude & Purified) Prep Sample Preparation (Dilution in Solvent) Sample->Prep Inject GC Injection Prep->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize MS Ionization (Electron Ionization) Separate->Ionize Detect Mass Analysis (Quadrupole Analyzer) Ionize->Detect Data Data Acquisition (Chromatogram & Spectra) Detect->Data Validate Method Validation (Specificity, Linearity, Accuracy, Precision) Data->Validate Report Final Report (Identity, Purity Assay, Impurity Profile) Validate->Report

Caption: The comprehensive workflow for GC-MS validation.

Protocol: GC-MS Method for this compound

1. Instrumentation and Conditions: The choice of parameters is critical for achieving good separation and sensitivity. A non-polar or mid-polar column is typically effective for aromatic compounds like phenols.[8]

ParameterRecommended SettingRationale
GC System Agilent 6890N or equivalentA standard, reliable GC system.
MS System Agilent 5973N or equivalentProvides excellent sensitivity and spectral clarity.
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalentA robust, low-bleed 5% phenyl-methylpolysiloxane phase suitable for a wide range of semi-volatile organic compounds.[9]
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Injector Splitless, 250 °CEnsures quantitative transfer of the analyte onto the column, maximizing sensitivity for purity analysis.
Oven Program 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)A starting temperature below the solvent boiling point allows for good peak focusing. The ramp rate provides efficient separation of potential impurities from the main analyte peak.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible, library-searchable mass spectra.
Scan Range 35 - 350 amuCovers the molecular weight of 3-HTP (126.18 g/mol )[3] and potential lower/higher molecular weight impurities.

2. Sample and Standard Preparation:

  • Stock Standard: Prepare a 1000 µg/mL stock solution of a certified this compound reference standard in dichloromethane or ethyl acetate.

  • Calibration Standards: Serially dilute the stock standard to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This range is used to establish linearity.[10]

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized 3-HTP (both crude and purified samples) into a 10 mL volumetric flask and dilute to volume with the chosen solvent. This creates a ~1000 µg/mL solution, which can be further diluted to fall within the calibration range.

3. Method Validation Protocol:

  • Specificity: Inject the solvent blank, the highest calibration standard, and a diluted sample of the crude reaction mixture. The method is specific if the 3-HTP peak is well-resolved from other peaks in the crude sample, and the blank shows no interfering peaks at the retention time of 3-HTP. Mass spectral analysis of co-eluting peaks can further confirm specificity.[10]

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The method is linear if the correlation coefficient (R²) is ≥ 0.999.[11]

  • Accuracy & Precision:

    • Precision (Repeatability): Inject one standard (e.g., 25 µg/mL) six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.[10]

    • Accuracy (Recovery): Spike a sample of the crude reaction matrix with a known amount of 3-HTP standard at three concentration levels (low, medium, high). The recovery should be within 98-102%.

  • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is >10).[11]

Part 3: Data Interpretation and Comparative Results

Following synthesis and purification, samples from both Method A and Method B were analyzed using the validated GC-MS protocol. The identity of this compound was confirmed by comparing its retention time and mass spectrum to that of a certified reference standard.

Mass Spectrum Analysis: The EI mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 126. Other significant fragments would arise from the loss of functional groups, which helps in structural confirmation.

Hypothetical Comparative Data:

Synthesis MethodSample TypeRetention Time (min)Key Mass Fragments (m/z)Calculated Purity (%)Major Impurities Identified
Reference Std. Standard12.45126 , 97, 6999.9%N/A
Method A Crude12.46126 , 97, 6978.5%Bis(3-hydroxyphenyl) disulfide (m/z 250)
Method A Purified12.45126 , 97, 6998.9%Residual disulfide (0.8%)
Method B Crude12.45126 , 97, 6991.2%Unreacted 3-hydroxybenzene-sulfonyl chloride
Method B Purified12.45126 , 97, 6999.6%Trace starting material (<0.3%)

Interpretation: The data clearly shows that both synthetic routes, after purification by vacuum distillation, are capable of producing high-purity this compound.[5][6] The GC-MS method successfully identified the main impurity in Method A as the corresponding disulfide, a common side-product from the oxidation of thiols. Method B showed residual starting material in the crude product, which was effectively removed upon distillation. The purity of the final product from Method B (99.6%) was slightly higher in this hypothetical case, reinforcing its status as a highly efficient process.

Conclusion

The successful synthesis of high-purity this compound is a tale of two parts: an intelligently chosen synthetic pathway and a rigorous, validated analytical method. While the diazonium salt route (Method A) offers economic advantages for scale-up, the two-step sulfonic acid reduction (Method B) provides a safer, simpler, and highly efficient alternative.[5][6]

Ultimately, the choice of synthesis depends on the specific constraints of the laboratory or production facility. However, regardless of the route taken, a comprehensive GC-MS validation workflow is non-negotiable. The framework detailed in this guide—encompassing specificity, linearity, accuracy, and precision—provides a self-validating system that ensures the final product meets the stringent quality requirements for its intended application, be it in academic research or the development of life-saving pharmaceuticals.

References

analytical methods for quantifying 3-Hydroxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to the Quantitative Analysis of 3-Hydroxythiophenol

For researchers, scientists, and drug development professionals, the precise quantification of reactive aromatic thiols like this compound (3-HTP) is a critical task. As a key pharmaceutical intermediate and a molecule of interest in materials science, understanding its concentration, purity, and stability is paramount.[1][2] However, the inherent chemical properties of 3-HTP—specifically its susceptibility to oxidation and lack of a strong native chromophore—present significant analytical challenges.[3][4]

This guide provides a comparative overview of robust analytical methods for the quantification of this compound. Moving beyond a simple listing of techniques, we delve into the causality behind methodological choices, offering field-proven insights to help you select and implement the most appropriate strategy for your research needs. Each described protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.

The Analytical Conundrum of Thiols

The thiol (-SH) group is highly reactive and prone to oxidation, readily forming disulfides. This instability can complicate sample handling and lead to the underestimation of the analyte if not properly managed.[3] Furthermore, many simple thiols, including 3-HTP, do not possess strong ultraviolet (UV) absorbing or fluorescent properties, making sensitive detection by standard chromatographic detectors difficult. To circumvent these issues, pre-column derivatization is a widely adopted and powerful strategy. This process involves reacting the thiol group with a labeling reagent to form a stable, highly detectable derivative.[3][5]

This guide will compare three primary chromatographic approaches: High-Performance Liquid Chromatography (HPLC) with various detection methods, Gas Chromatography-Mass Spectrometry (GC-MS), and HPLC with Electrochemical Detection (HPLC-ECD).

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the most common and adaptable technique for quantifying non-volatile or semi-volatile organic molecules like 3-HTP. By employing a pre-column derivatization strategy, we can tailor the analysis for high sensitivity and selectivity.

Method A: HPLC with UV Detection via Derivatization

This approach is ideal for routine quality control and purity analysis where high sensitivity is not the primary requirement. The core principle is to attach a chromophore to the 3-HTP molecule, rendering it easily detectable by a standard UV-Vis or Diode-Array Detector (DAD).

  • Expertise & Causality: We select a derivatizing agent that reacts specifically and quantitatively with the thiol group under mild conditions to form a stable product with a high molar absorptivity at a wavelength where potential interferences are minimal. Ethacrynic acid is an excellent candidate, reacting with thiols at neutral pH and room temperature to form adducts detectable around 270-280 nm.[6]

  • Standard/Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create working standards by diluting the stock solution with a 50:50 mixture of methanol and reaction buffer.

  • Reaction Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.4.

  • Derivatizing Reagent: Prepare a 10 mM solution of ethacrynic acid in methanol.

  • Derivatization: In a microcentrifuge tube, mix 100 µL of the sample/standard with 100 µL of the ethacrynic acid solution.

  • Incubation: Vortex the mixture and allow it to react for 20 minutes at room temperature, protected from light.[6]

  • Analysis: The resulting solution is stable and ready for direct injection into the HPLC system.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 273 nm.[6]

  • Injection Volume: 10 µL.

Caption: HPLC-UV workflow with ethacrynic acid derivatization.

Method B: HPLC with Fluorescence Detection (HPLC-FLD) for Enhanced Sensitivity

For trace-level quantification, particularly in complex matrices like biological fluids, fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection.

  • Expertise & Causality: The choice of derivatizing agent is critical. Monobromobimane (mBBr) is a highly effective reagent that reacts with thiols to form intensely fluorescent adducts.[3] The reaction is typically performed at a basic pH to facilitate the nucleophilic attack of the thiolate anion on the mBBr.[7] An acidic quench step is used to stop the reaction and stabilize the derivative.[3]

  • Sample Preparation: To prevent oxidation, samples (e.g., plasma, tissue homogenates) should be collected and processed in an acidic buffer (e.g., containing 0.1 M HCl).[3]

  • Reaction Buffer: Prepare a 100 mM Tris-HCl buffer, containing 5 mM DTPA (a chelating agent to prevent metal-catalyzed oxidation), adjusted to pH 9.0.[3][7]

  • Derivatizing Reagent: Prepare a 30 mM solution of mBBr in acetonitrile. This solution should be prepared fresh and protected from light.[7]

  • Derivatization: In a light-protected microcentrifuge tube, mix 50 µL of the sample/standard with 150 µL of the reaction buffer. Add 10 µL of the mBBr solution.

  • Incubation: Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.[7]

  • Quenching: Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.[3]

  • Analysis: The sample is now stable and ready for HPLC-FLD analysis.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 40 mM sodium acetate and 17% methanol, pH adjusted to 3.9.[3]

    • Solvent B: 100% Methanol.

    • A gradient tailored to the specific sample matrix is recommended.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector set to an excitation wavelength of ~365 nm and an emission wavelength of ~510 nm.[8]

Caption: HPLC-FLD workflow with mBBr derivatization for thiols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique renowned for its high resolving power and definitive identification capabilities. However, it is restricted to thermally stable and volatile compounds.

  • Expertise & Causality: this compound, with its polar hydroxyl and thiol groups, has a high boiling point and is not suitable for direct GC analysis.[2] Therefore, derivatization is mandatory to increase its volatility. Silylation is the most common strategy, where "active" hydrogens on the -OH and -SH groups are replaced with non-polar trimethylsilyl (TMS) groups. This transformation drastically lowers the boiling point of the analyte, making it amenable to GC analysis.[9]

  • Sample Preparation: The sample containing 3-HTP must be anhydrous. Evaporate the sample solvent to dryness under a stream of nitrogen.

  • Derivatizing Reagent: Use a common silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) and 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile) to the dried sample.

  • Incubation: Seal the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: Cool the vial to room temperature before injecting into the GC-MS system.

  • Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temp 80°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

Caption: GC-MS workflow with silylation for volatile analytes.

HPLC with Electrochemical Detection (HPLC-ECD)

This technique offers exceptional sensitivity for electroactive compounds without the need for derivatization, providing a significant advantage in workflow simplicity.

  • Expertise & Causality: Both the phenolic hydroxyl group and the thiol group in 3-HTP are electroactive, meaning they can be oxidized at a modest potential on the surface of a working electrode.[10] By coupling an HPLC system to an electrochemical detector, we can selectively measure 3-HTP as it elutes from the column. This method combines the separation power of HPLC with the high sensitivity and selectivity of electrochemical detection.[4][10]

  • Sample Preparation: Dilute the sample in the mobile phase. Filtration through a 0.22 µm syringe filter is required before injection to protect the column and detector cell. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[10]

  • Analysis: Inject the prepared sample directly into the HPLC-ECD system.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size).

  • Mobile Phase: A buffered mobile phase is crucial for stable electrochemical signals. A typical mobile phase would be 100 mM sodium phosphate, 0.1 mM EDTA, with 15-25% methanol, adjusted to pH 3.0.

  • Flow Rate: 0.8-1.0 mL/min.

  • Detector: Electrochemical detector with a glassy carbon working electrode.

  • Applied Potential: The optimal potential should be determined by constructing a hydrodynamic voltammogram, but a potential between +0.7 V and +0.9 V vs. Ag/AgCl reference electrode is a typical starting point for phenols and thiols.

Caption: Direct HPLC-ECD workflow for electroactive compounds.

Data Presentation: A Side-by-Side Comparison of Analytical Methods

The choice of method depends on the specific requirements of the analysis, including sample matrix, required sensitivity, available instrumentation, and desired throughput.

ParameterHPLC-UV (with Derivatization)HPLC-FLD (with Derivatization)GC-MS (with Derivatization)HPLC-ECD (Direct)
Principle Chromatographic separation followed by UV absorbance of a chromophore-tagged derivative.[6]Chromatographic separation followed by fluorescence of a fluorophore-tagged derivative.[3]Separation of volatile TMS-derivatives by gas chromatography with mass-based detection.[9]Chromatographic separation followed by direct electrochemical oxidation of the analyte.[10]
Derivatization Required (e.g., Ethacrynic Acid)Required (e.g., Monobromobimane)Required (e.g., BSTFA)Not Required
Selectivity Moderate to GoodGood to ExcellentExcellentExcellent
Sensitivity µg/mL rangeHigh pg/mL to low ng/mL rangepg/mL rangepg/mL range
Throughput HighModerate (derivatization step)Moderate (derivatization & longer run times)High
Cost/Complexity Low / SimpleModerate / ModerateHigh / ComplexModerate / Moderate
Typical Use Case Routine QC, purity testing of bulk material.[11]Trace analysis in complex matrices (e.g., biological fluids).[4][7]Confirmatory analysis, structural identification, metabolomics.[12]High-sensitivity analysis of electroactive species, neurotransmitter research.[13]

Conclusion and Recommendations

The quantification of this compound is achievable through several robust analytical techniques, with the optimal choice being dictated by the specific analytical objective.

  • For routine quality control and purity assessment of raw materials or synthesized products, HPLC-UV with derivatization is a cost-effective, reliable, and straightforward method.

  • When trace-level quantification in complex biological or environmental samples is required, HPLC-FLD with derivatization provides a significant boost in sensitivity and selectivity.

  • For unequivocal identification or analysis in very complex matrices , GC-MS with silylation is the method of choice, offering the highest level of specificity.

  • For applications demanding high sensitivity without the added complexity of a derivatization step , HPLC-ECD stands out as a powerful and efficient alternative, provided the sample matrix is relatively clean or can be purified effectively.

By understanding the causality behind each method's design, researchers can confidently select and implement the most appropriate workflow, ensuring the generation of accurate and reliable data in their drug development and scientific research endeavors.

References

A Comparative Performance Guide to 3-Hydroxythiophenol in Key Research Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to the success of experimental outcomes. This guide provides an in-depth technical comparison of 3-Hydroxythiophenol's performance in several critical assays, contrasting it with common alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Introduction to this compound: A Versatile Nucleophile

This compound (3-HTP) is a substituted aromatic thiol that has garnered significant interest as a versatile intermediate in the synthesis of medicinal and heterocyclic compounds.[1] Its utility is underscored by its presence in the structure of the osteoporosis drug, raloxifene.[1] The presence of both a hydroxyl (-OH) and a thiol (-SH) group on the aromatic ring imparts unique chemical properties, influencing its reactivity and potential applications in various biochemical and synthetic assays. This guide will explore its performance in antioxidant, enzyme inhibition, and bioconjugation assays.

Section 1: Antioxidant Activity – A Comparative Analysis

Oxidative stress is implicated in a multitude of pathological conditions, making the evaluation of a compound's antioxidant potential a critical step in drug discovery.[2] Thiophenols, including 3-HTP, are known for their radical scavenging capabilities.[2][3] We will compare the antioxidant performance of this compound with its structural analogue, phenol, and other substituted thiophenols using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][5]

The Chemistry Behind the Assays

Both DPPH and ABTS assays rely on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, resulting in a measurable change in color.[4] The DPPH radical is a deep violet color and is reduced to a yellow-colored hydrazine, while the ABTS radical cation (ABTS•+) is a blue-green chromophore that becomes colorless upon reduction.[4] The degree of color change is directly proportional to the antioxidant capacity of the compound being tested.

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}

Caption: Mechanism of DPPH and ABTS radical scavenging assays.

Comparative Performance Data

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radical concentration. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference Compound
This compound Hypothetical: 15Hypothetical: 10Trolox
PhenolHypothetical: 45Hypothetical: 30Trolox
ThiophenolHypothetical: 25Hypothetical: 18Trolox
4-MethoxythiophenolHypothetical: 20Hypothetical: 14Trolox

Note: The data in this table is hypothetical and for illustrative purposes. Actual values can be found in studies such as the one conducted by F. S. T. Miraj et al.[2]

Based on the principles of structure-activity relationships, the presence of the electron-donating hydroxyl group in the meta-position of this compound is expected to enhance its radical scavenging ability compared to unsubstituted thiophenol and phenol. The sulfur atom in thiophenols generally leads to better antioxidant activity compared to the oxygen atom in phenols due to the weaker S-H bond compared to the O-H bond, facilitating hydrogen donation.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for determining the DPPH radical scavenging activity of this compound and its analogues.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound, phenol, thiophenol, and a reference standard (e.g., Trolox) in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the test compounds and the reference standard.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to 100 µL of each sample dilution in a 96-well microplate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing methanol instead of the sample is also measured.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value.[6]

Section 2: Enzyme Inhibition – A Guide to Comparative Assessment

The reactivity of the thiol group makes this compound a potential candidate for inhibiting enzymes, particularly those with a cysteine residue in their active site.[1] Thiol-containing compounds can act as reversible or irreversible inhibitors. This section provides a framework for comparing the enzyme inhibitory potential of this compound against other thiols.

Mechanism of Thiol-Based Enzyme Inhibition

The sulfhydryl group of a cysteine residue in an enzyme's active site is a potent nucleophile and can be targeted by electrophilic compounds. Thiol-containing small molecules can interact with this active site cysteine through several mechanisms, including the formation of a disulfide bond (reversible) or a thioether linkage (irreversible).

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext];

}

Caption: General mechanisms of enzyme inhibition by thiol-reactive compounds.

A Framework for Comparative Analysis

A direct comparison of the inhibitory potency of this compound with other thiols would require a specific enzyme target. A suitable model system would be a cysteine protease like papain or a kinase with a reactive cysteine in its active site. The comparison should focus on determining the IC50 values and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

CompoundTarget EnzymeIC50 (µM)Mechanism of Inhibition
This compound PapainTo be determinedTo be determined
CysteinePapainReference ValueCompetitive
GlutathionePapainReference ValueVaries
Dithiothreitol (DTT)PapainReference ValueNon-specific reduction
Experimental Protocol: A General Assay for Cysteine Protease Inhibition

This protocol outlines a general method for assessing the inhibitory effect of this compound on a cysteine protease like papain using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the cysteine protease (e.g., papain) in an appropriate assay buffer (e.g., sodium phosphate buffer with EDTA and a reducing agent like DTT to maintain the active site cysteine in a reduced state).

    • Prepare a stock solution of a fluorogenic substrate (e.g., Z-FR-AMC) in DMSO.

    • Prepare serial dilutions of this compound and other test thiols in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the enzyme solution.

    • Add the inhibitor solutions at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the initial reaction rates from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • To elucidate the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations (e.g., Lineweaver-Burk plot).

Section 3: "Click" Chemistry – Assessing Reactivity in Bioconjugation

Thiol-maleimide "click" chemistry is a widely used bioconjugation technique due to its high efficiency, selectivity, and mild reaction conditions.[7][8] This reaction involves the Michael addition of a thiol to a maleimide, forming a stable thioether linkage. The nucleophilicity of the thiol is a key determinant of the reaction rate.

The Thiol-Maleimide Reaction

The reaction proceeds via the nucleophilic attack of the thiolate anion on one of the double bond carbons of the maleimide ring. The rate of this reaction is influenced by the pKa of the thiol, the solvent, and the pH of the reaction medium.[9][10]

G

Caption: The thiol-maleimide "click" reaction mechanism.

Comparative Reactivity

The reactivity of thiophenols in thiol-maleimide reactions is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the hydroxyl group in this compound, can increase the nucleophilicity of the thiol and thus accelerate the reaction rate compared to unsubstituted thiophenol.

Thiol CompoundRelative Reaction Rate (k_rel)pKa of Thiol
This compound Expected to be > 1~6.5
Thiophenol1.0 (Reference)~6.6
4-AminothiophenolExpected to be >> 1~5.3
4-NitrothiophenolExpected to be < 1~4.5

Note: The pKa values are approximate and can vary with the solvent. The relative reaction rates are qualitative predictions based on electronic effects.

Experimental Protocol: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This protocol describes a method to compare the reaction kinetics of different thiols with a maleimide derivative by monitoring the disappearance of the maleimide's UV absorbance.

  • Reagent Preparation:

    • Prepare stock solutions of the thiol compounds (e.g., this compound, thiophenol) and a maleimide derivative (e.g., N-ethylmaleimide) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Kinetic Measurement:

    • In a quartz cuvette, mix the maleimide solution with the buffer.

    • Initiate the reaction by adding the thiol solution and start recording the absorbance at a wavelength where the maleimide absorbs and the product does not (e.g., around 302 nm for N-ethylmaleimide).

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Determine the initial reaction rate from the initial slope of the curve.

    • For a pseudo-first-order reaction (if the thiol is in large excess), the rate constant can be determined by fitting the data to an exponential decay curve.

    • Compare the rate constants for the different thiols to determine their relative reactivities.

Conclusion

This compound is a valuable chemical tool with distinct performance characteristics in various assays. Its antioxidant activity is expected to be superior to that of phenol and thiophenol due to the synergistic effects of the hydroxyl and thiol groups. As a potential enzyme inhibitor, its efficacy will be target-dependent, but its reactive thiol group makes it a promising candidate for targeting cysteine-containing proteins. In the realm of bioconjugation, the electron-donating nature of the hydroxyl group is predicted to enhance its reactivity in thiol-maleimide click chemistry. The protocols and comparative frameworks provided in this guide are intended to empower researchers to make informed decisions and design robust experiments to further explore the potential of this compound in their specific research applications.

References

A Comparative Guide to the Synthesis of 3-Hydroxythiophenol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxythiophenol, also known as 3-mercaptophenol, is a pivotal aromatic organosulfur compound characterized by its dual hydroxyl and sulfhydryl functionalities.[1] This structure makes it a highly versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its presence is notably found in the structure of drugs such as the osteoporosis medication, raloxifene.[2] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a critical concern for researchers and drug development professionals. Historically, access to this compound has been challenging due to inefficient or hazardous methods.[3]

This guide provides an in-depth comparison of the most practical and scalable synthetic methodologies for this compound. We will dissect each route, explaining the underlying chemical principles, providing detailed experimental protocols, and offering a critical evaluation of their respective strengths and weaknesses in terms of yield, purity, safety, scalability, and cost-effectiveness.

Methodology 1: Synthesis via Grignard Reagent from 3-Bromophenol

This approach leverages the classic Grignard reaction, converting an aryl halide into a potent nucleophile which then reacts with elemental sulfur to form the thiophenol. It is a reliable method, particularly when a precursor with a pre-existing phenolic hydroxyl group is desired.[2] The primary challenge of this route lies in the protection of the acidic phenolic proton, which would otherwise quench the Grignard reagent. This is typically achieved by performing the reaction with excess Grignard reagent or by using a suitable protecting group.

Reaction Principle

The synthesis begins with the formation of a Grignard reagent from 3-bromophenol. In the presence of magnesium, the aryl bromide is converted to an arylmagnesium bromide. This organometallic species then acts as a strong nucleophile, attacking elemental sulfur (S₈). The resulting magnesium thiolate salt is subsequently hydrolyzed under acidic conditions to yield the final product, this compound.

Experimental Workflow Diagram

cluster_0 Grignard Route from 3-Bromophenol A 3-Bromophenol B Grignard Reagent Formation (Mg, THF) A->B C Reaction with Sulfur (S₈) B->C D Acidic Workup (HCl aq.) C->D E Extraction & Purification (Toluene, Distillation) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound from 3-bromophenol.

Detailed Experimental Protocol

This protocol is adapted from a reported scalable synthesis.[2][4]

  • Grignard Reagent Preparation: In a suitable reactor under an inert atmosphere (e.g., nitrogen), charge magnesium turnings and anhydrous tetrahydrofuran (THF). Slowly add a solution of 3-bromophenol in THF to the magnesium suspension. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with Sulfur: Cool the freshly prepared Grignard reagent in an ice bath. In a separate flask, prepare a slurry of elemental sulfur in anhydrous THF. Slowly add the sulfur slurry to the Grignard solution, maintaining the temperature below 10°C. The reaction mixture will typically change color.

  • Quenching and Hydrolysis: After the sulfur addition is complete, stir the mixture for an additional hour at room temperature. Slowly and carefully quench the reaction by adding it to a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous phase multiple times with a suitable organic solvent, such as toluene or t-butyl methyl ether.[4]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by fractional vacuum distillation (e.g., 92°C at 0.075 mmHg) to yield pure this compound as a colorless liquid.[2][4]

Methodology 2: Synthesis from 3-Nitrobenzenesulfonyl Chloride

This route is often preferred for large-scale industrial production due to its use of inexpensive and readily available starting materials.[2] The synthesis involves a multi-step process including reduction of both a nitro group and a sulfonyl chloride, followed by diazotization and hydrolysis. This pathway avoids the costly 3-bromophenol and offers the advantage of isolating solid intermediates, which simplifies purification.[2]

Reaction Principle

The synthesis starts with the reduction of 3-nitrobenzenesulfonyl chloride. A key intermediate, bis(3-nitrophenyl) disulfide, is first formed by reacting the sulfonyl chloride with hydriodic acid.[4] This disulfide is then reduced (e.g., with iron powder and HCl) to 3-aminothiophenol. The amino group is subsequently converted into a diazonium salt using sodium nitrite under acidic conditions. Finally, the diazonium salt is hydrolyzed, replacing the diazonium group with a hydroxyl group to yield this compound.

Experimental Workflow Diagram

cluster_1 Route from 3-Nitrobenzenesulfonyl Chloride A 3-Nitrobenzenesulfonyl Chloride B Disulfide Formation (Hydriodic Acid) A->B C Bis(3-nitrophenyl) Disulfide B->C D Reduction (Fe, HCl) C->D E 3-Aminothiophenol D->E F Diazotization (NaNO₂, H₂SO₄) E->F G Diazonium Intermediate F->G H Hydrolysis G->H I This compound H->I

Caption: Multi-step synthesis of this compound from 3-nitrobenzenesulfonyl chloride.

Detailed Experimental Protocol

This protocol is a composite of the key steps described in the literature.[2][4]

  • Disulfide Formation: Charge a flask with 3-nitrobenzenesulfonyl chloride and add hydriodic acid with stirring. The reaction is exothermic and the mixture typically turns purple.[4] After a few hours, the resulting precipitate, bis(3-nitrophenyl) disulfide, is collected by filtration, washed with water, and dried.

  • Reduction to 3-Aminothiophenol: In a flask fitted with a reflux condenser, create a stirred mixture of the bis(3-nitrophenyl) disulfide, iron powder, and aqueous ethanol. Add a catalytic amount of concentrated HCl and heat the mixture to reflux for several hours.[4] The product, 3-aminothiophenol, is isolated by hot filtration and subsequent workup.

  • Diazotization and Hydrolysis: Prepare a solution of 3-aminothiophenol in aqueous sulfuric acid and cool it to 0-5°C. Slowly add a solution of sodium nitrite in water, keeping the temperature strictly controlled. After the diazotization is complete, the solution is added to hot aqueous sulfuric acid to facilitate hydrolysis of the diazonium salt to the phenol.

  • Isolation and Purification: After hydrolysis, cool the reaction mixture and extract the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by fractional vacuum distillation, yielding this compound with a reported purity identical to that from the Grignard route.[2]

Alternative and Historical Synthetic Routes

Several other methods for synthesizing this compound have been reported, though they are often less practical for scalable production due to safety concerns or harsh reaction conditions.

  • From 3-Aminophenol (Xanthate Method): This procedure involves the reaction of the diazonium salt of 3-aminophenol with potassium ethyl xanthate. However, diazonium xanthate intermediates are known to be potentially explosive, posing a significant safety risk that limits their utility, especially on a large scale.[2][4]

  • High-Temperature Thiolation: The reaction of 3-chlorophenol with hydrogen sulfide at very high temperatures (500-600°C) has been reported to yield this compound.[2] Such extreme conditions require specialized equipment and are generally not feasible for standard laboratory or industrial synthesis.

  • Reduction of 3-Hydroxybenzenesulfonyl Chloride: A direct reduction of 3-hydroxybenzenesulfonyl chloride is a conceptually straightforward approach. General methods for the reduction of aryl sulfonyl chlorides to thiols often involve catalytic hydrogenation (e.g., using a palladium catalyst) or strong reducing agents like zinc in acid.[2][5] This route's viability depends on the commercial availability and cost of the starting sulfonyl chloride.[6]

Comparative Analysis of Key Methodologies

The choice of synthetic route is ultimately dictated by the specific requirements of the project, including scale, budget, available equipment, and safety protocols.

FeatureMethodology 1 (Grignard)Methodology 2 (Nitro Route)
Starting Material 3-Bromophenol3-Nitrobenzenesulfonyl Chloride
Cost-Effectiveness Lower (3-bromophenol is expensive)[2]Higher (starts from inexpensive materials)[2]
Scalability Demonstrated up to 100 kg/batch [2]Highly scalable, preferred for production[2]
Yield Good, consistent yields reported[2]Good (Reported as 54%)[2][4]
Purity High purity achievable via distillation[2]High purity achievable via distillation[2]
Key Advantages Fewer synthetic stepsMajor cost advantages, convenient isolation of solid intermediates[2]
Key Disadvantages Poor weight throughput, labor-intensive workup, expensive raw material[2]Multi-step process requiring careful control of diazotization step
Safety Concerns Standard hazards of Grignard reagents (moisture sensitivity, exotherms)Diazonium salt intermediates require strict temperature control

Conclusion and Recommendations

For laboratory-scale synthesis and applications where cost is not the primary driver, the Grignard route from 3-bromophenol offers a reliable and relatively direct pathway to high-purity this compound. Its workflow is straightforward, and it has been proven to be scalable.[2]

However, for commercial production and large-scale applications where process economics are paramount, the synthesis from 3-nitrobenzenesulfonyl chloride is demonstrably superior.[2] Despite being a multi-step process, its reliance on inexpensive starting materials and the convenient isolation of solid intermediates provide significant cost and operational advantages. This route represents the most practical and economically viable approach for producing commercial quantities of this compound.[2]

Researchers and drug development professionals should carefully weigh these factors. While the Grignard route may suffice for near-term research needs, long-term process development and cost-of-goods analysis strongly favor the nitrobenzenesulfonyl chloride pathway.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. 3-Hydroxythiophenol (also known as 3-Mercaptophenol), a versatile reagent in pharmaceutical and chemical synthesis, requires meticulous handling and disposal due to its distinct hazard profile. This guide provides an in-depth, procedural framework for the safe management of this compound waste streams, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical confidently, reinforcing a culture of safety and compliance within the laboratory.

Understanding the Hazard: The "Why" Behind the Protocol

Effective disposal begins with a comprehensive understanding of the chemical's intrinsic properties and associated risks. This compound is not merely another reagent; its specific combination of reactivity and toxicity necessitates a dedicated disposal strategy.

Key Hazards:

  • Toxicity and Irritation: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is classified as a substance that can cause serious eye damage and skin corrosion or irritation.[3] The thiol group (-SH) can interfere with biological processes, demanding minimal exposure.

  • Stench: Like many thiols, it possesses a powerful and unpleasant odor, which serves as an immediate indicator of its presence but also constitutes a nuisance and potential respiratory irritant.[3][4][5]

  • Chemical Incompatibility: It is incompatible with strong oxidizing agents, acids, and strong bases.[2][6][7] Contact with oxidizers, in particular, can lead to vigorous, potentially hazardous reactions. A critical and often overlooked danger is the reaction between mercaptans and dry, powdered hypochlorite (bleach), which can result in autoignition.[8]

  • Hazardous Decomposition: When heated to decomposition, it emits toxic fumes, including oxides of sulfur (SOx) and carbon monoxide.[6][7]

These properties dictate that all waste streams containing this compound must be treated as hazardous, segregated from incompatible materials, and handled within a controlled environment to prevent personnel exposure and accidental reactions.

Property Value Source
CAS Number 40248-84-8[9]
Molecular Formula C₆H₆OS[9]
Appearance Clear colorless to pale yellow liquid/solid[2][5]
Boiling Point 242-243 °C[5]
Melting Point 16-17 °C[5]
Incompatibilities Strong oxidizing agents, acids, strong bases, air[2][6][7]
Hazard Statements H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage)[10]

The Regulatory Landscape: Adherence to OSHA and EPA Mandates

The disposal of this compound is governed by stringent federal and local regulations. In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) provide the primary framework for hazardous waste management.

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that employers inform and train employees about the hazards of chemicals in the workplace.[11] For this compound, this includes training on its specific health risks, proper handling procedures, and emergency protocols.[12]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle to grave."[13] As a chemical waste generator, your laboratory is responsible for correctly identifying, accumulating, and arranging for the disposal of hazardous materials through a licensed facility.[3][14] While this compound may not be explicitly listed by name, its characteristics of toxicity would classify it as a hazardous waste.[15]

All disposal activities must be conducted in strict accordance with your institution's specific Environmental Health & Safety (EHS) guidelines, which are designed to ensure compliance with these federal mandates.

Standard Operating Procedure for Disposal

This section provides a step-by-step methodology for the safe collection and disposal of this compound waste.

Required Personal Protective Equipment (PPE)

Due to the chemical's corrosive and toxic properties, robust PPE is non-negotiable. All handling of this compound and its waste must be performed inside a certified chemical fume hood.[3][6][16]

  • Hand Protection: Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber or neoprene are recommended for extensive handling). Discard gloves immediately after use into a designated waste bag inside the hood.[8]

  • Eye Protection: Chemical safety goggles are mandatory. A full face shield should be worn when there is a significant risk of splashing.[3][7]

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[4] Disposable lab coats are recommended to prevent the spread of the potent odor.[8]

  • Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is required.[3][7]

Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of compatible material (e.g., glass or high-density polyethylene). The container must have a screw-top cap to contain odors and prevent spills.

  • Labeling: The label must clearly state "Hazardous Waste: this compound " and include the primary hazard symbols (e.g., Corrosive, Toxic).

  • Collection:

    • Liquid Waste: Carefully pour all solutions containing this compound into the designated hazardous waste container.

    • Solid Waste: Collect contaminated solids (e.g., used silica gel, filter paper) in the same container or a separate, clearly labeled solid waste container.

    • Contaminated Sharps: Needles or other sharps must be placed in a designated sharps container.

  • Segregation: DO NOT mix this compound waste with oxidizing agents (e.g., bleach, nitric acid, permanganates) or strong acids/bases.[6][7][17] Keep this waste stream separate.

  • Storage: Keep the sealed waste container in a designated satellite accumulation area within or near the laboratory, preferably in secondary containment, until it is collected by your institution's EHS personnel.[18]

Decontamination of Contaminated Materials

Non-disposable items like glassware must be thoroughly decontaminated to remove residual chemical and odor.

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the this compound. Collect this rinsate as hazardous waste.

  • Bleach Bath Neutralization: The most effective method for neutralizing the odor and residual reactivity of thiols is an oxidative bleach bath.[19]

    • Prepare a bath of commercial bleach (sodium hypochlorite solution), typically diluted with water, in a designated container within the fume hood.

    • Submerge the rinsed glassware in the bleach bath and allow it to soak for at least 12-14 hours (overnight).[19] This process oxidizes the thiol group, neutralizing its hazardous properties and odor.

    • The bleach bath can be reused until a strong odor persists or significant solid precipitate forms.[19]

  • Final Cleaning: After the bleach soak, remove the glassware, rinse it thoroughly with water, and then proceed with standard laboratory washing procedures.

Spill Response Protocol

Immediate and correct response to a spill is critical for safety.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or the odor is overwhelming.

  • Assess the Spill: Ensure you are wearing appropriate PPE before addressing the spill.

  • For Small Spills (within a fume hood):

    • Absorb the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7]

    • NEVER use combustible materials like paper towels for the initial absorption.

    • CRITICAL: Do not apply dry bleach or other strong oxidizers directly to the spill, as this can cause a fire. [8]

    • Carefully scoop the absorbent material into a designated hazardous waste container using spark-proof tools.[6]

    • Wipe the spill area with a cloth dampened with soap and water, then decontaminate with a bleach solution. Place all cleaning materials into the hazardous waste container.

  • For Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and close the doors.

    • Notify your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so under HAZWOPER standards.[12][20]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for managing various this compound waste streams in the laboratory.

G This compound Waste Disposal Workflow cluster_0 Waste Generation (in Fume Hood) cluster_1 Waste Characterization cluster_2 Action & Collection cluster_3 Final Disposition Waste This compound Waste Generated Liquid Liquid Waste (Pure, Solutions, Rinsate) Waste->Liquid Solid Contaminated Solid Waste (Gloves, Wipes, Absorbent) Waste->Solid Glassware Contaminated Glassware Waste->Glassware Spill Accidental Spill Waste->Spill CollectLiquid Collect in Labeled Liquid Waste Container Liquid->CollectLiquid CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid Decon Decontaminate Glassware->Decon SpillClean Spill Cleanup Protocol Spill->SpillClean EHS Store for EHS Pickup CollectLiquid->EHS CollectSolid->EHS Decon->CollectLiquid Collect Rinsate CleanGlass Clean for Reuse Decon->CleanGlass After Bleach Soak SpillClean->CollectSolid

Caption: Decision workflow for handling and segregating this compound waste streams.

Conclusion

The proper disposal of this compound is a multi-faceted process that hinges on a robust understanding of its hazards, strict adherence to regulatory guidelines, and the consistent application of safe handling procedures. By implementing the protocols outlined in this guide—from wearing the correct PPE and segregating waste to managing spills and decontaminating equipment—researchers can effectively mitigate the risks associated with this chemical. A commitment to these principles not only protects laboratory personnel and the environment but also fosters a deep-seated culture of safety and scientific excellence.

References

Mastering the Safe Handling of 3-Hydroxythiophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the utility of 3-Hydroxythiophenol (also known as 3-Mercaptophenol) in the synthesis of novel compounds is undeniable. However, its potent reactivity is matched by a significant hazard profile that demands meticulous planning and execution of handling procedures. This guide moves beyond mere recitation of safety data, offering a comprehensive operational plan grounded in the principles of causality and self-validating protocols. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your laboratory environment.

Understanding the Inherent Risks of this compound

This compound presents a multi-faceted threat profile that must be holistically understood to be effectively mitigated. It is classified as a toxic substance, capable of causing harm through inhalation, skin contact, and ingestion.[1] The presence of the thiol group imparts a powerful and unpleasant stench, a characteristic of many organosulfur compounds, which can cause nausea and headaches even at very low concentrations.[2][3] Beyond its immediate toxicity, it is also corrosive and can cause severe skin and eye irritation or damage.[1]

The primary hazards associated with this compound are summarized below:

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Can lead to systemic poisoning and serious health effects.
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon prolonged contact.Redness, pain, blistering, and chemical burns.
Serious Eye Damage/Irritation Can cause serious and potentially permanent eye damage.Severe irritation, pain, and vision impairment.
Stench Possesses a powerful, unpleasant odor detectable at very low levels.Can cause nuisance and adverse reactions like headaches and nausea.[3][4]
Air Sensitivity Prone to oxidation when exposed to air.Can degrade the compound and potentially form more hazardous byproducts.

Given these risks, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of a safe experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale and Causality
Hand Protection Double-gloving with a compatible inner and outer glove. Recommended outer glove: Neoprene or Butyl rubber. Recommended inner glove: Nitrile.Thiols can permeate many common glove materials. Double-gloving provides an additional barrier. Neoprene and Butyl rubber offer good resistance to a range of chemicals, including thiols.[5] Nitrile provides a good balance of dexterity and chemical resistance for the inner layer.
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the liquid, which can cause severe eye damage. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection A chemically resistant laboratory coat, worn over long-sleeved clothing and long pants.Prevents skin contact with the chemical. The lab coat should be made of a material that does not readily absorb or react with this compound.
Respiratory Protection A full-face respirator with a combination organic vapor/acid gas (OV/AG) cartridge (e.g., Type ABEK).Necessary when handling the chemical outside of a certified chemical fume hood or when there is a risk of aerosolization. The organic vapor component addresses the volatile nature of the compound, while the acid gas protection is a precaution against acidic decomposition products.

Operational Plan: A Step-by-Step Procedural Guide

A self-validating safety protocol is one where each step is designed to minimize risk and provide immediate feedback if a deviation occurs. The following workflow for handling this compound is designed with this principle in mind.

Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep_Area 1. Designate and Prepare a Well-Ventilated Work Area (Fume Hood) Gather_Materials 2. Assemble All Necessary Materials and PPE Prep_Area->Gather_Materials Don_PPE 3. Don Full PPE in the Correct Sequence Gather_Materials->Don_PPE Weigh_Dispense 4. Weigh and Dispense This compound Inside the Fume Hood Don_PPE->Weigh_Dispense Perform_Reaction 5. Conduct the Experiment Within a Closed System Weigh_Dispense->Perform_Reaction Decontaminate 6. Decontaminate Glassware and Surfaces Perform_Reaction->Decontaminate Doff_PPE 7. Doff PPE in the Correct Sequence Decontaminate->Doff_PPE Dispose_Waste 8. Package and Label Hazardous Waste Doff_PPE->Dispose_Waste

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.

1. Preparation Phase:

  • Step 1.1: Designate a Work Area: All work with this compound must be conducted in a certified chemical fume hood to control the potent stench and potential vapors.[2][3][6]

  • Step 1.2: Assemble Materials: Before starting, gather all necessary chemicals, glassware, and equipment. This minimizes the need to move in and out of the designated work area, reducing the risk of contamination.

  • Step 1.3: Don PPE: Put on all required PPE in the following order: lab coat, inner nitrile gloves, outer neoprene or butyl gloves, and finally, the full-face respirator.

2. Handling Phase:

  • Step 2.1: Weighing and Dispensing: Tare a sealed container on a balance inside the fume hood. Carefully add the required amount of this compound, keeping the container opening away from your breathing zone.

  • Step 2.2: Performing the Reaction: Whenever possible, conduct reactions in a closed system to contain vapors. If the reaction requires heating, use a well-controlled heating mantle and monitor for any signs of pressure buildup.

3. Cleanup and Disposal Phase:

  • Step 3.1: Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated. A common and effective method is to rinse the items with a bleach solution, which oxidizes the thiol group, neutralizing the odor and reducing its toxicity.[7] Allow items to soak in the bleach solution within the fume hood.

  • Step 3.2: Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. The outer gloves should be removed first, followed by the face shield and respirator, then the lab coat, and finally the inner gloves.

  • Step 3.3: Waste Disposal: All disposable PPE, contaminated materials, and residual this compound must be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of this compound and associated waste can pose a significant environmental and health risk. A clear and compliant disposal plan is therefore essential.

Waste Segregation and Labeling:

  • Liquid Waste: Unused this compound and reaction mixtures containing it should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a separate, sealed, and clearly labeled solid hazardous waste container.

EPA Hazardous Waste Classification:

Thiophenols are listed as hazardous waste by the Environmental Protection Agency (EPA). Specifically, thiophenol (a closely related compound) is listed with the EPA hazardous waste number P014.[8][9] While this compound is not explicitly listed with its own code, its similar structure and toxicity profile mean it should be treated as a P-listed waste. It is the responsibility of the waste generator to make a final determination, but treating it as acutely hazardous waste is the most prudent course of action. All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

Decontamination of Empty Containers:

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated. Triple rinsing the container with a suitable solvent (such as methanol or ethanol) and collecting the rinsate as hazardous waste is a common practice.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Spill: For small spills within a fume hood, use an absorbent material to contain the spill. Decontaminate the area with a bleach solution. For larger spills, evacuate the area and follow your institution's emergency response procedures.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.